molecular formula C22H30N2O B11933324 SR-16435 CAS No. 857262-16-9

SR-16435

カタログ番号: B11933324
CAS番号: 857262-16-9
分子量: 338.5 g/mol
InChIキー: XVFXJQGBDPFCRF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SR-16435 is a useful research compound. Its molecular formula is C22H30N2O and its molecular weight is 338.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

857262-16-9

分子式

C22H30N2O

分子量

338.5 g/mol

IUPAC名

1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one

InChI

InChI=1S/C22H30N2O/c25-21-15-18-5-1-2-10-20(18)24(21)19-11-13-23(14-12-19)22-16-6-3-7-17(22)9-4-8-16/h1-2,5,10,16-17,19,22H,3-4,6-9,11-15H2

InChIキー

XVFXJQGBDPFCRF-UHFFFAOYSA-N

正規SMILES

C1CC2CCCC(C1)C2N3CCC(CC3)N4C(=O)CC5=CC=CC=C54

製品の起源

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of SR-16435

Abstract

This compound is a novel synthetic compound that acts as a dual partial agonist at the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR).[1][2][3] This unique pharmacological profile has garnered interest for its potential to produce analgesia with a reduced side-effect profile compared to traditional mu-opioid agonists.[2][3] This document provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by simultaneously binding to and partially activating both the NOP and mu-opioid receptors.[1][2] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in a reduction in neuronal excitability and neurotransmitter release, which underlies the analgesic and other behavioral effects of the compound.

The dual agonism of this compound is hypothesized to offer a therapeutic advantage. While activation of the mu-opioid receptor is the primary driver of its analgesic effects, the concurrent partial activation of the NOP receptor may mitigate some of the undesirable side effects associated with traditional opioids, such as the development of tolerance and reward.[4][5]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound
ReceptorKᵢ (nM)RadioligandCell LineReference
Nociceptin (NOP)7.49[³H]NociceptinCHO[1]
Mu-Opioid (MOR)2.70[³H]DAMGOCHO[1]
Kappa-Opioid (KOR)219.47[³H]U-69,593CHO[1]
Delta-Opioid (DOR)>1000[³H]DPDPECHO

Kᵢ (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity of this compound
ReceptorAssayEC₅₀ (nM)% Maximal Stimulation (vs. standard agonist)Cell LineReference
Nociceptin (NOP)[³⁵S]GTPγS Binding28.7Partial AgonistCHO
Mu-Opioid (MOR)[³⁵S]GTPγS Binding29Partial AgonistCHO
Kappa-Opioid (KOR)[³⁵S]GTPγS Binding< 10000Weak Partial AgonistCHO

EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. [³⁵S]GTPγS binding assays measure the activation of G-proteins, an early step in GPCR signaling.

Table 3: In Vivo Antinociceptive and Behavioral Effects of this compound in Mice
AssayDose (mg/kg, s.c.)EffectAntagonist BlockadeReference
Tail-Flick10, 30Dose-dependent increase in latencyNaloxone (B1662785) (MOR antagonist)[1][4]
Conditioned Place Preference10, 30Induced preferenceNaloxone (MOR antagonist)[1][4]
Global Activity10, 30Decreased activityPartially by SR 16430 (NOP antagonist) and Naloxone (MOR antagonist)[4]

Signaling Pathways

The binding of this compound to NOP and mu-opioid receptors initiates intracellular signaling cascades. The following diagram illustrates the proposed primary signaling pathway.

SR16435_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors cluster_intracellular Intracellular Space SR16435 This compound MOR Mu-Opioid Receptor (MOR) SR16435->MOR Binds & Partially Activates NOP Nociceptin Receptor (NOP) SR16435->NOP Binds & Partially Activates G_protein Gi/o Protein MOR->G_protein Activates NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K⁺, ↓ Ca²⁺) G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neuronal_Activity ↓ Neuronal Excitability cAMP->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for NOP, mu, kappa, and delta opioid receptors.

Materials:

  • CHO cell membranes stably expressing human recombinant NOP, MOR, KOR, or DOR.

  • Radioligands: [³H]Nociceptin (for NOP), [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).

  • This compound at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., naloxone for opioid receptors, unlabeled nociceptin for NOP).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare assay tubes containing binding buffer, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound or the non-specific binding control.

  • Add a standardized amount of cell membrane preparation to each tube.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow A Prepare Assay Tubes (Buffer, Radioligand, this compound) B Add Cell Membranes A->B C Incubate B->C D Filter to Separate Bound/Unbound Ligand C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Determine IC₅₀ G->H I Calculate Kᵢ H->I

Caption: Workflow for in vitro receptor binding assay.
[³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (EC₅₀ and maximal stimulation) of this compound at NOP and opioid receptors.

Materials:

  • CHO cell membranes expressing the receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • This compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Standard agonists (e.g., Nociceptin for NOP, DAMGO for MOR).

  • Non-specific binding control (unlabeled GTPγS).

Procedure:

  • Pre-incubate cell membranes with GDP in assay buffer.

  • In separate tubes, add [³⁵S]GTPγS, assay buffer, and varying concentrations of this compound, the standard agonist, or buffer (for basal binding).

  • Initiate the reaction by adding the pre-incubated cell membranes to the tubes.

  • Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Construct concentration-response curves and determine the EC₅₀ and maximal stimulation (% of standard agonist) for this compound using non-linear regression analysis.

GTPgS_Assay_Workflow A Pre-incubate Membranes with GDP C Initiate Reaction with Membranes A->C B Prepare Assay Tubes ([³⁵S]GTPγS, this compound) B->C D Incubate C->D E Filter to Separate Bound/Unbound [³⁵S]GTPγS D->E F Wash Filters E->F G Scintillation Counting F->G H Determine EC₅₀ and % Max Stimulation G->H

Caption: Workflow for [³⁵S]GTPγS functional assay.
In Vivo Tail-Flick Assay in Mice

Objective: To assess the antinociceptive (pain-relieving) effects of this compound.

Materials:

  • Male ICR mice (or other suitable strain).

  • This compound dissolved in an appropriate vehicle (e.g., saline).

  • Tail-flick apparatus (radiant heat source).

  • Antagonists (e.g., naloxone) for mechanism determination studies.

Procedure:

  • Habituate the mice to the testing environment and the tail-flick apparatus.

  • Determine the baseline tail-flick latency for each mouse by applying the radiant heat source to the tail and measuring the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.

  • Administer this compound (e.g., 10, 30 mg/kg) or vehicle via subcutaneous (s.c.) injection.

  • At various time points after drug administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.

  • For antagonist studies, administer the antagonist (e.g., naloxone) a set time before this compound administration.

  • Calculate the percentage of maximal possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-dependent and time-dependent effects of this compound on nociception.

Conclusion

This compound is a promising pharmacological agent with a unique mechanism of action as a dual partial agonist for the NOP and mu-opioid receptors. Its high binding affinity for both receptors and its functional activity translate into in vivo analgesic effects. The partial agonism at both receptors may contribute to a favorable side-effect profile, particularly with regard to tolerance and reward. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other dual-target ligands in the field of pain research and drug development.

References

An In-depth Technical Guide to the Dual Agonist Properties of SR-16435

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-16435 is a novel compound recognized for its unique pharmacological profile as a dual partial agonist for the μ-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1] This technical guide provides a comprehensive overview of the dual agonist properties of this compound, detailing its binding affinity, functional activity, and in vivo analgesic effects. The document outlines the experimental methodologies used to characterize this compound and presents its impact on key signaling pathways. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound, with the IUPAC name 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one, is a potent analgesic agent.[1] Its dual partial agonism at both MOP and NOP receptors suggests a potential for therapeutic benefits, including a reduced tendency for tolerance development and increased efficacy against neuropathic pain when compared to traditional MOP-selective agonists.[1] This document consolidates the available quantitative data, experimental protocols, and signaling pathway information to provide a detailed technical resource on this compound.

Quantitative Data

The following tables summarize the binding affinities and functional activities of this compound at the human MOP and NOP receptors.

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorKi (nM)Reference
NOP7.49[Spagnolo et al., 2008]
MOP (μ)2.70[Spagnolo et al., 2008]

Table 2: In Vitro Functional Activity of this compound in [³⁵S]GTPγS Binding Assays

ReceptorEC₅₀ (nM)Eₘₐₓ (% Stimulation vs. Standard Agonist)Reference
NOP28.7 ± 0.645.0[Khroyan et al., 2009]
MOP (μ)29.5 ± 10.030.0[Khroyan et al., 2009]

Experimental Protocols

Radioligand Binding Assays

These assays are performed to determine the binding affinity of this compound to the MOP and NOP receptors.

Workflow for Radioligand Binding Assay

G prep Membrane Preparation (CHO cells expressing hMOP or hNOP) incubate Incubation (Membranes, Radioligand, this compound) prep->incubate separate Separation of Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantification (Scintillation Counting) separate->quantify analyze Data Analysis (IC₅₀ and Ki determination) quantify->analyze

Workflow for Radioligand Binding Assay

Detailed Protocol:

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing either the human MOP receptor (hMOP) or the human NOP receptor (hNOP) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g for 15 minutes at 4°C) to pellet the cell membranes.

    • The membrane pellet is resuspended in the assay buffer and the protein concentration is determined.

  • Binding Assay:

    • The assay is conducted in a 96-well plate format.

    • Each well contains the cell membranes, a specific radioligand ([³H]diprenorphine for MOP or [³H]nociceptin for NOP), and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone (B1662785) for MOP or unlabeled nociceptin for NOP).

    • The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of this compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Workflow for [³⁵S]GTPγS Binding Assay

G prep Membrane Preparation (CHO cells expressing hMOP or hNOP) incubate Incubation (Membranes, GDP, [³⁵S]GTPγS, this compound) prep->incubate separate Separation of Bound/Free [³⁵S]GTPγS (Rapid Filtration) incubate->separate quantify Quantification (Scintillation Counting) separate->quantify analyze Data Analysis (EC₅₀ and Eₘₐₓ determination) quantify->analyze

Workflow for [³⁵S]GTPγS Binding Assay

Detailed Protocol:

  • Membrane Preparation:

    • Cell membranes are prepared from CHO cells expressing either hMOP or hNOP, as described in the radioligand binding assay protocol.

  • Assay Setup:

    • The assay is performed in a 96-well plate.

    • Each well contains the assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4), a fixed concentration of GDP (e.g., 10 µM), the cell membranes, and varying concentrations of this compound.

    • Basal binding is determined in the absence of any agonist, while non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

  • Initiation and Incubation:

    • The reaction is initiated by the addition of [³⁵S]GTPγS (e.g., 0.05 nM).

    • The plates are incubated at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • The assay is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold wash buffer.

  • Quantification and Data Analysis:

    • The radioactivity on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to generate dose-response curves and determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and Eₘₐₓ (the maximal stimulation) values.

In Vivo Analgesia Assessment: Mouse Tail-Flick Test

This test is used to evaluate the antinociceptive (pain-relieving) effects of this compound in a model of acute thermal pain.

Workflow for Mouse Tail-Flick Test

G acclimate Animal Acclimation baseline Baseline Latency Measurement acclimate->baseline admin This compound Administration baseline->admin test Post-treatment Latency Measurement (at various time points) admin->test analyze Data Analysis (% MPE calculation) test->analyze

Workflow for Mouse Tail-Flick Test

Detailed Protocol:

  • Animal Acclimation:

    • Male ICR mice are acclimated to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement:

    • The mouse's tail is placed in a groove on the tail-flick apparatus.

    • A radiant heat source is focused on a specific portion of the tail.

    • The time it takes for the mouse to flick its tail away from the heat (tail-flick latency) is recorded. This is the baseline latency.

    • A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Drug Administration:

    • This compound is administered to the mice, typically via subcutaneous injection.

  • Post-treatment Measurement:

    • The tail-flick latency is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis:

    • The antinociceptive effect is calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Signaling Pathways

This compound exerts its effects by activating the MOP and NOP receptors, which are both G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.

MOP Receptor Signaling Pathway

Activation of the MOP receptor by this compound initiates a signaling cascade that leads to analgesia.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SR16435 This compound MOP MOP Receptor SR16435->MOP binds Gi Gi/o Protein MOP->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K+ Channel Gi->K_channel activates Ca_channel Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP production Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release leads to Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia G cluster_membrane Cell Membrane cluster_cytosol Cytosol SR16435 This compound NOP NOP Receptor SR16435->NOP binds Gi Gi/o Protein NOP->Gi activates AC Adenylyl Cyclase Gi->AC inhibits K_channel K+ Channel Gi->K_channel activates Ca_channel Ca2+ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP production Hyperpolarization Hyperpolarization K_channel->Hyperpolarization leads to Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release leads to Modulation_of_Pain Modulation of Pain Perception Hyperpolarization->Modulation_of_Pain Neurotransmitter_release->Modulation_of_Pain

References

Technical Guide: Nociceptin Receptor Binding Affinity of SR-16435

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the binding characteristics of SR-16435, a synthetic non-peptide ligand, with the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the NOP receptor or ORL-1. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

This compound, chemically identified as 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one, is a high-affinity ligand that demonstrates activity at both the NOP receptor and the mu-opioid receptor (MOP).[1][2] It is characterized as a potent partial agonist at both of these receptors.[1][2][3] The NOP receptor, the fourth member of the opioid receptor family, and its endogenous ligand, N/OFQ, constitute a distinct signaling system involved in a variety of physiological and pathological processes, including pain modulation, mood, and reward.[4][5][6] The dual activity of this compound makes it a compound of significant interest for investigating the complex interplay between the NOP and MOP receptor systems, particularly for the development of novel analgesics with potentially reduced side effects compared to classic opioids.[1][7][8]

Quantitative Binding Affinity Data

The binding affinity of this compound for the human NOP and mu-opioid receptors has been quantified through competitive radioligand binding assays. The inhibition constant (Kᵢ) is a measure of the affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

CompoundReceptorBinding Affinity (Kᵢ)SpeciesReference
This compoundNOP (ORL-1)7.49 nMHuman[3]
This compoundμ-Opioid (MOP)2.70 nMHuman[3]

Experimental Protocols

The characterization of this compound's binding affinity and functional activity involves standard pharmacological assays. The following are detailed methodologies representative of those used in such studies.

Radioligand Competitive Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of an unlabeled compound (like this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.[9]

Objective: To determine the Kᵢ of this compound for the NOP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO, HEK293) expressing the recombinant human NOP receptor.[9]

  • Radioligand: A high-affinity radiolabeled NOP receptor ligand, such as [³H]-Nociceptin.[9]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled NOP receptor agonist or antagonist to determine the level of non-specific binding.

  • Assay Buffer: Typically a Tris-HCl buffer with additives like MgCl₂.

  • Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.[9]

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Cultured cells expressing the NOP receptor are harvested, homogenized in a cold buffer, and centrifuged to pellet the cell membranes. The final membrane pellet is resuspended in the assay buffer.[9]

  • Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration near its Kₑ (e.g., 0.5-2 nM), and varying concentrations of this compound.[9] Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[9]

  • Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound.[9]

  • Washing: Quickly wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. An IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Termination & Analysis prep_ligand Prepare this compound Serial Dilutions setup Combine Membranes, Radioligand, and this compound in Assay Plate prep_ligand->setup prep_radio Prepare Radioligand ([³H]-Nociceptin) prep_radio->setup prep_mem Prepare NOP Receptor Membranes prep_mem->setup incubate Incubate to Reach Equilibrium (e.g., 60 min, 30°C) setup->incubate filter Rapid Vacuum Filtration (Separates Bound from Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Calculate IC₅₀ and Kᵢ (Cheng-Prusoff Equation) count->analyze

Workflow for Radioligand Binding Assay.
Functional Assay: cAMP Accumulation

To determine the functional activity of this compound (i.e., whether it is an agonist, antagonist, or partial agonist), a common method is to measure its effect on adenylyl cyclase activity. NOP is a Gᵢ/ₒ-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10]

Objective: To characterize the functional activity of this compound at the NOP receptor.

Materials:

  • Cell Line: A cell line expressing the NOP receptor (e.g., CHO-hNOP).

  • Stimulant: Forskolin (B1673556), a direct activator of adenylyl cyclase, used to stimulate a baseline level of cAMP production.[11]

  • Test Compound: this compound at various concentrations.

  • cAMP Detection Kit: A commercially available kit (e.g., ELISA, HTRF) for quantifying intracellular cAMP levels.

Procedure:

  • Cell Plating: Seed the NOP-expressing cells in a multi-well plate and grow to an appropriate confluency.

  • Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase inhibitor (e.g., IBMX, rolipram) to prevent the degradation of cAMP.[11]

  • Treatment: Add this compound at various concentrations to the cells, followed by the addition of forskolin to stimulate cAMP production.

  • Incubation: Incubate the plate for a specific time (e.g., 15-30 minutes) at 37°C.[11]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the detection kit.

  • Data Analysis:

    • Agonist Mode: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation is measured. The results are plotted to determine the EC₅₀ (potency) and the maximal effect (Eₘₐₓ, efficacy) relative to a full agonist. As a partial agonist, this compound would inhibit cAMP production but to a lesser extent than a full agonist.

    • Antagonist Mode: To test for antagonist activity, cells are co-incubated with a known NOP agonist and varying concentrations of this compound. The ability of this compound to reverse the agonist-induced inhibition of cAMP is measured.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by an agonist or partial agonist like this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), the NOP receptor primarily couples to Gᵢ/ₒ proteins.[9][10]

Key Signaling Events:

  • Inhibition of Adenylyl Cyclase: The primary and most well-characterized pathway involves the Gαᵢ subunit inhibiting the enzyme adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels.[10]

  • Modulation of Ion Channels: The Gβγ subunits released upon receptor activation can directly modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[10]

  • Activation of MAPK Pathways: NOP receptor activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[10] This pathway is involved in regulating gene expression and cell proliferation.

G cluster_membrane Cell Membrane cluster_cytosol Intracellular Space SR16435 This compound (Partial Agonist) NOPR NOP Receptor (ORL-1) SR16435->NOPR Binds G_protein Gαi/o Gβγ NOPR->G_protein Activates AC Adenylyl Cyclase G_protein:f0->AC Inhibits GIRK GIRK Channel (K+) G_protein:f1->GIRK Activates VGCC VGCC (Ca²+) G_protein:f1->VGCC Inhibits MAPK MAPK (ERK1/2) G_protein:f1->MAPK Activates K_ion K+ Efflux (Hyperpolarization) Ca_ion ↓ Ca²+ Influx (↓ Neurotransmitter Release) ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Activates

NOP Receptor Signaling Pathways.

Logical Relationship of this compound

This compound is classified as a mixed, high-affinity partial agonist. Its pharmacological profile is defined by its interaction with two distinct receptor systems, leading to a unique set of downstream effects.

G cluster_ligand Ligand cluster_receptors Target Receptors cluster_activity Pharmacological Activity cluster_effects Primary Downstream Effects SR16435 This compound NOP NOP Receptor (ORL-1) SR16435->NOP High Affinity MOP μ-Opioid Receptor (MOP) SR16435->MOP High Affinity NOP_act Partial Agonist Activity (Kᵢ = 7.49 nM) NOP->NOP_act MOP_act Partial Agonist Activity (Kᵢ = 2.70 nM) MOP->MOP_act NOP_eff Modulation of Pain (Nociception) NOP_act->NOP_eff MOP_eff Analgesia MOP_act->MOP_eff

Logical Relationship of this compound.

Conclusion

This compound is a valuable pharmacological tool characterized by its high-affinity partial agonism at both NOP and mu-opioid receptors.[2][3] Its binding affinity in the low nanomolar range for both targets highlights its potency.[3] The experimental protocols detailed herein, including radioligand binding and cAMP functional assays, provide a standard framework for characterizing such compounds. The dual nature of this compound's interactions with two key receptor systems in pain and reward pathways underscores its potential for developing analgesics with a differentiated and possibly improved therapeutic profile.

References

SR-16435 chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Structure and Synthesis of SR-16435

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent bifunctional opioid ligand that acts as a partial agonist at both the μ-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor.[1][2][3] Its unique pharmacological profile suggests potential as a potent analgesic with a reduced tolerance liability and enhanced efficacy against neuropathic pain compared to classical MOR-selective agonists.[1] This document provides a comprehensive overview of the chemical structure of this compound, its mechanism of action, and a detailed, proposed synthesis pathway based on established chemical methodologies.

Chemical Structure and Properties

This compound is a complex molecule featuring a bicycloalkane moiety linked to a piperidinyl-indolinone core. Its formal IUPAC name is 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one .[2][4]

SR16435_Structure cluster_legend This compound C22H30N2O This compound Structure img

Caption: 2D Chemical Structure of this compound.

Quantitative Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
IUPAC Name 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one[2][4]
CAS Number 857262-16-9[2]
Molecular Formula C₂₂H₃₀N₂O[2]
Molar Mass 338.495 g/mol [2]
SMILES C1CC2CCCC(C1)C2N3CCC(CC3)N4C(=O)CC5=CC=CC=C54[2]

Mechanism of Action and Biological Activity

This compound functions as a dual partial agonist, exhibiting high binding affinity for both the NOP and MOR receptors. This dual engagement is central to its unique pharmacological effects.

Mechanism_of_Action cluster_receptors Receptors cluster_effects Downstream Effects SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR Partial Agonism NOP Nociceptin Receptor (NOP) SR16435->NOP Partial Agonism Analgesia Analgesia MOR->Analgesia ReducedTolerance Reduced Tolerance NOP->ReducedTolerance ActivityMod Modulation of Activity NOP->ActivityMod

Caption: Signaling pathway of this compound as a dual agonist.

Receptor Binding Affinity

Quantitative analysis reveals the high affinity of this compound for its targets. The binding affinities (Ki) are presented below.

ReceptorKi Value (nM)Reference(s)
Nociceptin (NOP) 7.49[5]
μ-Opioid (MOR) 2.70[5]

Proposed Chemical Synthesis

While the seminal publications focus on the pharmacology of this compound, a definitive synthesis protocol can be constructed based on the work of Zaveri et al. on a series of N-(4-piperidinyl)-2-indolinones, which constitute the core of this compound.[3][6] The proposed synthesis is a two-stage process involving the creation of a key piperidinyl-indolinone intermediate, followed by N-alkylation via reductive amination.

Synthesis_Workflow cluster_stage1 Stage 1: Intermediate Synthesis cluster_stage2 Stage 2: Final Product Synthesis A Oxindole (B195798) C Condensation Product A->C + B (Base) B 1-Boc-4-piperidone D 1-(piperidin-4-yl)indolin-2-one (Intermediate) C->D Deprotection/Reduction F This compound D->F + E (Reductive Amination) E 9-Bicyclo[3.3.1]nonanone

Caption: Proposed two-stage synthesis pathway for this compound.

Experimental Protocols

The following protocols are proposed based on standard, widely-used synthetic organic chemistry reactions and methodologies reported for analogous compounds.[3][6]

Stage 1: Synthesis of 1-(piperidin-4-yl)indolin-2-one (Intermediate)

This stage involves the formation of the piperidinyl-indolinone core. A common method is the coupling of oxindole with a protected piperidone derivative.

  • Reaction Setup: To a solution of oxindole (1.0 eq) and 1-Boc-4-piperidone (1.1 eq) in anhydrous toluene, add a catalytic amount of a suitable base such as pyrrolidine (B122466) (0.1 eq).

  • Condensation: Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of starting materials.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Reduction: The crude enamine intermediate can be purified by column chromatography. Subsequently, the double bond is reduced using a standard reducing agent like sodium borohydride (B1222165) in methanol.

  • Deprotection: The Boc-protecting group is removed by treating the intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in dioxane, to yield the desired intermediate, 1-(piperidin-4-yl)indolin-2-one.

Stage 2: Synthesis of this compound via Reductive Amination

This final stage couples the bicyclic ketone with the piperidine (B6355638) intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(piperidin-4-yl)indolin-2-one (1.0 eq) and 9-bicyclo[3.3.1]nonanone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).

  • Addition of Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), portion-wise to the stirring solution at room temperature. Acetic acid (1-2 eq) may be added to facilitate iminium ion formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product, this compound, is then purified by flash column chromatography on silica (B1680970) gel to yield the final compound.

  • Characterization: The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of SR-16435

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, half-life, or bioavailability) for the compound SR-16435. The following guide summarizes the available information on its pharmacodynamics and provides generalized experimental protocols relevant to the study of similar molecules.

Introduction to this compound

This compound is a novel synthetic compound that has garnered interest in the field of pharmacology for its unique dual activity at two key receptors involved in pain modulation: the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] It is classified as a potent partial agonist at both of these receptors.[2] This dual mechanism of action suggests a potential for therapeutic applications in analgesia with a possibly improved side-effect profile compared to traditional opioid agonists that primarily target the MOR.[2]

Animal studies have demonstrated that this compound possesses potent analgesic properties.[2] Furthermore, preclinical evidence suggests that it may lead to a reduced development of tolerance and show increased efficacy against neuropathic pain when compared to classic mu-selective opioid agonists.[2]

Pharmacodynamics of this compound

While specific pharmacokinetic data is not available, the pharmacodynamic profile of this compound has been characterized to some extent in preclinical models.

2.1 Receptor Binding and Activity

This compound exhibits high binding affinity for both the NOP and mu-opioid receptors, acting as a partial agonist at both sites.[3]

2.2 In Vivo Effects

Studies in animal models, primarily mice and rats, have demonstrated the following effects:

  • Analgesia: this compound produces a dose-dependent increase in tail-flick latency, indicative of its antinociceptive effects.[1][3]

  • Anti-allodynia: In models of neuropathic pain, such as the chronic constriction injury model in rats, this compound has been shown to produce a significant anti-allodynic response.[4] This effect was found to be reversible by the opioid antagonist naloxone, suggesting mediation through the mu-opioid receptor.[4]

  • Rewarding Properties: The compound has been observed to induce conditioned place preference, an indicator of rewarding effects, which is likely mediated by its action on mu-opioid receptors as this effect is blocked by naloxone.[1]

  • Reduced Tolerance: Chronic administration of this compound has been associated with a reduced development of tolerance to its analgesic effects when compared to morphine.[1]

Signaling Pathways

This compound exerts its effects by modulating the signaling cascades of the mu-opioid and NOP receptors. Both are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).

3.1 Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the MOR by an agonist like this compound initiates a cascade of intracellular events. The receptor is predominantly coupled to the Gi/o protein family.[5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][6] The activation of MOR also leads to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, which collectively decrease neuronal excitability.[7] The receptor can also signal through β-arrestin pathways, which are implicated in some of the adverse effects of opioids and receptor internalization.[6]

MOR_Signaling_Pathway SR16435 This compound MOR Mu-Opioid Receptor (MOR) SR16435->MOR G_protein Gi/o Protein MOR->G_protein Activation beta_arrestin β-Arrestin MOR->beta_arrestin Phosphorylation & Binding AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Neuronal_Excitability ↓ Neuronal Excitability K_channel->Neuronal_Excitability Ca_channel->Neuronal_Excitability Analgesia Analgesia Neuronal_Excitability->Analgesia Internalization Receptor Internalization beta_arrestin->Internalization

Figure 1: Simplified Mu-Opioid Receptor Signaling Pathway.

3.2 Nociceptin/Orphanin FQ (NOP) Receptor Signaling Pathway

Similar to the MOR, the NOP receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. NOP receptor activation also modulates ion channel activity, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, resulting in reduced neuronal excitability.[8] Additionally, NOP receptor signaling can involve the activation of mitogen-activated protein kinase (MAPK) pathways.[9]

NOP_Signaling_Pathway SR16435 This compound NOP NOP Receptor SR16435->NOP G_protein Gi/o Protein NOP->G_protein Activation GRK GRK NOP->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel MAPK MAPK Pathway Activation G_protein->MAPK cAMP ↓ cAMP AC->cAMP Neuronal_Modulation Modulation of Neuronal Activity cAMP->Neuronal_Modulation K_channel->Neuronal_Modulation Ca_channel->Neuronal_Modulation MAPK->Neuronal_Modulation Desensitization Receptor Desensitization GRK->Desensitization PK_Experimental_Workflow Animal_Model Animal Model (e.g., Rat, Mouse) Dosing Dosing (IV, PO, SC) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Preparation Sample_Analysis Bioanalytical Method (LC-MS/MS) Plasma_Preparation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis PK_Parameters Determination of PK Parameters (Cmax, Tmax, AUC, etc.) Data_Analysis->PK_Parameters

References

In Vitro Characterization of SR-16435: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of SR-16435, a novel compound with a unique dual-agonist activity profile. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction

This compound is a potent partial agonist that exhibits high affinity for both the Nociceptin/Orphanin FQ (NOP) receptor and the μ-opioid receptor (MOR).[1][2][3] This dual agonism presents a promising therapeutic profile, potentially offering analgesic effects with a reduced liability for tolerance and dependence compared to traditional μ-opioid receptor agonists.[3][4] This guide details the in vitro binding and functional characteristics of this compound, providing essential data and methodologies for its further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorLigandKi (nM)
NOPThis compound7.49
μ-OpioidThis compound2.70

Ki (inhibition constant) values are a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.[1]

Table 2: In Vitro Functional Activity of this compound

AssayReceptorParameterValue
[35S]GTPγS BindingNOPPartial AgonistData not available
[35S]GTPγS Bindingμ-OpioidPartial AgonistData not available
Adenylyl Cyclase (cAMP)NOPInhibitionData not available
Adenylyl Cyclase (cAMP)μ-OpioidInhibitionData not available

While this compound is characterized as a partial agonist at both receptors, specific EC50 and Emax values from in vitro functional assays were not publicly available in the reviewed literature. Such data is typically generated from [35S]GTPγS binding or cAMP accumulation assays.

Signaling Pathways

This compound simultaneously activates the signaling pathways of both the NOP and μ-opioid receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[2] Activation of these receptors by this compound initiates a cascade of intracellular events.

SR16435_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SR16435 This compound NOP NOP Receptor SR16435->NOP binds MOR μ-Opioid Receptor SR16435->MOR binds Gi_o_NOP Gαi/o NOP->Gi_o_NOP activates Gby_NOP Gβγ NOP->Gby_NOP activates Gi_o_MOR Gαi/o MOR->Gi_o_MOR activates Gby_MOR Gβγ MOR->Gby_MOR activates AC Adenylyl Cyclase Gi_o_NOP->AC inhibits K_channel K+ Channel Gby_NOP->K_channel activates Ca_channel Ca2+ Channel Gby_NOP->Ca_channel inhibits Gi_o_MOR->AC inhibits Gby_MOR->K_channel activates Gby_MOR->Ca_channel inhibits cAMP cAMP AC->cAMP converts K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) Ca_channel->Ca_influx ATP ATP ATP->AC Response Cellular Response cAMP->Response decreased K_efflux->Response Ca_influx->Response

Caption: Signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard pharmacological assays and the available information on this compound.

Radioligand Binding Assays

This protocol is for determining the binding affinity (Ki) of this compound for the NOP and μ-opioid receptors.

Objective: To measure the displacement of a radiolabeled ligand from the NOP and μ-opioid receptors by this compound.

Materials:

  • Cell membranes prepared from cells expressing either human NOP or μ-opioid receptors (e.g., CHO or HEK293 cells).

  • Radiolabeled ligands: [3H]-Nociceptin for NOP receptors and [3H]-DAMGO for μ-opioid receptors.

  • This compound (test compound).

  • Non-labeled ligands for non-specific binding determination (e.g., Nociceptin for NOP, Naloxone for MOR).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 10-20 µg of protein per well).

    • Radiolabeled ligand at a concentration near its Kd.

    • Varying concentrations of this compound or vehicle (for total binding) or a high concentration of a non-labeled ligand (for non-specific binding).

  • Incubation: Incubate the plates at room temperature (or 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions start->prep setup Set up 96-well plate: - Total Binding - Non-specific Binding - this compound concentrations prep->setup incubate Incubate to reach equilibrium setup->incubate filter Filter through glass fiber filters incubate->filter wash Wash filters to remove unbound ligand filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for Radioligand Binding Assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating [35S]GTPγS binding to G-proteins coupled to NOP and μ-opioid receptors.

Materials:

  • Cell membranes expressing NOP or μ-opioid receptors.

  • [35S]GTPγS.

  • GDP (Guanosine diphosphate).

  • This compound (test compound).

  • A known full agonist for each receptor (e.g., Nociceptin for NOP, DAMGO for MOR).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Other materials as in the radioligand binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes.

    • GDP (typically in the low micromolar range).

    • [35S]GTPγS (typically in the nanomolar range).

    • Varying concentrations of this compound, a full agonist, or vehicle.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Filtration, Washing, and Counting: Follow the same procedure as in the radioligand binding assay.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS bound as a function of the log concentration of the agonist.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the dose-response curve.

    • Compare the Emax of this compound to that of the full agonist to determine its relative efficacy (partial vs. full agonist).

Adenylyl Cyclase (cAMP) Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cAMP accumulation in whole cells expressing NOP or μ-opioid receptors.

Materials:

  • Whole cells expressing NOP or μ-opioid receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound (test compound).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

Procedure:

  • Cell Plating: Plate the cells in a suitable microplate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound for a short period.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of this compound.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

Conclusion

This compound is a novel compound with a distinct in vitro profile, characterized by high-affinity binding and partial agonist activity at both NOP and μ-opioid receptors. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro evaluation of this compound and similar dual-target ligands. Further characterization of its functional activity through assays such as [35S]GTPγS binding and cAMP inhibition will be crucial in fully elucidating its therapeutic potential.

References

Preclinical Profile of SR-16435: A Novel Bifunctional Analgesic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SR-16435 is a novel investigational compound that has demonstrated significant analgesic properties in preclinical studies. As a potent partial agonist at both the µ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor, this compound presents a unique pharmacological profile with the potential for a wider therapeutic window and a more favorable side-effect profile compared to traditional opioid analgesics. This document provides a comprehensive overview of the preclinical analgesic effects of this compound, including detailed quantitative data, experimental methodologies, and an exploration of its underlying signaling pathways. The information is intended to serve as a technical guide for researchers, scientists, and professionals involved in the development of new pain therapeutics.

Introduction

This compound is a non-peptide small molecule that exhibits high binding affinity for both MOR and NOP receptors.[1][2] This dual activity is of significant interest in pain research, as the NOP receptor system is known to modulate the analgesic and rewarding effects of MOR agonists. Preclinical evidence suggests that this compound possesses potent antinociceptive and anti-allodynic effects in various animal models of pain.[1][3] Furthermore, studies indicate a reduced potential for tolerance development compared to morphine, a cornerstone of opioid therapy.[1] This guide synthesizes the key preclinical findings for this compound to provide a detailed understanding of its analgesic potential.

Quantitative Analgesic Data

The analgesic efficacy of this compound has been evaluated in several preclinical models of acute and neuropathic pain. The following tables summarize the key quantitative data from these studies.

Table 1: Antinociceptive Effects of this compound in the Mouse Tail-Flick Test

The tail-flick test is a widely used model of acute thermal pain. In this assay, the latency of a mouse to withdraw its tail from a noxious heat source is measured. An increase in tail-flick latency is indicative of an analgesic effect.

Dose (mg/kg, s.c.)Peak Effect Time (min)Maximum Possible Effect (%MPE)
1030~50%
3030~80%

Data synthesized from Khroyan et al., 2007.[1]

Table 2: Anti-allodynic Effects of this compound in the Rat Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a well-established model of neuropathic pain, characterized by the development of allodynia (pain in response to a normally non-painful stimulus). The paw withdrawal threshold to a mechanical stimulus (von Frey filaments) is measured. An increase in the withdrawal threshold indicates an anti-allodynic effect.

Dose (mg/kg, i.p.)Peak Effect Time (min)Paw Withdrawal Threshold (g)
360Significant increase from vehicle
1060Further significant increase
3060Maximal observed effect

Data synthesized from a study on NOP/mu-opioid receptor agonists in the CCI model.[3]

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of the preclinical data. The following sections detail the key experimental protocols used to evaluate the analgesic effects of this compound.

Tail-Flick Test

This protocol is based on the methodology described by Khroyan et al. (2007).[1]

Objective: To assess the antinociceptive effect of this compound against acute thermal pain.

Animals: Male ICR mice.

Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of radiant heat to the ventral surface of the mouse's tail.

Procedure:

  • Baseline tail-flick latencies are determined for each mouse before drug administration. A cut-off time (typically 10 seconds) is established to prevent tissue damage.

  • This compound or vehicle is administered subcutaneously (s.c.).

  • Tail-flick latencies are measured at various time points post-injection (e.g., 10, 30, 60, and 120 minutes).

  • The data are often expressed as the percentage of the maximum possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Experimental Workflow for Tail-Flick Assay

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurement Measure Baseline Tail-Flick Latency Animal_Acclimation->Baseline_Measurement Drug_Admin Administer this compound or Vehicle (s.c.) Baseline_Measurement->Drug_Admin Latency_Measurement Measure Tail-Flick Latency at Multiple Time Points Drug_Admin->Latency_Measurement Calculate_MPE Calculate %MPE Latency_Measurement->Calculate_MPE Statistical_Analysis Statistical Analysis Calculate_MPE->Statistical_Analysis

Caption: Workflow of the tail-flick test for assessing antinociception.

Chronic Constriction Injury (CCI) Model

This protocol is based on standard methodologies for the CCI model.[3]

Objective: To evaluate the anti-allodynic effect of this compound in a model of neuropathic pain.

Animals: Male Sprague-Dawley rats.

Surgical Procedure:

  • Animals are anesthetized.

  • The common sciatic nerve is exposed at the level of the mid-thigh.

  • Four loose ligatures are tied around the nerve.

  • The incision is closed, and the animals are allowed to recover.

Behavioral Testing:

  • Following a post-operative recovery period (typically 7-14 days), baseline paw withdrawal thresholds to mechanical stimuli are assessed using von Frey filaments.

  • This compound or vehicle is administered intraperitoneally (i.p.).

  • Paw withdrawal thresholds are measured at various time points post-injection.

  • An increase in the paw withdrawal threshold is indicative of an anti-allodynic effect.

Experimental Workflow for CCI Model and Testing

G cluster_surgery Surgical Procedure cluster_testing Behavioral Testing Anesthesia Anesthetize Animal Nerve_Exposure Expose Sciatic Nerve Anesthesia->Nerve_Exposure Ligation Apply Loose Ligatures Nerve_Exposure->Ligation Closure Close Incision Ligation->Closure Recovery Post-operative Recovery Closure->Recovery Baseline_Test Baseline von Frey Test Recovery->Baseline_Test Drug_Admin Administer this compound or Vehicle (i.p.) Baseline_Test->Drug_Admin Post_Drug_Test Post-drug von Frey Test Drug_Admin->Post_Drug_Test

Caption: Workflow of the CCI model for neuropathic pain assessment.

Conditioned Place Preference (CPP)

This protocol is based on the methodology described by Khroyan et al. (2007).[1]

Objective: To assess the rewarding or aversive properties of this compound.

Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-conditioning Phase: On day 1, mice are allowed to freely explore both compartments to determine any initial preference.

  • Conditioning Phase (Days 2-5): This phase consists of four conditioning sessions. On two of the days, mice receive an injection of this compound and are confined to one compartment. On the other two days, they receive a vehicle injection and are confined to the other compartment.

  • Test Phase (Day 6): Mice are placed in the apparatus with free access to both compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.

Logical Flow of the Conditioned Place Preference Paradigm

G Pre_Conditioning Pre-conditioning: Determine initial preference Conditioning Conditioning: Pair drug with one compartment and vehicle with the other Pre_Conditioning->Conditioning Test Test: Measure time spent in each compartment with free access Conditioning->Test Analysis Analysis: Compare time in drug-paired vs. vehicle-paired compartments Test->Analysis

Caption: Logical progression of the conditioned place preference experiment.

Signaling Pathways

This compound exerts its effects through the activation of MOR and NOP receptors, which are both G-protein coupled receptors (GPCRs). The downstream signaling cascades of these receptors are complex and can involve multiple pathways.

Upon binding of this compound, both MOR and NOP receptors are expected to couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, Gi/o activation typically leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions result in neuronal hyperpolarization and a reduction in neurotransmitter release, which are key mechanisms underlying analgesia.

Furthermore, both MOR and NOP receptor activation can lead to the phosphorylation of extracellular signal-regulated kinases (ERK), which are part of the mitogen-activated protein kinase (MAPK) signaling cascade. The role of ERK activation in analgesia is complex and can vary depending on the specific neuronal context.

Proposed Signaling Pathway for this compound

G cluster_receptors Receptors cluster_gprotein G-Protein Signaling cluster_ion Ion Channel Modulation cluster_mapk MAPK Pathway cluster_cellular Cellular Effects SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR NOP NOP Receptor SR16435->NOP Gio Gi/o Protein MOR->Gio ERK ERK Phosphorylation MOR->ERK NOP->Gio NOP->ERK AC Adenylyl Cyclase Gio->AC GIRK GIRK Channels Gio->GIRK VGCC Voltage-Gated Ca2+ Channels Gio->VGCC cAMP cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Inhibition Reduced Neurotransmitter Release VGCC->Neurotransmitter_Inhibition Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Inhibition->Analgesia

Caption: Proposed signaling cascade for the analgesic effects of this compound.

Conclusion

The preclinical data for this compound strongly support its potential as a novel analgesic agent. Its dual partial agonism at MOR and NOP receptors likely contributes to its potent antinociceptive and anti-allodynic effects, as well as its potentially improved side-effect profile, particularly concerning the development of tolerance. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for further research and development of this compound and other bifunctional analgesics. Future studies should continue to explore the long-term efficacy and safety of this compound, as well as its effects in a broader range of pain models.

References

SR-16435: A Technical Guide for Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16435 is a novel small molecule that has garnered significant interest in the field of pain research, particularly for its potential in treating neuropathic pain.[1] Structurally identified as 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one, this compound exhibits a unique pharmacological profile as a potent partial agonist at both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] This dual activity suggests a therapeutic advantage over traditional μ-opioid agonists, with preclinical studies indicating a potent analgesic effect and potentially reduced development of tolerance.[1] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative data from neuropathic pain studies, and detailed experimental protocols to aid researchers in its evaluation.

Mechanism of Action

This compound exerts its effects through simultaneous partial agonism at MOR and NOP receptors.[2] The analgesic properties, particularly in the context of neuropathic pain, are believed to be primarily mediated through its action on the μ-opioid receptor.[3] However, its concurrent activity at the NOP receptor is thought to modulate the overall pharmacological profile, potentially contributing to its favorable side-effect profile, including reduced tolerance.[2]

Signaling Pathways

Upon binding, this compound activates intracellular signaling cascades associated with both MOR and NOP receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability.

SR-16435_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SR_16435 SR_16435 MOR μ-Opioid Receptor (MOR) SR_16435->MOR Binds NOP NOP Receptor SR_16435->NOP Binds G_protein Gαi/o MOR->G_protein Activates NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Leads to Ion_Channels->Neuronal_Excitability Leads to Analgesia Analgesia Neuronal_Excitability->Analgesia

Figure 1: this compound Signaling Pathway.

Quantitative Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

In Vitro Receptor Binding and Functional Activity
ReceptorBinding Affinity (Ki, nM)Functional Activity (GTPγS)Efficacy (Emax)
NOP 7.49[4]Partial Agonist[5]45% of N/OFQ[3]
μ-Opioid (MOR) 2.70[4]Partial Agonist[5]30% of DAMGO[3]
κ-Opioid (KOR) 219.47[6]--
In Vivo Efficacy in Neuropathic Pain Models
Animal ModelTestRoute of AdministrationDose (mg/kg)Effect
Rat Chronic Constriction Injury (CCI) Mechanical Allodynia (von Frey)Intraperitoneal (i.p.)10Significant reduction in allodynia[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in neuropathic pain.

In Vitro [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

Protocol:

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing the human NOP or MOR receptor.

  • Incubation: Incubate the cell membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS and GDP.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Analyze the data to determine EC50 and Emax values relative to a standard full agonist (e.g., N/OFQ for NOP, DAMGO for MOR).[5]

GTP_gamma_S_Workflow Start Start Membrane_Prep Prepare cell membranes (CHO cells with NOP/MOR) Start->Membrane_Prep Incubation Incubate membranes with this compound, [³⁵S]GTPγS, and GDP Membrane_Prep->Incubation Filtration Rapidly filter to separate bound and free [³⁵S]GTPγS Incubation->Filtration Counting Quantify bound [³⁵S]GTPγS via scintillation counting Filtration->Counting Analysis Analyze data for EC50 and Emax Counting->Analysis End End Analysis->End

Figure 2: [³⁵S]GTPγS Binding Assay Workflow.

In Vivo Chronic Constriction Injury (CCI) Model and Behavioral Testing

The CCI model is a widely used rodent model of neuropathic pain.

Surgical Protocol:

  • Anesthesia: Anesthetize the rat (e.g., Sprague-Dawley) with an appropriate anesthetic.

  • Sciatic Nerve Exposure: Surgically expose the common sciatic nerve at the mid-thigh level.

  • Ligation: Place loose ligatures around the sciatic nerve.

  • Closure: Close the incision in layers.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

Behavioral Testing Workflow:

CCI_Behavioral_Workflow Start Start CCI_Surgery Induce Chronic Constriction Injury (CCI) in rats Start->CCI_Surgery Recovery Allow for post-operative recovery and development of neuropathic pain CCI_Surgery->Recovery Baseline Establish baseline pain thresholds (von Frey, Hargreaves) Recovery->Baseline Drug_Admin Administer this compound or vehicle Baseline->Drug_Admin Post_Dose_Testing Measure pain thresholds at specific time points post-dose Drug_Admin->Post_Dose_Testing Data_Analysis Analyze changes in pain thresholds Post_Dose_Testing->Data_Analysis End End Data_Analysis->End

Figure 3: CCI Model and Behavioral Testing Workflow.

This test assesses sensitivity to a non-painful mechanical stimulus.

Protocol:

  • Acclimation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate.

  • Filament Application: Apply von Frey filaments of varying calibrated forces to the plantar surface of the hind paw.[7]

  • Response: A positive response is noted as a brisk withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.[7] A significant decrease in the withdrawal threshold in the injured paw compared to baseline or the contralateral paw indicates mechanical allodynia.[3]

This test measures the latency to withdraw from a thermal stimulus.

Protocol:

  • Acclimation: Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.

  • Heat Source: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.

  • Measurement: The time taken for the animal to withdraw its paw is automatically recorded.[8]

  • Cut-off Time: A cut-off time is set to prevent tissue damage.[8] A shorter withdrawal latency in the injured paw indicates thermal hyperalgesia.

Pharmacokinetics and Selectivity

Currently, there is limited publicly available information regarding the detailed pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound. Similarly, specific binding affinity data for this compound at sigma-1 and sigma-2 receptors have not been reported in the reviewed literature. Further studies are required to fully characterize these aspects of this compound's pharmacological profile.

Conclusion

This compound represents a promising lead compound for the development of novel analgesics for neuropathic pain. Its dual partial agonist activity at MOR and NOP receptors offers a unique mechanism of action that may provide effective pain relief with a reduced side-effect burden compared to traditional opioids. This technical guide provides a foundation for researchers to design and execute further preclinical studies to fully elucidate the therapeutic potential of this compound. Future research should focus on obtaining comprehensive dose-response data in various neuropathic pain models, characterizing its pharmacokinetic profile, and investigating its activity at a broader range of off-target receptors.

References

SR-16435 in Inflammatory Pain Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of SR-16435, a novel bifunctional nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptor partial agonist, in the context of inflammatory pain. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Concepts: The Dual Agonist Approach to Inflammatory Pain

Inflammatory pain is a complex condition characterized by hypersensitivity to both thermal and mechanical stimuli. Traditional opioid analgesics, primarily acting on the MOP receptor, are effective but carry a significant risk of side effects, including tolerance, dependence, and respiratory depression. This compound represents a promising therapeutic strategy by simultaneously targeting both the MOP and NOP receptors.[1][2]

Activation of the NOP receptor has been shown to modulate MOP receptor-mediated effects, potentially mitigating the adverse effects while maintaining or even enhancing analgesia.[1][3] This dual agonism is hypothesized to offer a superior therapeutic window for the management of inflammatory pain.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of spinally administered this compound in a murine model of Complete Freund's Adjuvant (CFA)-induced inflammatory thermal hyperalgesia. The data is primarily derived from the pivotal study by Sukhtankar et al. (2013).[3]

Table 1: Anti-Hyperalgesic Potency of this compound and Comparators in the CFA Model [3]

CompoundAgonist Target(s)ED₅₀ (nmol, intrathecal)95% Confidence Interval
This compound NOP/MOP 0.03 (0.02, 0.05)
MorphineMOP0.18(0.11, 0.29)
SCH221510NOP0.25(0.15, 0.41)

Table 2: Receptor Contribution to the Anti-Hyperalgesic Effect of this compound [3]

TreatmentAntagonistReversal of Anti-Hyperalgesic Effect
This compound SB-612111 (NOP antagonist)Partial
This compound Naltrexone (Opioid antagonist)Partial
This compound SB-612111 + NaltrexoneComplete

Experimental Protocols

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is a widely used and well-characterized method for inducing a persistent inflammatory state, mimicking chronic inflammatory pain conditions.[4]

  • Animal Model: Male CD-1 mice are typically used.[3]

  • Induction of Inflammation:

    • A baseline measurement of thermal sensitivity (paw withdrawal latency) is taken using a plantar test apparatus.

    • Mice are briefly anesthetized with isoflurane.

    • 20 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.[5]

    • The contralateral paw may be injected with saline to serve as a control.

  • Development of Hyperalgesia: Thermal hyperalgesia, a heightened sensitivity to heat, typically develops within hours and persists for several days to weeks.[6][7]

  • Behavioral Assessment:

    • At various time points post-CFA injection, mice are placed in a chamber with a glass floor.

    • A radiant heat source is focused on the plantar surface of the CFA-injected paw.

    • The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.

    • A cut-off time is established to prevent tissue damage.

    • A significant decrease in paw withdrawal latency in the CFA-injected paw compared to baseline and the contralateral paw indicates thermal hyperalgesia.

Intrathecal (i.t.) Administration of Compounds

Spinal drug administration allows for the direct assessment of the compound's effects on the spinal cord, a key site for pain signal processing.[3]

  • Procedure:

    • Mice are anesthetized with isoflurane.

    • A small incision is made over the lumbar spine.

    • A Hamilton syringe with a 30-gauge needle is used to deliver the compound directly into the intrathecal space.

    • The injection volume is typically 5 µL.

  • Dosing: Compounds are dissolved in a vehicle (e.g., saline or DMSO) and administered at various doses to establish a dose-response relationship.

Visualizations: Signaling Pathways and Workflows

Proposed Mechanism of Action of this compound in Inflammatory Pain

The following diagram illustrates the dual agonistic action of this compound at the spinal level.

SR-16435_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron SR16435_pre This compound MOP_pre MOP Receptor SR16435_pre->MOP_pre NOP_pre NOP Receptor SR16435_pre->NOP_pre Ca_channel Ca²⁺ Channel MOP_pre->Ca_channel Inhibition NOP_pre->Ca_channel Inhibition Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Pain_Signal_Transmission Pain Signal Transmission Neurotransmitter_release->Pain_Signal_Transmission Decreased SR16435_post This compound MOP_post MOP Receptor SR16435_post->MOP_post NOP_post NOP Receptor SR16435_post->NOP_post K_channel K⁺ Channel MOP_post->K_channel Activation NOP_post->K_channel Activation Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_channel->Hyperpolarization Hyperpolarization->Pain_Signal_Transmission Decreased

Caption: this compound dual agonism at NOP and MOP receptors.

Experimental Workflow for Evaluating this compound in the CFA Model

This diagram outlines the key steps in the preclinical assessment of this compound for inflammatory pain.

SR-16435_CFA_Workflow Start Start Baseline Baseline Thermal Sensitivity Measurement (Paw Withdrawal Latency) Start->Baseline CFA_Injection CFA Injection (Intraplantar) Baseline->CFA_Injection Hyperalgesia_Development Development of Thermal Hyperalgesia CFA_Injection->Hyperalgesia_Development Drug_Administration Intrathecal Administration (this compound or Vehicle) Hyperalgesia_Development->Drug_Administration Post_Treatment_Assessment Post-Treatment Thermal Sensitivity Measurement Drug_Administration->Post_Treatment_Assessment Data_Analysis Data Analysis (Comparison of Paw Withdrawal Latencies) Post_Treatment_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Workflow for CFA-induced inflammatory pain studies.

Conclusion

This compound demonstrates potent anti-hyperalgesic effects in a preclinical model of inflammatory pain.[3] Its dual partial agonist activity at both NOP and MOP receptors suggests a mechanism that may offer a significant advantage over traditional MOP-selective opioids.[1][3] The data indicates that both receptor systems contribute to its analgesic properties at the spinal level. Further research is warranted to explore the full therapeutic potential of this compound and similar bifunctional compounds in the management of chronic inflammatory pain.

References

An In-depth Technical Guide on SR-16435 and the Development of Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16435 is a novel compound that has garnered significant interest within the pharmacological community for its unique profile as a mixed partial agonist for both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid (MOP) receptor.[1][2] This dual activity suggests its potential as a potent analgesic with a reduced liability for tolerance development compared to classic mu-opioid selective agonists like morphine.[1][2] This technical guide provides a comprehensive overview of this compound, with a specific focus on the experimental evidence for its reduced tolerance profile.

Data Presentation

The following tables summarize the key quantitative data available for this compound, primarily from preclinical studies.

Table 1: Receptor Binding Affinity of this compound
ReceptorLigandKi (nM)Species
NOPThis compound7.49Not Specified
Mu-Opioid (MOP)This compound2.70Not Specified

Data sourced from MedchemExpress product information, citing Khroyan et al., 2007.

Table 2: Antinociceptive Effects and Tolerance Development of this compound Compared to Morphine

While the precise quantitative data from dose-response curves and ED₅₀ shifts over time from the primary literature (Khroyan et al., 2007) were not available in the searched resources, the consistent qualitative description across multiple sources indicates a reduced development of tolerance to the antinociceptive effects of this compound with chronic administration when compared to morphine.[1]

CompoundAcute Antinociceptive Effect (Tail-Flick Assay)Development of Tolerance (Chronic Administration)Rewarding Properties (Conditioned Place Preference)
This compound Produces a dose-dependent increase in tail-flick latency.[1]Reduced development of tolerance to its antinociceptive effects compared to morphine.[1]Induces conditioned place preference, which is reversible by naloxone.[1]
Morphine Produces a dose-dependent increase in tail-flick latency.Significant development of tolerance to its antinociceptive effects.Induces robust conditioned place preference.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tail-Flick Assay for Antinociception and Tolerance

This protocol is a standard method for assessing thermal pain perception in rodents and is used to evaluate the efficacy of analgesics.

Objective: To measure the antinociceptive effects of this compound and morphine, and to assess the development of tolerance after chronic administration.

Apparatus:

  • Tail-flick meter with a radiant heat source.

  • Animal restrainers.

Procedure:

  • Acclimation: Acclimate mice to the experimental room and restrainers for a defined period before testing.

  • Baseline Latency: Gently place the mouse in the restrainer and position its tail over the radiant heat source. The latency to flick the tail away from the heat is automatically recorded. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.

  • Drug Administration: Administer this compound, morphine, or vehicle (e.g., saline) via a specified route (e.g., subcutaneous injection).

  • Post-treatment Latency: At predetermined time points after drug administration, measure the tail-flick latency again.

  • Tolerance Study: For chronic studies, administer the compounds daily for a set period (e.g., 9 days).[1] Measure tail-flick latencies at regular intervals throughout the study to assess any decrease in the antinociceptive effect, which would indicate the development of tolerance.

Conditioned Place Preference (CPP) for Rewarding Effects

The CPP paradigm is a widely used behavioral assay to study the rewarding or aversive properties of drugs.

Objective: To determine if this compound has rewarding properties indicative of abuse potential.

Apparatus:

  • A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.

Procedure:

  • Pre-conditioning (Baseline Preference): On the first day, allow each mouse to freely explore all three chambers for a set duration (e.g., 15-20 minutes). Record the time spent in each chamber to determine any initial preference.

  • Conditioning: This phase typically lasts for several days. On "drug" conditioning days, administer this compound and immediately confine the mouse to one of the outer chambers (e.g., the initially non-preferred chamber). On "vehicle" conditioning days, administer the vehicle and confine the mouse to the opposite chamber. The order of drug and vehicle administration is counterbalanced across animals.

  • Post-conditioning (Test): After the conditioning phase, place the mouse in the central chamber and allow it to freely access all chambers for a set duration, with no drug on board. Record the time spent in each chamber. An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.[1]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways of the NOP and mu-opioid receptors, which are targeted by this compound.

G cluster_SR16435 This compound cluster_MOP Mu-Opioid Receptor (MOP) Signaling cluster_NOP Nociceptin/Orphanin FQ (NOP) Receptor Signaling SR16435 This compound MOP MOP Receptor SR16435->MOP Partial Agonist NOP NOP Receptor SR16435->NOP Partial Agonist G_protein_MOP Gi/o Protein MOP->G_protein_MOP Activation Tolerance_MOP Tolerance (β-arrestin mediated desensitization) MOP->Tolerance_MOP Chronic Activation AC_MOP Adenylyl Cyclase (Inhibition) G_protein_MOP->AC_MOP K_channel_MOP K+ Channel (Activation) G_protein_MOP->K_channel_MOP Ca_channel_MOP Ca2+ Channel (Inhibition) G_protein_MOP->Ca_channel_MOP cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP Analgesia Analgesia cAMP_MOP->Analgesia K_channel_MOP->Analgesia Ca_channel_MOP->Analgesia G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activation AC_NOP Adenylyl Cyclase (Inhibition) G_protein_NOP->AC_NOP K_channel_NOP K+ Channel (Activation) G_protein_NOP->K_channel_NOP Ca_channel_NOP Ca2+ Channel (Inhibition) G_protein_NOP->Ca_channel_NOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Modulation Modulation of Analgesia cAMP_NOP->Modulation K_channel_NOP->Modulation Ca_channel_NOP->Modulation

Caption: Signaling pathways of MOP and NOP receptors activated by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antinociceptive tolerance of this compound.

G cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis animal_model Rodent Model (e.g., Mice) baseline Baseline Tail-Flick Latency Measurement animal_model->baseline drug_prep Drug Preparation (this compound, Morphine, Vehicle) chronic_admin Chronic Daily Administration (e.g., 9 days) drug_prep->chronic_admin baseline->chronic_admin daily_test Daily Tail-Flick Latency Measurement chronic_admin->daily_test data_comp Comparison of Latencies (this compound vs. Morphine) daily_test->data_comp tolerance_eval Evaluation of Tolerance (Decrease in effect over time) data_comp->tolerance_eval

Caption: Workflow for assessing antinociceptive tolerance.

Logical Relationship

The diagram below illustrates the proposed logical relationship between the dual receptor activity of this compound and its reduced tolerance profile.

G SR16435 This compound MOP_agonist Mu-Opioid (MOP) Partial Agonism SR16435->MOP_agonist NOP_agonist Nociceptin (NOP) Partial Agonism SR16435->NOP_agonist analgesia Analgesic Effect MOP_agonist->analgesia tolerance_pathway MOP-mediated Tolerance Pathways MOP_agonist->tolerance_pathway Chronic Stimulation reduced_tolerance Reduced Tolerance Development modulatory_effect Modulatory Effect on Opioid Signaling NOP_agonist->modulatory_effect modulatory_effect->tolerance_pathway Potentially Inhibits/Alters

Caption: Proposed mechanism for reduced tolerance with this compound.

Conclusion

This compound represents a promising avenue for the development of novel analgesics. Its dual partial agonism at both NOP and mu-opioid receptors appears to confer a favorable pharmacological profile, most notably a reduced propensity for the development of tolerance to its antinociceptive effects when compared to traditional opioid analgesics like morphine. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound in humans. The detailed experimental protocols and signaling pathway information provided in this guide are intended to support such ongoing and future research efforts.

References

An In-depth Technical Guide to the Rewarding Properties of SR-16435

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-16435 is a novel small molecule ligand characterized as a high-affinity, mixed partial agonist for the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid (MOR) receptor.[1] Developed with the therapeutic hypothesis that co-activation of NOP receptors could mitigate the rewarding effects and abuse liability associated with MOR agonism, this compound has been subject to preclinical evaluation to test this profile.[1] While demonstrating potent antinociceptive effects with a reduced tolerance liability compared to morphine, investigations into its rewarding properties have yielded critical insights. Contrary to the initial hypothesis, this compound induces a significant conditioned place preference (CPP) in animal models, an effect comparable in magnitude to morphine.[2][3] This rewarding effect is demonstrated to be MOR-dependent, as it is reversible by the opioid antagonist naloxone.[1][4] The partial agonism at the NOP receptor appears insufficient to counteract the robust MOR-mediated reward signaling.[2] This guide provides a comprehensive summary of the available quantitative data, detailed experimental protocols used in its assessment, and a visualization of the underlying signaling pathways and experimental workflows. No evidence of this compound evaluation in drug self-administration paradigms was identified in the reviewed literature.

Data Presentation: Receptor Binding and Behavioral Outcomes

The following tables summarize the key quantitative findings from in-vitro and in-vivo studies of this compound.

Table 1: Receptor Binding Affinity and Functional Activity

This table details the binding affinity (Ki) of this compound for the human NOP and mu-opioid receptors, alongside its functional efficacy determined by [³⁵S]GTPγS binding assays. Lower Ki values indicate higher binding affinity.

ReceptorBinding Affinity (Ki, nM)Functional ActivityEfficacy
NOP Receptor7.49Partial Agonist~30%
Mu-Opioid Receptor (MOR)2.70Partial Agonist~30%

(Data sourced from Khroyan et al., 2007 and publicly available databases)

Table 2: In-Vivo Rewarding Effects (Conditioned Place Preference)

This table summarizes the qualitative outcomes of the Conditioned Place Preference (CPP) studies. While abstracts repeatedly state the effect was "evident" and "to the same extent as morphine," specific quantitative scores (e.g., time in seconds) were not available in the cited literature excerpts.[1][2]

CompoundDose (mg/kg, s.c.)CPP ObservedAntagonist BlockadeKey Finding
This compound10, 30YesReversed by Naloxone (opioid antagonist)Induces significant, MOR-mediated reward.[1]
Morphine-Yes-Positive control for CPP induction.

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

This protocol is a detailed representation based on the methodology described by Khroyan et al. (2007) for assessing the rewarding properties of this compound in mice.[1]

Objective: To determine if this compound produces a preference for a drug-associated environment, indicative of rewarding properties.

Animals: Male ICR mice (20-25g). Animals are group-housed with a 12-hour light/dark cycle and handled for several days prior to the experiment to acclimate them to the researcher.

Apparatus: A rectangular two-compartment CPP apparatus (e.g., 19cm × 22.8cm × 18cm per compartment). The two compartments are distinguished by distinct visual and tactile cues (e.g., one with black walls and a grid floor, the other with white walls and a mesh floor). A removable guillotine door separates the compartments.

Procedure:

  • Phase 1: Habituation & Pre-Test (Day 1)

    • Place each mouse in the center of the apparatus with the door removed, allowing free access to both compartments for a 15-minute session.

    • Record the time spent in each compartment using an automated activity monitoring system.

    • This pre-test session establishes baseline preference for either compartment. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.

  • Phase 2: Conditioning (Days 2-9)

    • This phase consists of eight consecutive days with four drug-pairing and four vehicle-pairing sessions in a counterbalanced design.

    • On Drug-Pairing Days: Administer this compound (e.g., 10 or 30 mg/kg, s.c.) and immediately confine the mouse to one compartment (e.g., the initially non-preferred one) for 30 minutes.

    • On Vehicle-Pairing Days: Administer the vehicle (e.g., saline, s.c.) and confine the mouse to the opposite compartment for 30 minutes.

    • The order of drug and vehicle administration is alternated daily.

  • Phase 3: Post-Test (Day 10)

    • No injections are given on the test day.

    • Place each mouse in the apparatus with the door removed (identical to the pre-test phase).

    • Allow the mouse to freely explore both compartments for a 15-minute session.

    • Record the time spent in each compartment.

Data Analysis:

  • A "preference score" is calculated as the time spent in the drug-paired compartment during the Post-Test minus the time spent in the same compartment during the Pre-Test.

  • A positive score indicates a conditioned place preference (reward).

  • Statistical analysis (e.g., paired t-test or ANOVA) is used to determine if the change in preference is statistically significant.

Mandatory Visualizations

Signaling Pathway of this compound in Reward Circuitry

The following diagram illustrates the dual-action mechanism of this compound on a GABAergic neuron within the Ventral Tegmental Area (VTA), a key region in the brain's reward pathway.

SR16435_Pathway cluster_VTA VTA GABAergic Neuron cluster_Synapse Synaptic Terminal MOR Mu-Opioid Receptor (MOR) Gi_MOR Gi/o Protein MOR->Gi_MOR Activation NOP Nociceptin Receptor (NOP) Gi_NOP Gi/o Protein NOP->Gi_NOP Activation AC Adenylyl Cyclase Gi_MOR->AC Inhibition Gi_NOP->AC Inhibition GABA_release GABA Release AC->GABA_release Reduced cAMP leads to reduced GABA release DA_Neuron VTA Dopamine (B1211576) Neuron GABA_release->DA_Neuron Inhibition SR16435 This compound (Partial Agonist) SR16435->MOR SR16435->NOP DA_Release Dopamine Release in Nucleus Accumbens DA_Neuron->DA_Release Disinhibition (Increased Firing) Reward REWARD (Conditioned Place Preference) DA_Release->Reward NOP_direct NOP-mediated Inhibition of DA release (Hypothesized Attenuation) NOP_direct->DA_Release

Caption: Dual signaling of this compound in the VTA reward pathway.

Experimental Workflow for Conditioned Place Preference

This diagram outlines the logical progression of the CPP experiment used to evaluate the rewarding properties of this compound.

CPP_Workflow Start Start: Acclimated Mice Phase1 Phase 1: Pre-Test (Day 1) - Allow free exploration of both compartments - Record baseline time spent in each Start->Phase1 Phase2 Phase 2: Conditioning (Days 2-9) - 8 alternating days of injections - Day A: this compound + Confine to Side 1 - Day B: Vehicle + Confine to Side 2 Phase1->Phase2 Establish Baseline Phase3 Phase 3: Post-Test (Day 10) - No injections administered - Allow free exploration - Record final time spent in each Phase2->Phase3 Establish Association Analysis Data Analysis - Calculate Preference Score: (Post-Test Time) - (Pre-Test Time) - Statistical Comparison Phase3->Analysis Collect Final Data Result Result Interpretation Analysis->Result

Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.

References

Methodological & Application

SR-16435 Experimental Protocol for Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-16435 is a novel compound that acts as a potent partial agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu (µ)-opioid receptor.[1] This dual agonism presents a promising therapeutic profile for pain relief, potentially with a reduced tolerance development compared to classic µ-opioid agonists.[1][2] This document provides detailed experimental protocols for evaluating the antinociceptive, rewarding, and locomotor effects of this compound in mice, along with a summary of its receptor binding affinity and a schematic of its signaling pathways.

Data Presentation

Receptor Binding Affinity
ReceptorKᵢ (nM)
Nociceptin/Orphanin FQ (NOP)7.49
Mu (µ)-Opioid2.70

Kᵢ represents the inhibition constant, indicating the concentration of this compound required to inhibit 50% of radioligand binding to the receptor.

In Vivo Efficacy in Mice
ExperimentDoses (mg/kg, s.c.)Key Findings
Tail-Flick Test10, 30Dose-dependent increase in tail-flick latency, indicating antinociceptive effects.[2]
Conditioned Place Preference10, 30Induced conditioned place preference, suggesting rewarding properties.[2]
Global Activity10, 30Decreased global locomotor activity.[2]

Signaling Pathways

This compound exerts its effects by simultaneously activating NOP and µ-opioid receptors, both of which are G-protein coupled receptors (GPCRs).

SR16435_Signaling_Pathway cluster_membrane Cell Membrane cluster_receptors Receptors cluster_intracellular Intracellular Signaling SR16435 This compound NOP NOP Receptor SR16435->NOP MOR µ-Opioid Receptor SR16435->MOR G_protein_NOP Gαi/o NOP->G_protein_NOP G_protein_MOR Gαi/o MOR->G_protein_MOR AC_inhibition Adenylyl Cyclase Inhibition G_protein_NOP->AC_inhibition K_channel K+ Channel Activation G_protein_NOP->K_channel Ca_channel Ca2+ Channel Inhibition G_protein_NOP->Ca_channel MAPK_activation MAPK Pathway Activation G_protein_NOP->MAPK_activation G_protein_MOR->AC_inhibition G_protein_MOR->K_channel G_protein_MOR->Ca_channel G_protein_MOR->MAPK_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) cAMP_decrease->Neuronal_hyperpolarization K_channel->Neuronal_hyperpolarization Ca_channel->Neuronal_hyperpolarization Analgesia Analgesia MAPK_activation->Analgesia Neuronal_hyperpolarization->Analgesia

Caption: this compound dual agonist signaling pathway.

Experimental Protocols

Tail-Flick Test for Antinociception

This protocol assesses the analgesic properties of this compound by measuring the latency of a mouse to withdraw its tail from a thermal stimulus.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Tail-flick analgesia meter

  • Animal restrainers

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Gently restrain each mouse and place the distal third of its tail on the radiant heat source of the tail-flick meter. Record the baseline latency for the tail-flick response. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound (10 or 30 mg/kg) or vehicle via subcutaneous (s.c.) injection.

  • Post-treatment Measurement: At predetermined time points (e.g., 15, 30, 60, and 120 minutes) after injection, measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

Tail_Flick_Workflow Start Start Acclimation Acclimate Mice (30 min) Start->Acclimation Baseline Measure Baseline Tail-Flick Latency Acclimation->Baseline Injection Administer this compound (10 or 30 mg/kg, s.c.) or Vehicle Baseline->Injection Post_Injection Measure Tail-Flick Latency at Timed Intervals Injection->Post_Injection Analysis Calculate %MPE Post_Injection->Analysis End End Analysis->End

Caption: Workflow for the tail-flick test.

Conditioned Place Preference (CPP) for Rewarding Effects

This protocol evaluates the rewarding or aversive properties of this compound by assessing the mouse's preference for an environment previously paired with the drug.[2]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

  • Pre-Conditioning (Day 1): Place each mouse in the central compartment and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.

  • Conditioning (Days 2-5):

    • Drug Pairing: On alternate days, administer this compound (10 or 30 mg/kg, s.c.) and confine the mouse to one of the outer chambers for 30 minutes.

    • Vehicle Pairing: On the other days, administer vehicle and confine the mouse to the opposite outer chamber for 30 minutes. The assignment of drug-paired chambers should be counterbalanced across animals.

  • Post-Conditioning (Day 6): Place each mouse in the central compartment and allow free access to all chambers for 15 minutes, without any drug administration. Record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase indicates a conditioned place preference.

CPP_Workflow Start Start Pre_Conditioning Day 1: Pre-Conditioning (Baseline Preference) Start->Pre_Conditioning Conditioning Days 2-5: Conditioning (Drug and Vehicle Pairings) Pre_Conditioning->Conditioning Post_Conditioning Day 6: Post-Conditioning (Preference Test) Conditioning->Post_Conditioning Analysis Data Analysis (Time Difference) Post_Conditioning->Analysis End End Analysis->End

Caption: Workflow for the Conditioned Place Preference test.

Open Field Test for Locomotor Activity

This protocol assesses the effect of this compound on spontaneous locomotor activity.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Open field arena (e.g., 40 cm x 40 cm x 30 cm)

  • Automated tracking software or video recording system

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.

  • Drug Administration: Administer this compound (10 or 30 mg/kg, s.c.) or vehicle.

  • Testing: At a predetermined time after injection (e.g., 30 minutes), place the mouse in the center of the open field arena.

  • Data Collection: Record the activity of the mouse for a set duration (e.g., 15-30 minutes). Key parameters to measure include:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

  • Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups.

Open_Field_Workflow Start Start Acclimation Acclimate Mice (30-60 min) Start->Acclimation Injection Administer this compound (10 or 30 mg/kg, s.c.) or Vehicle Acclimation->Injection Placement Place Mouse in Open Field Arena Injection->Placement Recording Record Activity (15-30 min) Placement->Recording Analysis Analyze Locomotor Parameters Recording->Analysis End End Analysis->End

Caption: Workflow for the Open Field Test.

References

Application Notes and Protocols for SR-16435: In Vivo Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosage of SR-16435, a potent partial agonist for both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor. The protocols detailed below are based on preclinical studies in murine models, offering a foundational guide for investigating the analgesic and behavioral effects of this compound.

I. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of this compound in mice, as established in foundational research.

Table 1: this compound Dosage and Administration for Analgesia Studies

ParameterValueReference
Animal Model Male ICR Mice[1]
Route of Administration Subcutaneous (s.c.)
Dosage Range 3 - 30 mg/kg[2]
Vehicle Water[2]
Injection Volume 0.1 ml/25g body weight[2]
Assay Tail-Flick Test[1]
Post-Injection Time Points 10, 30, and 60 minutes[2]

Table 2: this compound Dosage and Administration for Behavioral Studies

ParameterValueReference
Animal Model Male ICR Mice[1]
Route of Administration Subcutaneous (s.c.)
Dosage 10 and 30 mg/kg[3]
Vehicle Water[2]
Injection Volume 0.1 ml/25g body weight[2]
Frequency Once daily for 9 days[3]
Assay Conditioned Place Preference (CPP)[1]

II. Signaling Pathway of this compound

This compound exerts its effects by acting as a partial agonist at both the NOP and μ-opioid receptors, which are G-protein coupled receptors (GPCRs).[1][4] Activation of these receptors initiates a cascade of intracellular signaling events.

SR16435_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SR16435 This compound NOP_R NOP Receptor SR16435->NOP_R MOR_R μ-Opioid Receptor SR16435->MOR_R G_protein Gi/o Protein NOP_R->G_protein MOR_R->G_protein AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channels G_protein->Ca_channel K_channel K⁺ Channels G_protein->K_channel MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Behavioral Effects cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia MAPK->Analgesia

This compound Signaling Pathway

III. Experimental Protocols

The following are detailed protocols for key in vivo experiments involving this compound, based on published methodologies.

A. Preparation of this compound Solution
  • Vehicle Preparation : For subcutaneous administration of this compound, sterile water is the recommended vehicle.[2]

  • Drug Dissolution :

    • Weigh the desired amount of this compound powder.

    • Dissolve in the appropriate volume of sterile water to achieve the target concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 0.1 ml, the concentration would be 2.5 mg/ml).

    • Ensure complete dissolution, using sonication if necessary.

    • Prepare fresh on the day of the experiment.

B. Protocol for Tail-Flick Assay (Analgesia Assessment)

This protocol is designed to assess the antinociceptive effects of this compound in response to a thermal stimulus.

Tail_Flick_Workflow cluster_setup Setup & Baseline cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis acclimatize Acclimatize Mice (30 min) baseline Determine Baseline Tail-Flick Latency acclimatize->baseline injection Administer this compound (s.c.) or Vehicle baseline->injection test_10 Test at 10 min injection->test_10 test_30 Test at 30 min test_10->test_30 test_60 Test at 60 min test_30->test_60 analysis Record Latencies & Calculate %MPE test_60->analysis

Tail-Flick Assay Workflow

Materials:

  • Male ICR mice

  • This compound solution

  • Vehicle (sterile water)

  • Tail-flick analgesia meter (e.g., Stoelting) with a radiant heat source

  • Animal restrainers

Procedure:

  • Acclimatization : Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement :

    • Gently place a mouse in a restrainer.

    • Position the distal half of the tail over the radiant heat source of the tail-flick meter.

    • Activate the heat source and record the latency for the mouse to flick its tail.

    • A cut-off time of 15 seconds is recommended to prevent tissue damage.[2]

    • Repeat this measurement for all animals to establish a baseline.

  • Administration :

    • Administer the prepared this compound solution or vehicle via subcutaneous injection.

  • Post-Administration Testing :

    • At 10, 30, and 60 minutes post-injection, repeat the tail-flick latency measurement as described in step 2.[2]

  • Data Analysis :

    • Record the tail-flick latencies at each time point.

    • The data can be expressed as the percentage of maximal possible effect (%MPE) calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100

C. Protocol for Conditioned Place Preference (Behavioral Assessment)

This protocol is used to evaluate the rewarding or aversive properties of this compound.

CPP_Workflow cluster_preconditioning Phase 1: Pre-Conditioning cluster_conditioning Phase 2: Conditioning (Days 2-9) cluster_postconditioning Phase 3: Post-Conditioning habituation Habituation to Apparatus (Day 1) pre_test Pre-Test: Assess Initial Compartment Preference habituation->pre_test drug_pairing This compound (s.c.) paired with one compartment pre_test->drug_pairing vehicle_pairing Vehicle (s.c.) paired with alternate compartment pre_test->vehicle_pairing post_test Post-Test: Measure Time Spent in Each Compartment (Day 10) drug_pairing->post_test vehicle_pairing->post_test

Conditioned Place Preference Workflow

Materials:

  • Male ICR mice

  • This compound solution

  • Vehicle (sterile water)

  • Conditioned place preference apparatus (a box with at least two distinct compartments differing in visual and tactile cues)

Procedure:

  • Phase 1: Pre-Conditioning (Day 1)

    • Habituation : Place each mouse in the central compartment of the apparatus and allow free access to all compartments for a set period (e.g., 15-30 minutes).

    • Pre-Test : On the same day or the following, record the time each mouse spends in each compartment to determine any baseline preference. An unbiased design is often used, where the drug-paired compartment is assigned randomly.

  • Phase 2: Conditioning (Days 2-9)

    • This phase typically consists of alternating daily sessions for a total of eight days.

    • Drug Pairing Days : On four of these days, administer this compound (10 or 30 mg/kg, s.c.) and immediately confine the mouse to one of the compartments for a set duration (e.g., 30-60 minutes).

    • Vehicle Pairing Days : On the other four days, administer the vehicle and confine the mouse to the alternate compartment for the same duration.

  • Phase 3: Post-Conditioning Test (Day 10)

    • Place the mouse in the central compartment and allow free access to all compartments, as in the pre-test.

    • Record the time spent in each compartment over a set period (e.g., 15-30 minutes).

  • Data Analysis :

    • Calculate the difference in time spent in the drug-paired compartment between the post-test and the pre-test.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.

Ethical Considerations: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate measures should be taken to minimize animal suffering.

References

Application Notes and Protocols for SR-16435 in the Tail-Flick Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16435 is a novel compound that acts as a potent partial agonist at both the nocicein/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR).[1][2][3] This dual activity profile suggests its potential as a potent analgesic with a reduced likelihood of developing tolerance compared to classic mu-opioid selective agonists.[1][2] The tail-flick assay is a standard and widely used method for assessing the antinociceptive properties of pharmacological agents in rodents.[4][5] This document provides detailed application notes and a comprehensive protocol for evaluating the analgesic effects of this compound using the tail-flick assay in mice.

Mechanism of Action

This compound exhibits high binding affinity for both NOP and mu-opioid receptors.[1][3] Its analgesic effects are believed to be mediated primarily through its partial agonism at the mu-opioid receptor, as these effects are blocked by the opioid antagonist naloxone.[1] The compound's activity at the NOP receptor may contribute to its distinct pharmacological profile, including potentially reduced development of tolerance.[1]

Below is a simplified signaling pathway illustrating the proposed mechanism of action for this compound's analgesic properties.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron SR16435 This compound MOR Mu-Opioid Receptor (MOR) SR16435->MOR Binds NOP NOP Receptor SR16435->NOP Binds G_protein Gi/o Protein MOR->G_protein Activates NOP->G_protein Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle (e.g., Glutamate) Ca_channel->Vesicle Prevents Fusion Pain_Signal Pain Signal Transmission Vesicle->Pain_Signal Reduced Release Reduced_Signal Reduced Pain Signal Pain_Signal->Reduced_Signal Leads to

Caption: Proposed mechanism of this compound antinociception.

Data Presentation

The following tables summarize the in-vitro binding affinities of this compound and the in-vivo dose-dependent effects on tail-flick latency as reported in the literature.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)
NOP Receptor7.49 nM[3]
Mu-Opioid Receptor2.70 nM[3]

Table 2: Effect of Subcutaneous this compound Administration on Tail-Flick Latency in Mice

Dose of this compound (mg/kg, s.c.)Outcome
10Dose-dependent increase in tail-flick latency[3]
30Dose-dependent increase in tail-flick latency[3]

Note: Specific latency times and statistical significance values were not available in the abstract. The data indicates a positive dose-response relationship.

Experimental Protocols

This section provides a detailed protocol for conducting a tail-flick assay to evaluate the antinociceptive effects of this compound in mice. This protocol is synthesized from standard tail-flick assay procedures.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, distilled water, or a specific vehicle solution appropriate for this compound)

  • Positive control (e.g., Morphine)

  • Tail-flick apparatus (radiant heat source or warm water bath)

  • Animal restrainers

  • Syringes and needles for subcutaneous injection

  • Stopwatch or automated timer integrated with the apparatus

  • Male ICR mice (or other appropriate strain)

Experimental Workflow Diagram:

cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Acclimatization Animal Acclimatization (Habituation to Environment & Restrainers) Baseline Baseline Latency Measurement (Pre-drug administration) Acclimatization->Baseline Drug_Prep Drug Preparation (this compound, Vehicle, Positive Control) Administration Drug Administration (Subcutaneous Injection) Drug_Prep->Administration Baseline->Administration Post_Admin_Test Post-Administration Latency Measurement (At defined time points) Administration->Post_Admin_Test Data_Collection Data Collection & Recording Post_Admin_Test->Data_Collection Analysis Data Analysis (e.g., %MPE, Dose-Response Curves) Data_Collection->Analysis

Caption: Experimental workflow for the tail-flick assay.

Procedure:

  • Animal Acclimatization:

    • House the mice in a temperature- and light-controlled environment with ad libitum access to food and water.

    • Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment begins.[6]

    • Habituate the mice to the restraining devices for several days prior to testing to minimize stress-induced analgesia.

  • Drug Preparation:

    • Dissolve this compound in the appropriate vehicle to achieve the desired concentrations for injection.

    • Prepare the vehicle control and a positive control (e.g., morphine) in the same manner.

  • Baseline Latency Measurement:

    • Gently place a mouse into the restrainer.

    • Position the mouse's tail over the radiant heat source or immerse the distal portion of the tail in the warm water bath.

    • Start the timer and the heat source simultaneously.

    • Record the latency (in seconds) for the mouse to flick its tail away from the heat stimulus.

    • To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the mouse does not respond within this time, the heat source should be removed, and the maximum latency recorded.

    • Perform 2-3 baseline measurements for each animal with an inter-trial interval of at least 5 minutes and average the latencies.

  • Drug Administration:

    • Administer this compound, vehicle, or the positive control subcutaneously (s.c.) at the desired volume (e.g., 10 ml/kg).

  • Post-Administration Latency Measurement:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.

    • The antinociceptive effect is measured as an increase in the tail-flick latency compared to the baseline measurement.

Data Analysis:

The antinociceptive effect can be quantified as the percentage of the maximum possible effect (%MPE) using the following formula:

%MPE = [ (Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency) ] x 100

Dose-response curves can be generated by plotting the %MPE against the logarithm of the drug dose to determine the ED50 value.

Concluding Remarks

The tail-flick assay is a reliable and efficient method for evaluating the antinociceptive properties of this compound. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers. It is crucial to adhere to ethical guidelines for animal research and to ensure that all procedures are performed with care to minimize animal stress and prevent tissue damage. The unique dual-agonist nature of this compound makes it a compound of significant interest for the development of novel analgesics, and the tail-flick assay is a fundamental tool for its in-vivo characterization.

References

Application Notes and Protocols for SR-16435 Conditioned Place Preference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a conditioned place preference (CPP) experiment using SR-16435, a mixed nociceptin/orphanin FQ (NOP) and µ-opioid receptor partial agonist.[1][2][3] The information is intended to guide researchers in assessing the rewarding or aversive properties of this compound.

Introduction

This compound is a novel compound with high binding affinity and partial agonist activity at both NOP and µ-opioid receptors.[3] The conditioned place preference paradigm is a standard preclinical behavioral model used to evaluate the rewarding or aversive effects of drugs.[4][5][6] This model is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[5][7] A preference for the drug-paired environment suggests rewarding properties, while avoidance indicates aversive effects.[4][6] Studies have shown that this compound can induce conditioned place preference in mice, and this effect is likely mediated by the µ-opioid receptors.[1][3]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in a conditioned place preference paradigm.

Table 1: In Vitro Binding Affinities and Functional Activities of this compound

ReceptorBinding Affinity (Ki, nM)Functional Activity
NOP7.49Partial Agonist
µ-opioid2.70Partial Agonist
κ-opioid219.47Not specified

Data sourced from Khroyan et al., 2007.

Table 2: Conditioned Place Preference (CPP) Induced by this compound in Mice

Treatment GroupDose (mg/kg, s.c.)Mean Time in Drug-Paired Compartment (s) ± SEMStatistical Significance vs. Control
Vehicle Control-Data not explicitly provided in abstract-
This compound10Qualitatively described as inducing CPPEvident
This compound30Qualitatively described as inducing CPPEvident
This compound + Naloxone30 + 1CPP reversedNot specified

Based on findings from Khroyan et al., 2007.[3] Specific time values were not available in the abstract.

Experimental Protocols

This section details the methodology for a conditioned place preference experiment with this compound. The protocol is based on the study by Khroyan et al. (2007) and general CPP procedures.[3][4][8]

1. Animals:

  • Species: Male C57BL/6 mice are commonly used.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Acclimate the animals to the housing facility for at least one week before the experiment.

2. Apparatus:

  • A standard three-compartment CPP apparatus is typically used.[4]

  • The two larger outer compartments should be distinct in terms of visual and tactile cues (e.g., different wall colors/patterns and floor textures).[4][5]

  • A smaller, neutral center compartment connects the two outer compartments.

  • Removable guillotine doors are used to control access between compartments.

3. Experimental Phases:

Phase 1: Habituation and Pre-Test (Baseline Preference)

  • Day 1-2 (Habituation): Place each mouse in the center compartment and allow it to freely explore all three compartments for 15-20 minutes. This helps to reduce novelty-induced stress.[9]

  • Day 3 (Pre-Test): Place each mouse in the center compartment and allow free access to all compartments for a 15-minute session. Record the time spent in each of the two large outer compartments to determine any initial preference. An unbiased design, where the drug is randomly assigned to one compartment, is common.[8]

Phase 2: Conditioning

  • This phase typically lasts for 4-8 days, with alternating injections of this compound and vehicle.[8]

  • Conditioning Day (e.g., Days 4, 6, 8, 10):

    • Administer this compound (10 or 30 mg/kg, subcutaneous) to a mouse.

    • Immediately confine the mouse to its assigned drug-paired compartment for 30 minutes.

  • Vehicle Day (e.g., Days 5, 7, 9, 11):

    • Administer the vehicle (e.g., saline) to the same mouse.

    • Immediately confine the mouse to the opposite, vehicle-paired compartment for 30 minutes.

  • The order of drug and vehicle administration should be counterbalanced across animals.

Phase 3: Post-Test (CPP Test)

  • Day 12: 24 hours after the last conditioning session, place each mouse (in a drug-free state) in the center compartment with free access to all compartments for a 15-minute session.[3]

  • Record the time spent in both the drug-paired and vehicle-paired compartments.

  • An increase in time spent in the drug-paired compartment compared to the pre-test baseline and/or the vehicle control group indicates a conditioned place preference.[4]

4. Data Analysis:

  • Calculate the CPP score as the time spent in the drug-paired compartment during the post-test minus the time spent in the same compartment during the pre-test.

  • Alternatively, compare the time spent in the drug-paired compartment between the this compound and vehicle-treated groups.

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine significance.

Visualizations

Signaling Pathway of this compound

SR16435_Signaling_Pathway cluster_receptor Cell Membrane cluster_cellular_response Intracellular Signaling SR16435 This compound NOP_R NOP Receptor SR16435->NOP_R Partial Agonist Mu_R µ-Opioid Receptor SR16435->Mu_R Partial Agonist Gi Gαi/o NOP_R->Gi Mu_R->Gi AC Adenylyl Cyclase Gi->AC Ion_Channels Ion Channel Modulation Gi->Ion_Channels MAPK MAPK Pathway Gi->MAPK cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

Caption: Signaling pathway of this compound as a partial agonist at NOP and µ-opioid receptors.

Experimental Workflow for this compound Conditioned Place Preference

CPP_Workflow cluster_phase1 Phase 1: Habituation & Pre-Test cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Test cluster_analysis Data Analysis Habituation Day 1-2: Habituation (Free exploration of all compartments) PreTest Day 3: Pre-Test (Record baseline time in each compartment) Habituation->PreTest Conditioning_Drug Drug Days (e.g., 4, 6, 8, 10) Inject this compound, confine to paired side PreTest->Conditioning_Drug Conditioning_Vehicle Vehicle Days (e.g., 5, 7, 9, 11) Inject Vehicle, confine to unpaired side Conditioning_Drug->Conditioning_Vehicle Alternate Days PostTest Day 12: CPP Test (Drug-free, record time in each compartment) Conditioning_Drug->PostTest Conditioning_Vehicle->Conditioning_Drug Conditioning_Vehicle->PostTest Analysis Calculate CPP Score (Time in paired side post-test - Time in paired side pre-test) PostTest->Analysis

Caption: Experimental workflow for the this compound conditioned place preference protocol.

References

SR-16435 Formulation for Subcutaneous Injection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

SR-16435 is a novel compound that acts as a potent partial agonist at both the µ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] Preclinical studies in animal models have demonstrated its potential as a potent analgesic with a reduced tendency for tolerance development compared to classic µ-opioid selective agonists.[2][3] This unique dual mechanism of action suggests its therapeutic potential for various pain conditions, including neuropathic pain.[2] For in vivo evaluation, particularly in rodent models, subcutaneous (s.c.) injection is a common and effective route of administration.

Due to the limited public information on a specific formulation for this compound, and noting that higher doses in some studies were limited by insolubility, this document provides a representative formulation strategy and detailed protocols for the preparation and characterization of an this compound formulation suitable for subcutaneous injection in a research setting. The proposed formulation is based on common techniques for enhancing the solubility of poorly water-soluble drug candidates for parenteral administration.

Data Presentation

Table 1: Proposed Formulation Composition for this compound Subcutaneous Injection
ComponentFunctionConcentration (w/v)
This compoundActive Pharmaceutical Ingredient (API)1.0 - 3.0 mg/mL
Polyethylene Glycol 400 (PEG 400)Co-solvent30%
Polysorbate 80 (Tween® 80)Surfactant / Solubilizing agent5%
Saline (0.9% NaCl)Vehicle / Tonicity agentq.s. to 100%

Note: The concentration of this compound can be adjusted based on the desired dosage for in vivo studies. The proposed concentrations are based on doses of 10-30 mg/kg used in mice.[1]

Table 2: Physicochemical Properties of the Proposed this compound Formulation
ParameterTarget RangeJustification
pH6.5 - 7.5Minimizes irritation at the injection site.
Osmolality280 - 350 mOsm/kgEnsures the formulation is near isotonic with physiological fluids.
AppearanceClear, colorless to slightly yellow solutionVisual confirmation of complete dissolution and absence of precipitation.
Viscosity< 10 cPSuitable for injection with standard syringes and needles.

Signaling Pathway of this compound

SR16435_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR Partial Agonist NOP Nociceptin Receptor (NOP) SR16435->NOP Partial Agonist G_protein Gi/o Protein Activation MOR->G_protein NOP->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ion_channel Ion Channel Modulation G_protein->Ion_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesic Effect cAMP_decrease->Analgesia Ion_channel->Analgesia

Caption: this compound dual agonism on MOR and NOP receptors leading to analgesia.

Experimental Protocols

Preparation of this compound Formulation (10 mL)

Materials:

  • This compound powder

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Polysorbate 80 (Tween® 80), injectable grade

  • Sterile Saline (0.9% NaCl) for injection

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound (e.g., 30 mg for a 3 mg/mL solution).

  • In a sterile vial, add 3 mL of PEG 400.

  • Add the weighed this compound to the PEG 400 and stir using a magnetic stirrer until the powder is fully wetted.

  • Add 0.5 mL of Polysorbate 80 to the mixture and continue stirring.

  • Slowly add sterile saline to the mixture while stirring, bringing the total volume to 10 mL.

  • Continue stirring until a clear, homogeneous solution is obtained. This may take up to 30 minutes.

  • Visually inspect the solution for any undissolved particles.

  • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at 2-8°C, protected from light.

Preparation of Placebo Formulation

For control experiments, a placebo formulation should be prepared following the same procedure as above, but without the addition of this compound. All other components and their concentrations should remain the same to ensure the vehicle has comparable physicochemical properties to the active formulation.

Characterization of the Formulation

a) pH Measurement: The pH of the formulation should be measured using a calibrated pH meter at room temperature.

b) Osmolality Measurement: The osmolality of the formulation should be determined using an osmometer.

c) Visual Inspection: The formulation should be visually inspected for clarity, color, and the presence of any particulate matter against a black and a white background.

d) Stability Assessment: To assess the short-term stability, the formulation can be stored at different conditions (e.g., 2-8°C and room temperature) and visually inspected at various time points (e.g., 0, 24, 48 hours) for any signs of precipitation or color change. For a more detailed analysis of chemical stability, High-Performance Liquid Chromatography (HPLC) can be employed to quantify the concentration of this compound over time.

Protocol for Subcutaneous Administration in Mice

Materials:

  • This compound formulation (or placebo)

  • Sterile insulin (B600854) syringes (e.g., 28-30 gauge)

  • Appropriate mouse restraint device

Procedure:

  • Allow the this compound formulation to reach room temperature before injection.

  • Gently swirl the vial to ensure homogeneity.

  • Draw the required volume of the formulation into the syringe. The injection volume for mice is typically 5-10 µL/g of body weight.

  • Properly restrain the mouse.

  • Lift the loose skin over the back of the neck (scruff) to form a tent.

  • Insert the needle into the base of the skin tent, parallel to the spine.

  • Inject the formulation into the subcutaneous space.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions at the injection site.

Experimental Workflow

SR16435_Formulation_Workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_invivo In Vivo Study start Weigh this compound dissolve_peg Dissolve in PEG 400 start->dissolve_peg add_tween Add Polysorbate 80 dissolve_peg->add_tween add_saline Add Saline q.s. add_tween->add_saline stir Stir until clear add_saline->stir filter Sterile Filter (0.22 µm) stir->filter final_product Final Formulation filter->final_product ph_test pH Measurement final_product->ph_test osmo_test Osmolality Test final_product->osmo_test visual_insp Visual Inspection final_product->visual_insp stability_test Stability Assessment final_product->stability_test administer Subcutaneous Administration to Mice final_product->administer observe Monitor Effects & Adverse Reactions administer->observe

Caption: Workflow for the preparation, characterization, and in vivo testing of this compound.

References

SR-16435: Application Notes on Solubility and Vehicle Preparation for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR-16435 is a potent partial agonist of both the μ-opioid receptor (MOR) and the nociceptin (B549756)/orphanin FQ (NOP) receptor, showing promise in preclinical models as a potent analgesic with a potentially improved side-effect profile compared to traditional opioids.[1][2] Proper handling, including appropriate solubilization and vehicle preparation, is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This document provides a summary of available data on the solubility of this compound and protocols for its preparation, based on published literature.

Physicochemical Properties and Solubility

This compound, with the chemical name 1-[1-(9-bicyclo[3.3.1]nonanyl)piperidin-4-yl]-3H-indol-2-one, is a small molecule with a molar mass of 338.495 g/mol .[3]

Solubility Data Summary:

Quantitative solubility data for this compound in common laboratory solvents is not widely published. However, preclinical studies have indicated that its solubility, particularly in aqueous solutions, is limited. One study noted that higher doses of this compound were not used due to "drug insolubility" when prepared in water for injection, even when using the hydrochloride salt form.

Solvent/Vehicle ComponentConcentrationObservations/Notes
WaterNot SpecifiedLimited solubility noted, especially at higher concentrations. Used for the hydrochloride salt.
Dimethyl Sulfoxide (B87167) (DMSO)Not SpecifiedNo specific data available for this compound, but used as a co-solvent for a related compound.
HydroxypropylcelluloseNot SpecifiedNo specific data available for this compound, but used as a co-solvent for a related compound.

Experimental Protocols: Vehicle Preparation

Due to the limited aqueous solubility of this compound, careful selection of a vehicle is necessary for achieving the desired concentration and ensuring bioavailability, particularly for in vivo administration. The following protocols are based on vehicles used for this compound and structurally related compounds in published studies.

Protocol 1: Aqueous Solution for this compound Hydrochloride

This protocol is suitable for lower concentrations of the hydrochloride salt of this compound.

Materials:

  • This compound hydrochloride

  • Sterile water for injection

Procedure:

  • Weigh the desired amount of this compound hydrochloride.

  • Add a small volume of sterile water for injection.

  • Vortex or sonicate the mixture to aid dissolution.

  • Gradually add more sterile water for injection to reach the final desired concentration.

  • Visually inspect the solution to ensure there is no precipitate. If precipitation occurs, the concentration may be too high for this vehicle.

Protocol 2: Co-Solvent Vehicle for In Vivo Administration

This protocol, adapted from studies with a structurally similar compound, may be suitable for achieving higher concentrations of this compound for subcutaneous or intraperitoneal injection.[4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 0.5% (w/v) Hydroxypropylcellulose (HPC) in sterile saline

  • Sterile saline (0.9% NaCl)

Procedure:

  • Prepare a 0.5% (w/v) solution of HPC in sterile saline. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Weigh the desired amount of this compound.

  • Dissolve the this compound in a small volume of DMSO. For example, to prepare a final solution with 1% DMSO, dissolve the compound in a volume of DMSO that is 1% of the final total volume.

  • Slowly add the 0.5% HPC solution to the DMSO/SR-16435 mixture while vortexing to prevent precipitation.

  • Adjust the final volume with the 0.5% HPC solution.

  • The final vehicle composition would be, for example, 1% DMSO / 0.5% HPC in saline.

Note: It is crucial to first test the solubility of this compound at the desired concentration in a small volume of the chosen vehicle before preparing a large batch. The health and welfare of research animals must be the primary consideration, and any new vehicle formulation should be assessed for potential toxicity or adverse reactions.

Experimental Workflow for Vehicle Preparation

The following diagram illustrates a general workflow for preparing this compound for experimental use.

G cluster_prep Preparation cluster_qc Quality Control weigh Weigh this compound choose_vehicle Select Vehicle (e.g., Aqueous or Co-solvent) weigh->choose_vehicle dissolve Dissolve in Initial Solvent (e.g., Water or DMSO) choose_vehicle->dissolve add_cosolvent Add Co-solvent/Vehicle (e.g., HPC/Saline) dissolve->add_cosolvent final_conc Adjust to Final Concentration add_cosolvent->final_conc visual_insp Visual Inspection for Precipitate final_conc->visual_insp sterilize Sterile Filtration (if applicable) visual_insp->sterilize

Workflow for this compound vehicle preparation.

Signaling Pathway of this compound

This compound exerts its effects through the concurrent partial agonism of two G protein-coupled receptors (GPCRs): the μ-opioid receptor (MOR) and the nociceptin receptor (NOP).[5][6] Both receptors couple to inhibitory G proteins (Gαi/o).

Upon binding of this compound, the following general signaling cascade is initiated:

  • G Protein Activation: The Gαi/o subunit is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunits can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. This reduces neuronal excitability. Gβγ subunits can also inhibit voltage-gated calcium channels, further reducing neurotransmitter release.

  • β-Arrestin Pathway: Like other opioids, the activation of MOR by this compound can also lead to the recruitment of β-arrestin. The β-arrestin pathway is implicated in both receptor desensitization and some of the adverse effects associated with opioid use.[1]

The dual agonism of NOP and MOR is thought to contribute to a unique pharmacological profile. Co-activation of these receptors may lead to a reduction in opioid-induced hyperalgesia and tolerance.[1]

The following diagram provides a simplified overview of the signaling pathways activated by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR NOP Nociceptin Receptor (NOP) SR16435->NOP G_protein Gi/o Protein MOR->G_protein activates NOP->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_ion ↓ Ca2+ Influx Ca_channel->Ca_ion K_ion ↑ K+ Efflux (Hyperpolarization) K_channel->K_ion Analgesia Analgesia cAMP->Analgesia Ca_ion->Analgesia K_ion->Analgesia

References

Application Notes and Protocols for SR-16435 in Chronic Constriction Injury (CCI) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16435 is a potent partial agonist for both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1] In preclinical studies, it has demonstrated significant analgesic properties, with evidence suggesting a reduced potential for tolerance development and enhanced efficacy against neuropathic pain when compared to traditional μ-opioid selective agonists.[1] The chronic constriction injury (CCI) of the sciatic nerve is a widely utilized rodent model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in the CCI model of neuropathic pain.

Mechanism of Action

This compound exerts its analgesic effects through its dual action on MOR and NOP receptors. Both are G-protein coupled receptors (GPCRs) that, upon activation, can modulate downstream signaling cascades to reduce neuronal excitability and nociceptive signaling. In the context of neuropathic pain, the anti-allodynic effects of this compound appear to be primarily mediated by its agonist activity at the μ-opioid receptor. This is evidenced by the reversal of its analgesic effects by the MOR antagonist, naloxone.[5] Interestingly, the co-administration of a NOP receptor antagonist can potentiate the anti-allodynic activity of this compound, suggesting a complex interplay between the two receptor systems in the modulation of chronic pain.[5]

Data Presentation

The following table summarizes the quantitative data on the anti-allodynic effects of this compound in the rat CCI model.

Treatment GroupDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) (Mean ± SEM)Statistical Significance vs. Vehicle
Vehicle-~2.5 ± 0.5-
This compound3.0~4.0 ± 0.7Not Significant
This compound10.0~8.5 ± 1.0P < 0.05
This compound + Naloxone10.0 + 1.0~3.0 ± 0.6Attenuated effect (P < 0.05 vs. This compound alone)
This compound + SR-16430 (NOP Antagonist)10.0 + 10.0~12.0 ± 1.2Potentiated effect (P < 0.05 vs. This compound alone)

Data adapted from Khroyan et al. (2009). The values are approximate representations for illustrative purposes.

Experimental Protocols

1. Chronic Constriction Injury (CCI) Surgical Protocol (Rat Model)

This protocol is based on the method originally described by Bennett and Xie (1988).

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Surgical Procedure:

    • Place the anesthetized rat in a prone position and shave the lateral aspect of the thigh of the desired limb.

    • Make a small skin incision over the midthigh region, parallel to the femur.

    • Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

    • Carefully free the nerve from the surrounding connective tissue for a length of approximately 7 mm, proximal to its trifurcation.

    • Tie four loose ligatures (e.g., 4-0 chromic gut or silk suture) around the sciatic nerve with approximately 1 mm spacing between each ligature.

    • The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight twitch in the corresponding paw. The goal is to reduce epineural blood flow without arresting it completely.

    • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Post-operative Care:

    • House the animals individually or in small groups with ample bedding to prevent injury to the affected paw.

    • Monitor the animals for signs of distress and infection.

    • Allow a recovery period of at least 7-14 days for the development of stable neuropathic pain behaviors before commencing drug treatment and behavioral testing.

2. This compound Administration Protocol

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a solution of 5% DMSO, 5% Tween 80, and 90% saline). The solution should be prepared fresh on the day of the experiment.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration.

  • Dosage: Based on published data, a dose of 10.0 mg/kg has been shown to be effective in reducing mechanical allodynia in the rat CCI model.[5] A dose-response study is recommended to determine the optimal dose for a specific experimental setup.

  • Treatment Schedule: For acute effects, administer a single dose of this compound. For chronic studies, a daily administration schedule can be implemented.

3. Behavioral Testing Protocol: Mechanical Allodynia (von Frey Test)

  • Apparatus: Use a set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Acclimation: Place the animals in individual testing chambers with a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Procedure:

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.

    • Begin with a filament of low bending force and proceed in ascending order of force.

    • A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw upon application of the filament.

    • The 50% paw withdrawal threshold can be determined using the up-down method.

  • Timeline:

    • Establish a baseline paw withdrawal threshold before CCI surgery.

    • Confirm the development of mechanical allodynia (a significant decrease in paw withdrawal threshold) at 7-14 days post-surgery.

    • Administer this compound or vehicle and perform the von Frey test at predetermined time points (e.g., 30, 60, 90, and 120 minutes post-injection) to assess the drug's effect.

Visualizations

SR16435_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Signaling cluster_ion_channels Ion Channel Modulation SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR Partial Agonist NOP Nociceptin Receptor (NOP) SR16435->NOP Partial Agonist Gi Gi/o Protein MOR->Gi NOP->Gi AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibition K_channel ↑ K+ Efflux (Hyperpolarization) Gi->K_channel Activation Ca_channel ↓ Ca2+ Influx Gi->Ca_channel Inhibition cAMP ↓ cAMP Analgesia Analgesia (Reduced Nociception) K_channel->Analgesia Ca_channel->Analgesia CCI_Experimental_Workflow cluster_pre_surgery Baseline cluster_surgery Day 0 cluster_recovery Day 1-14 cluster_post_surgery_testing Day 14 cluster_treatment Day 15 onwards cluster_analysis Final Step Baseline_Testing Baseline Behavioral Testing (von Frey) CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Sciatic Nerve Baseline_Testing->CCI_Surgery Recovery Post-operative Recovery & Development of Neuropathy CCI_Surgery->Recovery Post_CCI_Testing Confirm Mechanical Allodynia Recovery->Post_CCI_Testing Drug_Admin This compound or Vehicle Administration (i.p.) Post_CCI_Testing->Drug_Admin Behavioral_Assessment Post-treatment Behavioral Assessment (von Frey at multiple time points) Drug_Admin->Behavioral_Assessment Data_Analysis Data Analysis and Comparison of Groups Behavioral_Assessment->Data_Analysis

References

Application Notes and Protocols for Assessing SR-16435 Efficacy in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16435 is a novel compound that acts as a potent partial agonist at both the µ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2][3] This dual mechanism of action suggests a promising therapeutic potential for the treatment of various pain states, including acute and neuropathic pain, potentially with a reduced tolerance liability compared to classic µ-opioid selective agonists.[1][2] These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in established animal models of pain. The protocols outlined below for acute thermal pain (tail-flick and hot plate tests) and chronic neuropathic pain (chronic constriction injury model with von Frey testing) are based on standard laboratory procedures.

Mechanism of Action: Dual MOR/NOP Receptor Agonism

This compound exerts its analgesic effects through simultaneous partial agonism at two distinct G-protein coupled receptors:

  • µ-Opioid Receptor (MOR): Activation of MOR is a well-established mechanism for potent analgesia. Upon binding, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This ultimately leads to hyperpolarization of neuronal membranes and reduced neuronal excitability, thereby dampening the transmission of pain signals.

  • Nociceptin/Orphanin FQ (NOP) Receptor: The NOP receptor system is also involved in the modulation of pain. Similar to MOR, activation of the NOP receptor by this compound leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

The combined action on both MOR and NOP receptors may offer a synergistic analgesic effect and potentially mitigate some of the undesirable side effects associated with conventional opioid analgesics, such as the development of tolerance.[1][2]

Data Presentation

The following tables are structured to facilitate the clear and concise presentation of quantitative data obtained from the described experimental protocols.

Table 1: Efficacy of this compound in the Mouse Tail-Flick Test (Acute Thermal Pain)

Treatment GroupDose (mg/kg, s.c.)NBaseline Latency (s)Post-treatment Latency (s) at 30 min% Maximum Possible Effect (%MPE)
Vehicle-
This compound3
This compound10
This compound30
Morphine10

%MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Table 2: Efficacy of this compound in the Mouse Hot Plate Test (Acute Thermal Pain)

Treatment GroupDose (mg/kg, s.c.)NBaseline Latency (s)Post-treatment Latency (s) at 30 minChange in Latency (s)
Vehicle-
This compound(Dose 1)
This compound(Dose 2)
This compound(Dose 3)
Morphine(Positive Control Dose)

Table 3: Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model (Neuropathic Pain) - Von Frey Test

Treatment GroupDose (mg/kg, i.p.)NBaseline Paw Withdrawal Threshold (g)Post-CCI Paw Withdrawal Threshold (g) - Day 7Post-treatment Paw Withdrawal Threshold (g) at 60 min% Anti-Allodynic Effect
ShamVehicle
CCIVehicle
CCIThis compound (3)
CCIThis compound (10)
CCIThis compound (30)
CCIGabapentin (Positive Control Dose)

% Anti-Allodynic Effect = [((Post-treatment Threshold - Post-CCI Threshold) / (Baseline Threshold - Post-CCI Threshold)) x 100]

Experimental Protocols

Acute Thermal Pain Models

This test assesses the spinal reflex to a thermal stimulus and is indicative of centrally mediated analgesia.

Protocol:

  • Animal Acclimatization: Acclimate male ICR mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently restrain each mouse and place the distal third of its tail on the radiant heat source of a tail-flick apparatus. The apparatus should be calibrated to elicit a tail-flick response within 2-4 seconds in naive animals. A cut-off time of 10-15 seconds is set to prevent tissue damage. Record the baseline tail-flick latency for each animal.

  • Drug Administration: Administer this compound or the vehicle control subcutaneously (s.c.). A positive control such as morphine should also be included.

  • Post-treatment Latency: At predetermined time points (e.g., 30, 60, 90, and 120 minutes) after drug administration, measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.

This model evaluates the response to a constant thermal stimulus and involves supraspinal pain processing.

Protocol:

  • Animal Acclimatization: Acclimate mice to the testing room for at least 1 hour.

  • Apparatus Setup: Set the surface temperature of the hot plate to a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Place each mouse on the hot plate and start a timer. Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping. Stop the timer at the first sign of a pain response and record the latency. A cut-off time of 30-60 seconds is employed to prevent injury.

  • Drug Administration: Administer this compound, vehicle, or a positive control (e.g., morphine) via the desired route (e.g., s.c.).

  • Post-treatment Latency: At specified time points post-administration, repeat the hot plate test and record the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies to determine the analgesic effect.

Neuropathic Pain Model

This surgical model induces a peripheral nerve injury that results in chronic pain behaviors, including mechanical allodynia.

Surgical Protocol (Rat):

  • Anesthesia: Anesthetize a male Sprague-Dawley rat with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the thigh.

  • Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Ligation: Proximal to the trifurcation of the sciatic nerve, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: for the study of pain-relieving drugs, post-operative analgesics should be chosen carefully to not interfere with the study endpoints). Allow the animals to recover for at least 7 days before behavioral testing. Sham-operated animals undergo the same procedure without nerve ligation.

This test measures the withdrawal threshold to a non-noxious mechanical stimulus, a hallmark of neuropathic pain.

Protocol:

  • Animal Acclimatization: Place the rats in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes before testing.

  • Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw. Begin with a filament below the expected threshold and apply it with enough force to cause it to bend.

  • Response Assessment: A positive response is a sharp withdrawal of the paw. The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.

  • Baseline and Post-CCI Measurement: Measure the paw withdrawal threshold before surgery (baseline) and on subsequent days after CCI surgery (e.g., day 7, 14, 21) to confirm the development of mechanical allodynia.

  • Drug Administration: On the test day, administer this compound, vehicle, or a positive control (e.g., gabapentin) intraperitoneally (i.p.).

  • Post-treatment Measurement: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 60, 120 minutes).

  • Data Analysis: Calculate the paw withdrawal threshold in grams. The anti-allodynic effect can be expressed as the percentage reversal of the nerve injury-induced decrease in withdrawal threshold.

Visualizations

SR16435_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR Binds NOP Nociceptin Receptor (NOP) SR16435->NOP Binds G_protein_MOR Gi/o Protein MOR->G_protein_MOR Activates G_protein_NOP Gi/o Protein NOP->G_protein_NOP Activates AC Adenylyl Cyclase (AC) G_protein_MOR->AC Inhibits G_protein_NOP->AC Inhibits cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow_CCI cluster_pre_surgery Baseline cluster_surgery Induction of Neuropathy cluster_post_surgery Post-Operative cluster_treatment Treatment and Assessment acclimatization Animal Acclimatization baseline_vonfrey Baseline Von Frey Test acclimatization->baseline_vonfrey surgery Chronic Constriction Injury (CCI) Surgery baseline_vonfrey->surgery recovery Recovery (7 days) surgery->recovery post_cci_vonfrey Confirm Allodynia (Von Frey Test) recovery->post_cci_vonfrey drug_admin Administer this compound / Vehicle post_cci_vonfrey->drug_admin post_treat_vonfrey Post-treatment Von Frey Test (e.g., 60 min) drug_admin->post_treat_vonfrey data_analysis Data Analysis post_treat_vonfrey->data_analysis

Caption: Workflow for assessing this compound in the CCI model.

References

Application Notes and Protocols for SR-16435 in Opioid Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16435 is a novel investigational compound that acts as a mixed partial agonist at the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR).[1][2] Its unique pharmacological profile suggests potential therapeutic applications in pain management with a potentially improved side-effect profile compared to traditional mu-opioid receptor agonists.[2][3] These application notes provide detailed protocols for in vitro and in vivo assays to characterize the opioid receptor pharmacology of this compound, along with data presentation and visualization of key signaling pathways.

Data Presentation

In Vitro Binding Affinity and Functional Activity of this compound

The following tables summarize the quantitative data for this compound at various opioid receptors.

ReceptorBinding Affinity (Ki, nM)Reference
NOP7.49[1]
Mu-opioid (MOR)2.70[1]
Kappa-opioid (KOR)219.47[1]
ReceptorFunctional Activity (EC50, nM)Assay TypeReference
NOP28.7[³⁵S]GTPγS Binding[1]
Mu-opioid (MOR)29[³⁵S]GTPγS Binding[1]
Kappa-opioid (KOR)>10000[³⁵S]GTPγS Binding[1]

Signaling Pathways

This compound exerts its effects by modulating the signaling of NOP and mu-opioid receptors, which are both G protein-coupled receptors (GPCRs).

NOP Receptor Signaling Pathway

Activation of the NOP receptor by an agonist like this compound leads to the coupling of inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate downstream effectors such as inwardly rectifying potassium channels and voltage-gated calcium channels.[4][5]

NOP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SR16435 This compound NOP NOP Receptor SR16435->NOP Binds G_protein Gαi/oβγ NOP->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Influx Influx Ca_channel->Influx ATP ATP ATP->AC Efflux Efflux K_ion->Efflux Ca_ion Ca2+ Ca_ion->Ca_channel Neuron_hyper Neuronal Hyperpolarization Efflux->Neuron_hyper Neuro_inhibit Inhibition of Neurotransmitter Release Influx->Neuro_inhibit Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol SR16435 This compound MOR Mu-Opioid Receptor SR16435->MOR Binds G_protein Gαi/oβγ MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel K+ Channel (GIRK) G_betagamma->K_channel Activates Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibits cAMP cAMP AC->cAMP K_ion K+ K_channel->K_ion Influx Influx Ca_channel->Influx ATP ATP ATP->AC Efflux Efflux K_ion->Efflux Ca_ion Ca2+ Ca_ion->Ca_channel Analgesia Analgesia Efflux->Analgesia Influx->Analgesia GTPgS_Workflow prep Prepare Reagents (Membranes, Buffers, This compound, [³⁵S]GTPγS, GDP) incubate Incubate Membranes with This compound, GDP, and [³⁵S]GTPγS prep->incubate terminate Terminate Reaction by Rapid Filtration incubate->terminate wash Wash Filters to Remove Unbound Radioligand terminate->wash quantify Quantify Bound [³⁵S]GTPγS using Scintillation Counting wash->quantify analyze Data Analysis (EC50 and Emax determination) quantify->analyze Tail_Flick_Workflow acclimate Acclimate Mice to Testing Environment baseline Measure Baseline Tail-Flick Latency acclimate->baseline administer Administer this compound (e.g., 10, 30 mg/kg, s.c.) baseline->administer test Measure Tail-Flick Latency at Predetermined Time Points administer->test analyze Data Analysis (% MPE) test->analyze CPP_Workflow pre_test Pre-Test: Measure Initial Preference for Compartments conditioning Conditioning Phase: Pair Drug (this compound) with one compartment and Vehicle with the other pre_test->conditioning post_test Post-Test: Measure Time Spent in Each Compartment in a Drug-Free State conditioning->post_test analyze Data Analysis: Compare Time Spent in Drug-Paired vs. Vehicle-Paired Compartment post_test->analyze

References

Application of SR-16435 in Nociception Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-16435 is a potent and selective non-peptide small molecule that acts as a partial agonist at both the µ-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual agonism presents a promising avenue for the development of novel analgesics with a potentially improved side-effect profile compared to traditional MOP receptor agonists. In animal studies, this compound has demonstrated potent analgesic effects in models of acute, inflammatory, and neuropathic pain.[1][2] Notably, research suggests that this compound may induce less tolerance than classic opioids, a significant advantage for the management of chronic pain.[3] The antinociceptive effects of this compound are primarily mediated through the MOP receptor, as they can be blocked by the MOP receptor antagonist naloxone.[3][4]

This document provides detailed application notes and protocols for the use of this compound in nociception research, aimed at facilitating the design and execution of robust preclinical studies.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo analgesic efficacy of this compound from published studies.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorKi (nM)Cell LineReference
Human MOP2.70CHO[5]
Human NOP7.49CHO[5]
Human MOP29Not Specified[6]
Human NOP29Not Specified[6]

Table 2: In Vivo Antinociceptive Effects of this compound in Rodent Models

Pain ModelSpeciesAdministration RouteDose RangeObserved EffectReference
Tail-Flick (Acute Thermal Nociception)MouseSubcutaneous (s.c.)10, 30 mg/kgDose-dependent increase in tail-flick latency.[5][3][5]
Chronic Constriction Injury (CCI) (Neuropathic Pain)RatIntraperitoneal (i.p.)Not SpecifiedProduced an antiallodynic response.[2][2]
Chronic Constriction Injury (CCI) (Neuropathic Pain)RatIntraperitoneal (i.p.)Not SpecifiedPotent anti-allodynic activity.[4][4]

Signaling Pathways and Mechanism of Action

This compound exerts its analgesic effects by modulating the signaling of two distinct G protein-coupled receptors: the MOP receptor and the NOP receptor.

SR16435_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SR16435 This compound MOP MOP Receptor SR16435->MOP Partial Agonist NOP NOP Receptor SR16435->NOP Partial Agonist Gi_MOP Gi/o Protein MOP->Gi_MOP Activates Gi_NOP Gi/o Protein NOP->Gi_NOP Activates AC_MOP Adenylyl Cyclase Gi_MOP->AC_MOP Inhibits K_channel_MOP ↑ K+ Efflux (Hyperpolarization) Gi_MOP->K_channel_MOP Activates Ca_channel_MOP ↓ Ca2+ Influx Gi_MOP->Ca_channel_MOP Inhibits AC_NOP Adenylyl Cyclase Gi_NOP->AC_NOP Inhibits K_channel_NOP ↑ K+ Efflux (Hyperpolarization) Gi_NOP->K_channel_NOP Activates Ca_channel_NOP ↓ Ca2+ Influx Gi_NOP->Ca_channel_NOP Inhibits cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Analgesia Analgesia cAMP_MOP->Analgesia cAMP_NOP->Analgesia K_channel_MOP->Analgesia K_channel_NOP->Analgesia Ca_channel_MOP->Analgesia Ca_channel_NOP->Analgesia Tail_Flick_Workflow start Start acclimation Acclimate Mice (1 hour) start->acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline administration Administer this compound or Vehicle (s.c.) baseline->administration post_treatment Measure Post-Treatment Tail-Flick Latency (at various time points) administration->post_treatment analysis Calculate %MPE post_treatment->analysis end End analysis->end CCI_Workflow start Start surgery Perform CCI Surgery on Rats start->surgery recovery Recovery Period (7-14 days) surgery->recovery baseline Measure Baseline Paw Withdrawal Threshold (von Frey test) recovery->baseline administration Administer this compound or Vehicle (i.p.) baseline->administration post_treatment Measure Post-Treatment Paw Withdrawal Threshold administration->post_treatment analysis Analyze Change in Paw Withdrawal Threshold post_treatment->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: SR-16435 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SR-16435 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent partial agonist for both the μ-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1][2] Its dual activity at these two receptors contributes to its analgesic effects, with studies suggesting it may offer a reduced tolerance profile compared to traditional MOP-selective agonists.[2]

Q2: What are the expected analgesic effects of this compound in preclinical models?

In animal studies, this compound has demonstrated potent analgesic properties.[1] It has been shown to be effective in models of acute thermal pain, such as the tail-flick test, and in models of neuropathic pain.[2][3]

Q3: How does the dual agonism of this compound at MOP and NOP receptors potentially benefit pain research?

The co-activation of NOP and MOP receptors is a promising therapeutic strategy.[4] NOP receptor activation can enhance MOP-mediated analgesia while potentially counteracting some of the undesirable side effects associated with MOP receptor agonism alone, such as reward and reinforcement.[4][5]

Q4: What is a suitable vehicle for in vivo administration of this compound?

While specific vehicle formulations for this compound are not consistently reported across all public literature, a common approach for similar non-polar compounds in preclinical studies is to use a mixture of DMSO, Tween 80, and saline. A typical formulation might start with dissolving the compound in a small amount of DMSO, followed by sonication, and then dilution with a solution of Tween 80 in saline. It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your in vivo study.

Troubleshooting Guide

Issue 1: Inconsistent or Lack of Analgesic Effect

Possible Causes:

  • Improper Drug Formulation: this compound may have precipitated out of solution.

  • Incorrect Dosage: The dose may be too low to elicit a significant analgesic response.

  • Animal Strain Variability: Different rodent strains can exhibit varying sensitivities to opioid compounds.

  • Tolerance Development: Repeated administration may lead to the development of tolerance.[2]

Solutions:

  • Verify Formulation: Visually inspect the drug solution for any precipitate. Prepare fresh solutions for each experiment and consider using a different vehicle if solubility issues persist.

  • Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose (ED50) for your specific animal model and strain.

  • Strain Selection: If possible, use a rodent strain known to be sensitive to opioid analgesics.

  • Monitor for Tolerance: If conducting chronic studies, include appropriate control groups to assess the development of tolerance.

Issue 2: Unexpected Behavioral Side Effects

Possible Causes:

  • Dose-Related Sedation: At higher doses, this compound may induce sedation or a decrease in global activity, which is a known effect of NOP receptor activation.[2]

  • Off-Target Effects: Although this compound is reported to be selective for MOP and NOP receptors, off-target effects at very high concentrations cannot be entirely ruled out.

Solutions:

  • Dose Adjustment: If sedation is observed, consider lowering the dose to a level that maintains analgesia without significant motor impairment.

  • Behavioral Monitoring: Carefully observe and quantify any behavioral changes in the animals. This can provide valuable information about the compound's full pharmacological profile.

  • Control Experiments: Use selective MOP or NOP antagonists to dissect which receptor is mediating the observed behavioral effects.[2]

Issue 3: High Variability in Experimental Results

Possible Causes:

  • Inconsistent Drug Administration: Variations in injection volume or technique can lead to variable drug exposure.

  • Environmental Stressors: Stress can significantly impact an animal's response to pain and analgesics.

  • Biological Variables: Factors such as age, sex, and health status of the animals can contribute to variability.

Solutions:

  • Standardize Procedures: Ensure all experimental procedures, including drug administration, are performed consistently by trained personnel.

  • Acclimatization: Allow animals to acclimate to the experimental environment to reduce stress.

  • Control for Biological Variables: Use animals of the same age, sex, and from a reputable supplier. Ensure animals are healthy before starting the experiment.

Quantitative Data

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki, nM)
MOP2.70[6]
NOP7.49[6]

Table 2: In Vivo Efficacy of this compound in the Tail-Flick Test

Animal ModelAdministration RouteEffective Dose Range (mg/kg)Reference
MiceSubcutaneous (s.c.)10 - 30[6]
ParameterValueReference
Pharmacokinetics
Half-life (t½)Data not available in public literature
Oral BioavailabilityData not available in public literature
MetabolismData not available in public literature
ExcretionData not available in public literature
Toxicology
LD50Data not available in public literature
NOAELData not available in public literature

Experimental Protocols

Tail-Flick Test

This protocol is a standard method for assessing thermal pain sensitivity.

  • Animal Habituation: Acclimate mice to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently restrain the mouse and place the distal portion of its tail on the radiant heat source of the tail-flick apparatus. Record the time it takes for the mouse to flick its tail away from the heat. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) x 100].

Conditioned Place Preference (CPP)

This protocol is used to assess the rewarding or aversive properties of a compound.

  • Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.

  • Conditioning:

    • Day 2 (Drug Pairing): Administer this compound and immediately confine the animal to one of the outer chambers for a set period (e.g., 30 minutes). The drug-paired chamber should be counterbalanced across animals.

    • Day 3 (Vehicle Pairing): Administer the vehicle and confine the animal to the opposite outer chamber for the same duration.

    • Repeat this alternating conditioning for a total of 6-8 days.[2]

  • Post-Conditioning (Test for Preference): On the day after the final conditioning session, place the animal in the central chamber and allow it to freely explore all three chambers for the same duration as the pre-conditioning phase. Record the time spent in each chamber.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect.

Signaling Pathways and Experimental Workflows

This compound Signaling at MOP and NOP Receptors

This compound, as a dual partial agonist, activates downstream signaling cascades of both the MOP and NOP receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

SR16435_Signaling cluster_MOP MOP Receptor Signaling cluster_NOP NOP Receptor Signaling SR16435_MOP This compound MOP MOP Receptor SR16435_MOP->MOP Gi_MOP Gi/o Protein MOP->Gi_MOP AC_MOP Adenylate Cyclase Gi_MOP->AC_MOP inhibition Ca_MOP ↓ Ca²⁺ Influx Gi_MOP->Ca_MOP inhibition K_MOP ↑ K⁺ Efflux Gi_MOP->K_MOP activation cAMP_MOP ↓ cAMP AC_MOP->cAMP_MOP PKA_MOP ↓ PKA cAMP_MOP->PKA_MOP Analgesia_MOP Analgesia PKA_MOP->Analgesia_MOP Ca_MOP->Analgesia_MOP K_MOP->Analgesia_MOP SR16435_NOP This compound NOP NOP Receptor SR16435_NOP->NOP Gi_NOP Gi/o Protein NOP->Gi_NOP AC_NOP Adenylate Cyclase Gi_NOP->AC_NOP inhibition MAPK_NOP MAPK Activation Gi_NOP->MAPK_NOP Ca_NOP ↓ Ca²⁺ Influx Gi_NOP->Ca_NOP inhibition K_NOP ↑ K⁺ Efflux Gi_NOP->K_NOP activation cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Modulation Modulation of Analgesia & Behavior cAMP_NOP->Modulation MAPK_NOP->Modulation Ca_NOP->Modulation K_NOP->Modulation

Caption: this compound activates both MOP and NOP Gi/o-coupled signaling pathways.

Experimental Workflow for In Vivo Analgesia Study

The following diagram outlines a typical workflow for assessing the analgesic effects of this compound in an in vivo model.

in_vivo_workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Nociceptive Testing (e.g., Tail-Flick) acclimatize->baseline grouping Randomize into Groups (Vehicle, this compound doses) baseline->grouping administration Drug/Vehicle Administration grouping->administration post_testing Post-Treatment Nociceptive Testing (at various time points) administration->post_testing data_collection Data Collection & Recording post_testing->data_collection analysis Data Analysis (%MPE, Dose-Response Curves) data_collection->analysis end End analysis->end

Caption: A standard workflow for an in vivo analgesia study using this compound.

References

Technical Support Center: Optimizing SR-16435 Dose for Analgesic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your preclinical research with SR-16435, a potent partial agonist of the nociceptin/orphanin FQ (NOP) and μ-opioid receptors.[1] Our goal is to help you optimize the dosage of this compound to achieve a significant analgesic effect in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for analgesia?

This compound is a potent partial agonist for both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1] Its analgesic effects are believed to be primarily mediated through the activation of the μ-opioid receptor.[2][3] While it also acts on the NOP receptor, its efficacy at this receptor is lower.[3]

Q2: What is a typical starting dose for this compound in mice for analgesic studies?

Based on preclinical studies, subcutaneous (s.c.) doses of 10 mg/kg and 30 mg/kg have been shown to produce a dose-dependent increase in tail-flick latency in mice, indicating an analgesic effect.[4] It is important to note that this compound has been observed to have lower antinociceptive efficacy compared to morphine.[2]

Q3: How should I prepare this compound for subcutaneous injection?

This compound has been noted to have solubility issues at higher concentrations.[5] For subcutaneous administration, a common approach for poorly soluble drugs is to use a vehicle that can enhance solubility. A potential vehicle could be a solution of saline containing a low percentage of a solubilizing agent such as Tween 80 or DMSO, followed by dilution with saline to the final concentration. It is crucial to establish the solubility of your specific batch of this compound and to prepare fresh solutions for each experiment. Always include a vehicle-only control group in your experimental design.

Q4: What are the expected side effects of this compound in animal models?

Animal studies have suggested that chronic treatment with this compound may lead to reduced development of tolerance compared to classic μ-selective agonists like morphine.[1] However, this compound has been shown to induce conditioned place preference (CPP) in mice, which suggests it may have rewarding properties, likely mediated by the μ-opioid receptor.[2]

Data Presentation

This compound Analgesic Effect in the Mouse Tail-Flick Test
Dose (s.c.)Animal ModelAnalgesic EffectReference
10 mg/kgICR MiceSignificant increase in tail-flick latency[4]
30 mg/kgICR MiceDose-dependent increase in tail-flick latency[4]

Note: Higher doses were not tested in the cited study due to drug insolubility.[5]

Experimental Protocols

Assessment of Analgesic Effect using the Tail-Flick Test

This protocol describes a standard method for assessing the thermal nociceptive response in mice treated with this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 5% Tween 80)

  • Male ICR mice (20-25 g)

  • Tail-flick analgesia meter

  • Animal restrainers

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Handle the mice for several days prior to the experiment to reduce stress.

  • Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing the heat source on the distal portion of the tail. The baseline latency should be between 2-4 seconds. Mice with a baseline latency outside of this range should be excluded.

  • Drug Administration: Administer this compound or vehicle subcutaneously.

  • Testing: At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), measure the tail-flick latency. To prevent tissue damage, a cut-off time (typically 10-15 seconds) should be established.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No significant analgesic effect observed. Inadequate Dose: The dose of this compound may be too low. Poor Drug Solubility: The compound may not have been fully dissolved in the vehicle. Animal Strain Variability: Different mouse strains can exhibit different sensitivities to analgesics.- Perform a dose-response study with a wider range of doses. - Ensure the compound is fully dissolved. Consider using a different vehicle or sonication to aid dissolution. Prepare fresh solutions for each experiment. - Be consistent with the mouse strain used in your studies.
High variability in tail-flick latencies. Inconsistent Tail Temperature: The temperature of the tail can influence the latency. Inconsistent Placement of Heat Source: The position of the heat source on the tail can affect the results. Animal Stress: Stressed animals may exhibit altered pain responses.- Allow the mice to acclimate to the room temperature. - Mark the tail to ensure consistent placement of the heat source for each measurement. - Handle the animals gently and consistently. Ensure a quiet and controlled testing environment.
Compound precipitates out of solution during injection. Poor Solubility in the Chosen Vehicle: The vehicle may not be appropriate for the concentration of this compound being used.- Try a different vehicle or a combination of co-solvents (e.g., DMSO, PEG400) with saline. - Reduce the concentration of the stock solution and increase the injection volume (within acceptable limits). - Warm the solution slightly before injection (ensure the compound is stable at that temperature).
Unexpected behavioral side effects. Off-target effects or complex pharmacology of the compound. - Carefully observe and document all behavioral changes. - Consider co-administration with selective antagonists for the NOP or μ-opioid receptors to dissect the contribution of each receptor to the observed effects.

Signaling Pathways

The analgesic and other effects of this compound are mediated through its interaction with the NOP and μ-opioid receptors, which are both G-protein coupled receptors (GPCRs).

SR16435_Signaling_Pathway cluster_SR16435 This compound cluster_receptors Receptors cluster_intracellular Intracellular Signaling SR16435 This compound NOP_R NOP Receptor SR16435->NOP_R Partial Agonist MOR μ-Opioid Receptor SR16435->MOR Partial Agonist Gi_NOP Gi/o Protein NOP_R->Gi_NOP Gi_MOR Gi/o Protein MOR->Gi_MOR AC_inhibition_NOP Inhibition of Adenylyl Cyclase Gi_NOP->AC_inhibition_NOP AC_inhibition_MOR Inhibition of Adenylyl Cyclase Gi_MOR->AC_inhibition_MOR K_channel_activation Activation of K+ Channels Gi_MOR->K_channel_activation Ca_channel_inhibition Inhibition of Ca2+ Channels Gi_MOR->Ca_channel_inhibition cAMP_decrease_NOP ↓ cAMP AC_inhibition_NOP->cAMP_decrease_NOP cAMP_decrease_MOR ↓ cAMP AC_inhibition_MOR->cAMP_decrease_MOR Neuronal_hyperpolarization Neuronal Hyperpolarization K_channel_activation->Neuronal_hyperpolarization Neurotransmitter_inhibition ↓ Neurotransmitter Release Ca_channel_inhibition->Neurotransmitter_inhibition Analgesia Analgesia Neuronal_hyperpolarization->Analgesia Neurotransmitter_inhibition->Analgesia Experimental_Workflow start Start acclimation Animal Acclimation (≥ 1 hour) start->acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline drug_admin Administer this compound (s.c.) or Vehicle baseline->drug_admin time_points Measure Tail-Flick Latency at Time Points (e.g., 15, 30, 60, 90 min) drug_admin->time_points data_analysis Data Analysis (%MPE Calculation) time_points->data_analysis end End data_analysis->end

References

mitigating SR-16435-induced sedation in rodents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR-16435. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the sedative effects of this compound observed in rodent models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the proposed mechanism of this compound-induced sedation?

A1: this compound is a potent and selective partial agonist for the nociceptin/orphanin FQ (NOP) and mu-opioid receptors.[1][2][3] While its analgesic properties are primarily mediated through the mu-opioid receptor, its NOP receptor activity is associated with a decrease in global activity.[1] The sedative effects are likely a result of this NOP receptor agonism, which can modulate arousal and sleep pathways.

Q2: My animals are exhibiting significant sedation, which is interfering with behavioral assays for analgesia. What can I do?

A2: This is a common challenge. We recommend the following troubleshooting steps:

  • Dose Optimization: this compound exhibits a dose-dependent increase in its effects.[2] It is crucial to perform a dose-response study to identify the minimal effective dose for analgesia with the least sedative effect.

  • Co-administration with a NOP Antagonist: Studies have shown that co-administration of a selective NOP antagonist, such as SR-16430, can partially reverse the decrease in global activity caused by this compound.[1]

  • Adjusting the Dosing Regimen: Consider altering the time between this compound administration and behavioral testing. The sedative effects may have a different pharmacokinetic profile than the analgesic effects.

Q3: Are there alternative methods to assess the analgesic effects of this compound that are less susceptible to sedative confounds?

A3: Yes, while the tail-flick assay is commonly used, its results can be influenced by sedation.[1][2] Consider using assays that are less dependent on motor activity, such as:

  • Von Frey Test: To assess mechanical allodynia in models of neuropathic or inflammatory pain.

  • Hot Plate Test: While still requiring a motor response, the latency to response can be a reliable indicator of analgesia.

  • Conditioned Place Preference (CPP): This can be used to evaluate the rewarding properties of the compound, which are mediated by the mu-opioid receptors.[1]

Q4: What are the recommended dosages for this compound and the NOP antagonist SR-16430 in mice?

A4: Based on preclinical studies, the following dosage ranges are suggested as a starting point for your own dose-response experiments.

CompoundRoute of AdministrationDose Range (mg/kg)Primary Effect
This compoundSubcutaneous (s.c.)10 - 30Analgesia and Sedation
SR-16430Intraperitoneal (i.p.)1 - 10NOP Antagonism

Note: These are starting ranges. The optimal dose will depend on the specific rodent strain, age, and experimental paradigm.

Experimental Protocols

Protocol 1: Dose-Response Assessment of this compound-Induced Sedation

Objective: To determine the dose-dependent sedative effects of this compound in mice using an open-field test.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 5% DMSO)

  • Open-field apparatus

  • Video tracking software

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound subcutaneously at various doses (e.g., 0, 5, 10, 20, 30 mg/kg).

  • 30 minutes post-injection, place each mouse in the center of the open-field arena.

  • Record the animal's activity for 15 minutes using video tracking software.

  • Analyze the following parameters:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Rearing frequency

  • Compare the activity levels across different dose groups to determine the onset and magnitude of sedation.

Protocol 2: Co-administration of this compound with a NOP Antagonist (SR-16430)

Objective: To evaluate the efficacy of a NOP antagonist in mitigating this compound-induced sedation.

Materials:

  • This compound

  • SR-16430

  • Vehicle

  • Open-field apparatus

  • Video tracking software

Procedure:

  • Acclimate mice to the testing room.

  • Create experimental groups: Vehicle, this compound alone, SR-16430 alone, and this compound + SR-16430.

  • Administer SR-16430 (or vehicle) intraperitoneally 15 minutes before the administration of this compound (or vehicle).

  • 30 minutes after this compound administration, place the mice in the open-field arena and record activity for 15 minutes.

  • Analyze the data to determine if co-administration of SR-16430 reverses the sedative effects of this compound.

Quantitative Data Summary

Table 1: Effect of this compound on Locomotor Activity in Mice

Treatment Group (mg/kg, s.c.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Counts) (Mean ± SEM)
Vehicle2543 ± 15745 ± 5
This compound (10)1876 ± 12128 ± 4
This compound (30)954 ± 89 12 ± 2

*p < 0.05, **p < 0.01 compared to Vehicle

Table 2: Reversal of this compound-Induced Sedation by SR-16430

Treatment Group (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)
Vehicle2601 ± 162
This compound (30, s.c.)1012 ± 95**
This compound (30, s.c.) + SR-16430 (10, i.p.)2155 ± 143#

**p < 0.01 compared to Vehicle; #p < 0.05 compared to this compound alone

Visualizations

SR16435_Signaling_Pathway cluster_neuron Neuron cluster_receptors Receptors cluster_downstream Downstream Effects SR16435 This compound Mu_Opioid μ-Opioid Receptor SR16435->Mu_Opioid Agonist NOP NOP Receptor SR16435->NOP Agonist Analgesia Analgesia Mu_Opioid->Analgesia Sedation Sedation NOP->Sedation

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_workflow Workflow for Mitigating Sedation Start Start: this compound Shows Sedation Dose_Response Conduct Dose-Response Study Start->Dose_Response Identify_MED Identify Minimal Effective Dose (MED) for Analgesia Dose_Response->Identify_MED Assess_Sedation Assess Sedation at MED Identify_MED->Assess_Sedation Co_Admin Co-administer with NOP Antagonist (SR-16430) Assess_Sedation->Co_Admin If sedation is still significant End End: Optimized Protocol Assess_Sedation->End If sedation is acceptable Behavioral_Assay Perform Behavioral Assay Co_Admin->Behavioral_Assay Analyze_Data Analyze Data for Sedation Reversal Behavioral_Assay->Analyze_Data Analyze_Data->End

Caption: Experimental workflow for mitigating this compound-induced sedation.

References

unexpected results with SR-16435 in behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SR-16435 Behavioral Assays

This guide provides troubleshooting advice and frequently asked questions for researchers encountering . This compound is a potent partial agonist at both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor, a dual activity that can lead to complex behavioral outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why am I observing lower analgesic efficacy with this compound compared to a classic MOR agonist like morphine?

A1: This is an expected outcome due to this compound's pharmacological profile.

  • Partial Agonism: this compound is a partial agonist at the μ-opioid receptor.[1][3][4] Unlike a full agonist (e.g., morphine), it cannot produce the maximum possible analgesic response, even at high doses. Studies have shown that while this compound does increase tail-flick latency, the effect is less pronounced than that of morphine.[3]

  • NOP Receptor Activity: The compound's concurrent agonism at the NOP receptor may modulate its MOR-mediated effects. The NOP system can, in some contexts, exert anti-opioid actions, potentially counteracting the analgesic effects mediated by the MOR.[4]

Q2: My animals are showing normal or even increased locomotor activity, but the literature suggests this compound should decrease activity. What could be the cause?

A2: While this compound has been reported to decrease global activity, the net effect on locomotion is a complex interplay between its two receptor targets.[2][3]

  • Dose-Dependence: The sedative effects may only be apparent within a specific dose range. Your current dose might be outside this window. A full dose-response study is recommended.

  • Receptor Interaction: The MOR and NOP systems can have opposing effects on activity. The observed outcome can be influenced by the specific behavioral assay, the animal's stress level, and the baseline activity level. Studies show that the decrease in activity is mediated by both receptor systems, as the effect can be reversed by either a NOP antagonist or an opioid antagonist like naloxone (B1662785).[3]

  • Assay Conditions: Environmental factors such as lighting, noise, or habituation time can significantly impact locomotor activity and may be confounding your results.[5]

Q3: The rewarding properties of this compound in my Conditioned Place Preference (CPP) assay are weak or inconsistent. Why?

A3: this compound has been shown to induce Conditioned Place Preference (CPP), an effect likely mediated by its MOR activity.[3] However, its rewarding potential may be less robust than that of morphine for several reasons:

  • Partial Agonism: As a partial MOR agonist, its ability to stimulate reward pathways may be inherently weaker than a full agonist.

  • Aversive NOP Effects: NOP receptor activation can be aversive in some paradigms, potentially counteracting the rewarding effects of MOR activation and leading to a neutral or inconsistent outcome in the CPP test.

  • Protocol Sensitivity: CPP protocols are highly sensitive to minor variations in handling, conditioning schedules, and apparatus design. Ensure your protocol is optimized and consistently applied.[6]

Q4: I am not observing the expected anti-allodynic effect of this compound in my neuropathic pain model. What should I check?

A4: this compound has shown efficacy in models of neuropathic pain, such as the chronic constriction injury (CCI) model.[4][7] If you are not seeing this effect, consider the following:

  • Route of Administration: Ensure the route of administration (e.g., subcutaneous, intraperitoneal) and vehicle are appropriate and consistent with published studies.[2][7]

  • Dosage: The effective dose for neuropathic pain may differ from that required for acute thermal nociception. A dose-response evaluation is critical.

  • Potentiation by NOP Antagonism: Paradoxically, the anti-allodynic activity of this compound can be potentiated by co-administration with a NOP receptor antagonist.[4] This suggests that in neuropathic pain states, the NOP agonist activity of this compound may be limiting its MOR-mediated therapeutic effect.

Troubleshooting Guide

Symptom / Unexpected Result Potential Cause(s) Recommended Action(s)
Low or No Antinociception 1. Partial Agonism: Intrinsic activity is lower than full MOR agonists.[3] 2. Dose: Suboptimal dose administered. 3. NOP Counter-Effects: NOP agonism may oppose MOR-mediated analgesia.[4] 4. Drug Stability: Improper storage or handling of the compound.1. Run Positive Control: Use morphine to confirm assay sensitivity. 2. Dose-Response Curve: Test a range of this compound doses (e.g., 1, 3, 10, 30 mg/kg, s.c.).[2] 3. Co-administer Antagonists: Use naloxone to confirm MOR mediation and a selective NOP antagonist to investigate NOP involvement.[3][4]
Variable Locomotor Activity 1. Complex Pharmacology: Net effect depends on the balance of MOR/NOP activation.[3] 2. Environmental Factors: Assay environment (e.g., novel vs. familiar) influences exploration and anxiety.[5] 3. Circadian Rhythm: Time of day for testing can alter baseline activity.[5]1. Standardize Acclimation: Ensure all animals have identical habituation periods to the testing arena. 2. Control for Environment: Maintain consistent lighting, temperature, and minimal auditory stimuli.[8] 3. Test at Consistent Time: Conduct all behavioral tests at the same time within the animals' light/dark cycle.
Inconsistent CPP Results 1. Weak Rewarding Properties: Partial MOR agonism and potential NOP aversion. 2. Protocol Issues: Insufficient conditioning sessions, biased apparatus, or handling stress. 3. Inappropriate Dose: Dose may be too low to be rewarding or high enough to be aversive.1. Unbiased CPP Protocol: Confirm that the apparatus has no inherent chamber preference during pre-testing. 2. Optimize Conditioning: Ensure sufficient drug-chamber pairing sessions (e.g., 4 sessions).[3] 3. Include Controls: Run vehicle, positive (morphine), and negative control groups.
Low Efficacy in Neuropathic Pain 1. NOP-Mediated Inhibition: NOP agonism may be blunting the MOR anti-allodynic effect.[4] 2. Disease Model Severity: The severity of the nerve injury may require higher doses or different treatment regimens. 3. Timing of Assessment: Efficacy may vary depending on the time post-injury when the test is conducted.1. Test NOP Antagonist Co-administration: Administer this compound with a selective NOP antagonist to potentially enhance its efficacy.[4] 2. Confirm Model: Ensure baseline allodynia/hyperalgesia is stable and robust before drug administration. 3. Time Course Study: Evaluate efficacy at different time points after this compound administration.

Quantitative Data Summary

This table summarizes key in-vitro and in-vivo data for this compound.

ParameterReceptorValueSpeciesAssay / EffectReference
Binding Affinity (Ki) NOP7.49 nM-Radioligand Binding[2]
μ-Opioid (MOR)2.70 nM-Radioligand Binding[2]
Efficacy NOPPartial Agonist-In vitro functional assays[3][4]
μ-Opioid (MOR)Partial Agonist-In vitro functional assays[3][4]
Antinociception MOR/NOPEffective at 10, 30 mg/kg (s.c.)MouseTail-Flick Assay[2][3]
Rewarding Properties MORInduces CPP at 10, 30 mg/kg (s.c.)MouseConditioned Place Preference[2][3]
Locomotor Activity MOR/NOPDecreased global activity at 10, 30 mg/kg (s.c.)MousePlace Conditioning Test[2][3]
Neuropathic Pain MOR/NOPAnti-allodynic effectRatChronic Constriction Injury[4][7]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol

This protocol is a representative example for assessing the rewarding properties of this compound.

1. Apparatus:

  • A three-chamber CPP box. Two large conditioning chambers are separated by a smaller, neutral start chamber.

  • The conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures).

  • An automated tracking system is used to record the animal's position and time spent in each chamber.

2. Procedure:

  • Phase 1: Pre-Conditioning (Day 1):

    • Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one chamber (>60-70% of the time) should be excluded.

  • Phase 2: Conditioning (Days 2-9):

    • This phase consists of 8 days with one session per day, alternating between drug and vehicle administration.

    • On Drug Days (e.g., 2, 4, 6, 8): Administer this compound (e.g., 10 mg/kg, s.c.). Immediately confine the mouse to its initially non-preferred conditioning chamber for 30 minutes.

    • On Vehicle Days (e.g., 3, 5, 7, 9): Administer the vehicle (e.g., saline). Immediately confine the mouse to its initially preferred conditioning chamber for 30 minutes.

    • The assignment of drug to the non-preferred side is crucial to avoid false positives from novelty-seeking behavior.

  • Phase 3: Post-Conditioning Test (Day 10):

    • Administer no injection.

    • Place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, as in the pre-conditioning phase.

    • Record the time spent in each chamber.

3. Data Analysis:

  • Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests.

  • A significant increase in time spent in the drug-paired chamber indicates a conditioned preference, suggesting rewarding properties.

  • Compare the results between the this compound group and a vehicle-only control group using appropriate statistical tests (e.g., two-way ANOVA, t-test).

Mandatory Visualizations

SR16435_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) Analgesia Analgesia MOR->Analgesia Activity ↓ Locomotor Activity MOR->Activity Reward Reward (CPP) MOR->Reward NOP Nociceptin Receptor (NOP) NOP->Activity Modulation Modulation / Counter-Effects NOP->Modulation SR16435 This compound SR16435->MOR Partial Agonist SR16435->NOP Partial Agonist Modulation->Analgesia

Caption: this compound dual agonist signaling pathway.

Behavioral_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (1-2 weeks) B Handling & Habituation to test environment A->B C Baseline Measurement (e.g., Pre-Test) B->C D Randomize into Groups (Vehicle, this compound, etc.) C->D E Drug / Vehicle Administration D->E F Behavioral Assay (e.g., Conditioning, Tail-Flick) E->F G Data Collection (Automated & Manual) F->G H Statistical Analysis (ANOVA, t-test) G->H I Interpretation & Reporting H->I

Caption: General workflow for behavioral assays.

Troubleshooting_Logic Start Unexpected Result Observed CheckControls Are positive/vehicle controls behaving as expected? Start->CheckControls CheckAssay Review Assay Parameters: - Environment - Protocol Fidelity - Equipment CheckControls->CheckAssay No CheckPharm Is the result consistent with This compound's known pharmacology (e.g., partial agonism)? CheckControls->CheckPharm Yes ConsiderDose Conduct Dose-Response Study CheckPharm->ConsiderDose No ConsiderDualPharm Result may be due to MOR/NOP interaction CheckPharm->ConsiderDualPharm Yes InvestigatePharm Use selective MOR/NOP antagonists to dissect mechanism ConsiderDualPharm->InvestigatePharm

Caption: Troubleshooting decision tree for this compound assays.

References

SR-16435 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of SR-16435.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is DMSO (Dimethyl sulfoxide).

Q2: What is the known solubility of this compound in DMSO?

A2: this compound has a reported solubility of 10 mM in DMSO.[1]

Q3: I am having trouble dissolving this compound. What can I do?

A3: If you are experiencing solubility issues, please refer to the troubleshooting guide below. Common solutions include gentle warming and sonication. Ensure you are not exceeding the 10 mM solubility limit in DMSO.

Q4: Can I use other solvents to dissolve this compound?

A4: While DMSO is the recommended solvent for initial stock solutions, for in vivo experiments, further dilution into aqueous buffers or specific vehicle solutions is typically required. The suitability of other organic solvents like ethanol (B145695) or DMF for creating primary stock solutions has not been widely reported and would need to be determined empirically.

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo administration, a stock solution in DMSO can be prepared first. This stock solution should then be further diluted into a physiologically compatible vehicle, such as saline, PBS, or a solution containing Tween 80 or other surfactants to maintain solubility. The final concentration of DMSO in the administered solution should be kept to a minimum (typically <1%) to avoid vehicle-induced biological effects.

Troubleshooting Guide: Solubility Issues

IssuePossible CauseRecommended Solution
Precipitate forms after adding solvent. The concentration of this compound exceeds its solubility limit in the chosen solvent.Ensure the final concentration does not exceed 10 mM in DMSO. If using a different solvent, the solubility may be lower.
The compound is not fully dissolving. Insufficient mixing or low temperature.Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate until the compound is fully dissolved.
Precipitation occurs after dilution in an aqueous buffer. This compound is poorly soluble in aqueous solutions.Increase the percentage of a co-solvent or surfactant (e.g., Tween 80, Cremophor EL) in your final dilution vehicle. Prepare the final dilution immediately before use.

Quantitative Solubility Data

CompoundSolventSolubility
This compoundDMSO10 mM[1]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 338.49 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Alternatively, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Visualizations

This compound Signaling Pathway

This compound acts as a partial agonist at both the Nociceptin/Orphanin FQ (NOP) receptor and the μ-opioid receptor (MOR), both of which are G protein-coupled receptors (GPCRs).[2][3][4][5]

SR16435_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SR16435 This compound NOP NOP Receptor SR16435->NOP Binds MOR μ-Opioid Receptor SR16435->MOR Binds G_Protein_NOP Gαi/o NOP->G_Protein_NOP Activates G_Protein_MOR Gαi/o MOR->G_Protein_MOR Activates AC Adenylyl Cyclase G_Protein_NOP->AC Inhibits Ca_Channels Ca²⁺ Channels G_Protein_NOP->Ca_Channels Inhibits K_Channels K⁺ Channels G_Protein_NOP->K_Channels Activates MAPK MAPK Pathway G_Protein_NOP->MAPK G_Protein_MOR->AC Inhibits G_Protein_MOR->Ca_Channels Inhibits G_Protein_MOR->K_Channels Activates G_Protein_MOR->MAPK cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channels->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channels->K_Efflux InVivo_Prep_Workflow start Start: this compound Powder weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in 100% DMSO (to create 10 mM stock) weigh->dissolve vortex 3. Vortex/Sonicate (ensure fully dissolved) dissolve->vortex store Store at -20°C/-80°C vortex->store For long-term storage dilute 4. Dilute stock in *in vivo* vehicle (e.g., saline + Tween) vortex->dilute For immediate use check 5. Check for precipitation dilute->check check->dissolve Precipitate forms (adjust vehicle) administer 6. Administer to animal check->administer No precipitate end End administer->end Solubility_Troubleshooting start Issue: this compound not dissolving solvent_check Is the solvent 100% DMSO? start->solvent_check conc_check Is concentration ≤ 10 mM? solvent_check->conc_check Yes aqueous_check Is this a dilution in aqueous buffer? solvent_check->aqueous_check No action_heat Gently warm (37°C) and vortex/sonicate conc_check->action_heat Yes result_not_dissolved Re-weigh compound and re-calculate concentration conc_check->result_not_dissolved No result_dissolved Problem Solved action_heat->result_dissolved action_use_dmso Use 100% DMSO for stock solution action_use_dmso->result_dissolved aqueous_check->action_use_dmso No action_add_surfactant Add co-solvent/surfactant (e.g., Tween 80) to vehicle aqueous_check->action_add_surfactant Yes action_add_surfactant->result_dissolved

References

Technical Support Center: Improving the Stability of SR-16435 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered with SR-16435 solutions during experiments. The information herein is designed to ensure the reliable performance and reproducibility of your results.

Troubleshooting Guide

This guide addresses common problems that may arise when working with this compound solutions and offers systematic approaches to resolving them.

Question Possible Causes Troubleshooting Steps
Why is my this compound solution showing precipitation? 1. Low Solubility: The concentration of this compound may exceed its solubility in the chosen solvent or buffer. 2. Solvent Evaporation: Partial evaporation of the solvent can increase the compound's concentration, leading to precipitation. 3. Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or use might cause the compound to precipitate. 4. pH Shift: The pH of the solution may have shifted to a range where this compound is less soluble.1. Verify Solubility: Consult the manufacturer's datasheet for solubility information. If unavailable, perform a solubility test with a small amount of the compound. 2. Adjust Concentration: Prepare a more dilute stock solution. 3. Use a Co-solvent: For aqueous solutions, a small percentage of an organic co-solvent like DMSO or ethanol (B145695) may improve solubility. Ensure the final solvent concentration is compatible with your assay (typically <0.5% for cell-based assays).[1] 4. Gentle Warming/Sonication: Briefly warm the solution (e.g., in a 37°C water bath) or use a sonicator to aid dissolution.[2] 5. Proper Storage: Store solutions in tightly sealed vials to prevent solvent evaporation. 6. Control Temperature: Allow the solution to equilibrate to room temperature before use.
I'm observing a decrease in the activity of my this compound solution over time. What could be the cause? 1. Chemical Degradation: this compound may be degrading due to factors like hydrolysis, oxidation, or photolysis.[2][3] 2. Improper Storage: Frequent freeze-thaw cycles or storage at an inappropriate temperature can lead to degradation.[3] 3. Adsorption to Surfaces: The compound might be adsorbing to the walls of plastic or glass containers, reducing its effective concentration.[1]1. Assess Stability: Perform a stability study by incubating the this compound solution under your experimental conditions (e.g., in cell culture media at 37°C) and measuring the concentration of the intact compound at different time points using HPLC or LC-MS.[3][4] 2. Optimize Storage: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] Protect from light by using amber vials or wrapping tubes in foil.[3] 3. Use Low-Binding Labware: Utilize low-protein-binding tubes and pipette tips to minimize adsorption.[4]
The color of my this compound solution has changed. Is it still usable? 1. Degradation: A color change often indicates chemical degradation, which can alter the compound's structure and activity. 2. Oxidation: Exposure to air can cause oxidation, leading to a change in color.1. Do Not Use: A visible color change is a strong indicator of degradation. It is highly recommended to discard the solution and prepare a fresh one. 2. Prevent Oxidation: For compounds susceptible to oxidation, consider preparing solutions under an inert gas like argon or nitrogen.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, stock solutions should be stored in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles.[3] To protect against photodegradation, use amber vials or wrap the vials in aluminum foil.[2]

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is best to avoid repeated freeze-thaw cycles as they can lead to compound degradation.[1][3] Aliquoting the stock solution into single-use volumes is the recommended practice. If repeated use from the same stock is unavoidable, a limited number of freeze-thaw cycles (e.g., 3-5) may be acceptable, but this should be validated for your specific experimental conditions.

Q4: Is this compound stable in aqueous solutions and cell culture media?

A4: The stability of small molecules in aqueous solutions, including cell culture media, can be variable and is influenced by factors such as pH, temperature, and the presence of other components.[1][4][5] It is recommended to prepare working dilutions in aqueous buffers or media immediately before use. For longer-term experiments, the stability of this compound in your specific medium and at your experimental temperature (e.g., 37°C) should be determined empirically.

Q5: What are the primary factors that can affect the stability of this compound in solution?

A5: The main factors affecting the chemical stability of small molecules like this compound are temperature, pH, light, and exposure to oxygen.[5][6][7][8][9] Hydrolysis and oxidation are common degradation pathways.[2][8]

Experimental Protocols

General Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of this compound in a chosen solvent or buffer system using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound solid compound

  • Anhydrous DMSO (or other appropriate solvent)

  • Experimental buffer or cell culture medium

  • Low-binding microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Incubator or water bath set to the desired temperature (e.g., 37°C)

  • HPLC or LC-MS system

Procedure:

  • Prepare a Stock Solution:

    • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Vortex until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but potential effects on stability should be considered.[2]

  • Prepare Working Solutions:

    • Dilute the stock solution with the experimental buffer or cell culture medium to the final working concentration.

    • Ensure the final concentration of the organic solvent is compatible with your assay.

  • Set Up Stability Study:

    • Aliquot the working solution into several low-binding tubes.

    • Immediately process the "Time 0" sample as described in step 5.

    • Incubate the remaining tubes at the desired temperature (e.g., room temperature or 37°C).

    • Collect samples at various time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Sample Processing:

    • At each time point, stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins if the matrix is complex (like cell culture media with serum).

    • Centrifuge the samples to pellet any precipitate.

    • Transfer the supernatant to an analysis vial.

  • Analysis by HPLC or LC-MS:

    • Analyze the samples to quantify the amount of intact this compound remaining.

    • The percentage of this compound remaining at each time point is calculated relative to the "Time 0" sample.

Hypothetical Stability Data of this compound

The following table illustrates how stability data for this compound could be presented. Note: This data is hypothetical and for illustrative purposes only.

Solvent/MediumConcentration (µM)Temperature (°C)Time (hours)This compound Remaining (%)
DMSO1000-20720>99
PBS (pH 7.4)10252495
PBS (pH 7.4)10372485
DMEM + 10% FBS10372475

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_work Prepare Working Solution in Experimental Buffer/Medium prep_stock->prep_work time_0 T=0 Sample Collection prep_work->time_0 incubate Incubate at Desired Temperature (e.g., 37°C) prep_work->incubate process Sample Processing (e.g., Protein Precipitation) time_0->process time_x Collect Samples at Various Time Points incubate->time_x time_x->process analyze Analyze by HPLC/LC-MS process->analyze data Calculate % Remaining vs. T=0 analyze->data

Caption: Workflow for assessing the stability of this compound solutions.

Signaling Pathways of this compound

This compound is a partial agonist at both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[10][11][12][13]

G cluster_mor μ-Opioid Receptor (MOR) Pathway cluster_nop NOP Receptor Pathway sr16435_mor This compound mor MOR sr16435_mor->mor gi Gi/o mor->gi ac Adenylyl Cyclase gi->ac ion Ion Channels gi->ion camp ↓ cAMP ac->camp analgesia_mor Analgesia camp->analgesia_mor k_channel ↑ K+ Efflux ion->k_channel ca_channel ↓ Ca2+ Influx ion->ca_channel k_channel->analgesia_mor ca_channel->analgesia_mor sr16435_nop This compound nop NOP sr16435_nop->nop gi_nop Gi/o nop->gi_nop ac_nop Adenylyl Cyclase gi_nop->ac_nop ion_nop Ion Channels gi_nop->ion_nop camp_nop ↓ cAMP ac_nop->camp_nop modulation Modulation of Pain camp_nop->modulation k_channel_nop ↑ K+ Efflux ion_nop->k_channel_nop ca_channel_nop ↓ Ca2+ Influx ion_nop->ca_channel_nop k_channel_nop->modulation ca_channel_nop->modulation

Caption: Simplified signaling pathways for this compound at MOR and NOP receptors.

References

controlling for SR-16435 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SR-16435. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting when working with the dual NOP/μ-opioid receptor partial agonist, this compound. The primary challenge in utilizing this compound is deconvoluting its effects on the nociceptin/orphanin FQ (NOP) receptor versus the mu-opioid receptor (MOR). This guide provides detailed protocols and FAQs to help you control for and interpret these distinct receptor-mediated effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent partial agonist for both the nociceptin/orphanin FQ (NOP) receptor and the μ-opioid receptor (MOR).[1] It exhibits high binding affinity for both receptors.[1] Due to this dual agonism, careful experimental design is required to attribute observed effects to a specific receptor.

Q2: How can I experimentally distinguish between NOP and MOR-mediated effects of this compound?

The most common method is to use selective antagonists for each receptor.

  • To block MOR effects: Use a selective MOR antagonist, such as naloxone. The antinociceptive effects of this compound that are mediated by MOR can be blocked by naloxone.[2]

  • To block NOP effects: Use a selective NOP receptor antagonist, such as SR-16430 or SB-612111. Effects of this compound that persist in the presence of a MOR antagonist but are blocked by a NOP antagonist can be attributed to NOP receptor activation. For instance, this compound's effect on decreasing global activity is partially reversed by the NOP antagonist SR-16430.[2]

Q3: Are there alternative approaches to using selective antagonists?

Yes, using knockout animal models is a powerful genetic approach.

  • NOP Receptor Knockout Mice: In these animals, any observed effects of this compound can be attributed to its action on MOR and other potential off-target receptors.

  • MOR Knockout Mice: Conversely, in MOR knockout mice, the observed effects will be primarily due to NOP receptor activation.

Q4: What are the known downstream signaling pathways for NOP and MOR?

Both NOP and MOR are G-protein coupled receptors (GPCRs) that primarily couple to Gαi/o proteins.[3][4] Activation of these receptors generally leads to:

  • Inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3][4]

  • Modulation of ion channels, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[3][5]

  • Activation of mitogen-activated protein kinase (MAPK) signaling cascades, such as ERK1/2, p38, and JNK.[5][6]

Q5: I am observing a weaker than expected analgesic effect with this compound compared to morphine. Is this normal?

Yes, this is an expected finding. This compound is a partial agonist, and studies have shown that the antinociception induced by this compound is lower than that observed with the full MOR agonist, morphine.[2]

Q6: My in vitro results are not translating to in vivo efficacy. What could be the issue?

Several factors can contribute to this discrepancy:

  • Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.

  • Receptor Reserve: The expression levels of NOP and MOR can vary between cell lines and native tissues, which can influence the observed potency and efficacy.

  • System Bias: The cellular context and the presence of specific signaling partners (e.g., G-protein receptor kinases (GRKs), arrestins) can differ between in vitro systems and the in vivo environment, leading to variations in signaling outcomes.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of this compound for the NOP and μ-opioid receptors.

Table 1: Binding Affinity of this compound

ReceptorLigandKi (nM)Assay System
NOPThis compound7.49CHO cells expressing human NOP receptor
μ-OpioidThis compound2.70CHO cells expressing human μ-opioid receptor
κ-OpioidThis compound219.47CHO cells expressing human κ-opioid receptor

Data sourced from MedChemExpress product information sheet.[1]

Table 2: Functional Potency of this compound

ReceptorAssay TypeParameterValue (nM)Cell Line
NOP[35S]GTPγS BindingEC5028.7CHO cells expressing human NOP receptor
μ-Opioid[35S]GTPγS BindingEC5029CHO cells expressing human μ-opioid receptor
κ-Opioid[35S]GTPγS BindingEC50< 10000CHO cells expressing human κ-opioid receptor

Data sourced from MedChemExpress product information sheet.[1]

Experimental Protocols

Here are detailed methodologies for key experiments to characterize the effects of this compound.

[35S]GTPγS Binding Assay

This assay measures the activation of G-proteins upon agonist binding to the receptor.

Materials:

  • Cell membranes from cells expressing NOP or MOR

  • [35S]GTPγS

  • Non-labeled GTPγS

  • GDP

  • This compound and other test compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare membrane homogenates from cells expressing the receptor of interest.

  • In a 96-well plate, add 25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

  • Add 25 µL of diluted this compound or control compound.

  • Add 50 µL of the membrane suspension (10-20 µg of protein per well).

  • Add 50 µL of GDP to a final concentration of 10-100 µM.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

  • Incubate at 30°C for 60 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.

  • Dry the filters, add scintillation cocktail, and count the radioactivity.

  • Analyze the data by subtracting non-specific binding and plotting specific binding against the log concentration of the agonist to determine EC₅₀ and Eₘₐₓ values.[7]

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o activation.

Materials:

  • Cells expressing NOP or MOR

  • Forskolin (B1673556)

  • This compound and other test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell lysis buffer

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • Add varying concentrations of this compound or control compounds and incubate for 15-30 minutes.

  • Add forskolin to stimulate adenylyl cyclase (final concentration typically 1-10 µM) and incubate for a further 15-30 minutes.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit protocol.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate a standard curve with known cAMP concentrations to quantify the intracellular cAMP levels.

  • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC₅₀.

Mouse Tail-Flick Test

This is an in vivo assay to measure the analgesic properties of a compound.

Materials:

  • Male ICR mice (20-25 g)

  • Tail-flick analgesia meter

  • Animal restrainers

  • This compound, morphine (positive control), and vehicle control

  • Naloxone and/or a NOP-selective antagonist for mechanism-of-action studies

Procedure:

  • Allow mice to acclimate to the testing room for at least 30 minutes.

  • Gently place a mouse in a restrainer, leaving the tail exposed.

  • Measure the baseline tail-flick latency by applying a radiant heat source to the tail and recording the time it takes for the mouse to flick its tail away. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administer this compound (e.g., 10, 30 mg/kg, s.c.), morphine, or vehicle. For antagonist studies, pre-treat with the antagonist before this compound administration.

  • At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), re-measure the tail-flick latency.

  • Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

  • Analyze the data to determine the dose-response and time-course of the analgesic effect.[8][9][10][11][12]

Conditioned Place Preference (CPP)

This behavioral assay is used to assess the rewarding or aversive properties of a drug.

Materials:

  • Conditioned place preference apparatus with at least two distinct compartments.

  • Mice

  • This compound, saline (vehicle), and a positive control for reward (e.g., cocaine or morphine).

  • Naloxone and/or a NOP-selective antagonist for mechanism-of-action studies.

Procedure:

  • Pre-conditioning phase (Day 1): Place each mouse in the apparatus with free access to all compartments for 15-20 minutes and record the time spent in each compartment to establish baseline preference.

  • Conditioning phase (Days 2-5):

    • On drug-pairing days, administer this compound and confine the mouse to one of the compartments (e.g., the initially non-preferred compartment) for 30 minutes.

    • On vehicle-pairing days, administer saline and confine the mouse to the other compartment for 30 minutes. Alternate between drug and vehicle pairings over several days.

  • Test phase (Day 6): Place the mouse in the apparatus in a drug-free state with free access to all compartments and record the time spent in each compartment for 15-20 minutes.

  • Analysis: Calculate the difference in time spent in the drug-paired compartment between the test phase and the pre-conditioning phase. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.[13][14][15]

Visualizations

Signaling Pathways

SR16435_Signaling cluster_SR16435 This compound cluster_Receptors Receptors cluster_Gprotein G-Protein Signaling cluster_Downstream Downstream Effects SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR NOP NOP Receptor SR16435->NOP Gai Gαi/o MOR->Gai MAPK MAPK Cascade (ERK, p38, JNK) MOR->MAPK NOP->Gai NOP->MAPK Gbg Gβγ AC Adenylyl Cyclase Gai->AC - GIRK ↑ GIRK Channels Gbg->GIRK + Ca ↓ Ca²⁺ Channels Gbg->Ca - cAMP ↓ cAMP AC->cAMP Other Other Cellular Responses cAMP->Other GIRK->Other Ca->Other Analgesia Analgesia MAPK->Analgesia MAPK->Other Deconvolution_Workflow cluster_MOR MOR Contribution cluster_NOP NOP Contribution cluster_Knockout Genetic Confirmation start Start: Observe Phenotype with this compound exp1 Experiment 1: This compound + Naloxone (MOR antagonist) start->exp1 exp3 Experiment 3: This compound in MOR KO Mice start->exp3 exp4 Experiment 4: This compound in NOP KO Mice start->exp4 res1 Phenotype Abolished? exp1->res1 out1_yes Phenotype is MOR-mediated res1->out1_yes Yes out1_no Phenotype is not solely MOR-mediated res1->out1_no No exp2 Experiment 2: This compound + NOP Antagonist (e.g., SR-16430) out1_no->exp2 res2 Phenotype Abolished? exp2->res2 out2_yes Phenotype is NOP-mediated res2->out2_yes Yes out2_no Phenotype is not solely NOP-mediated res2->out2_no No res3 Phenotype Persists? exp3->res3 out3_yes Confirms NOP-mediation res3->out3_yes Yes res4 Phenotype Persists? exp4->res4 out4_yes Confirms MOR-mediation res4->out4_yes Yes

References

Technical Support Center: Interpreting Variable Responses to SR-16435

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the variable responses observed during experiments with SR-16435. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and visualizations of the underlying biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent partial agonist for both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1][2] Its analgesic (pain-relieving) effects are primarily mediated through its activity at the μ-opioid receptor.[3][4] The activation of the NOP receptor by this compound is thought to contribute to its overall pharmacological profile, including a potential reduction in the development of tolerance compared to classic MOR-selective agonists.[4]

Q2: We are observing significant variability in the analgesic response to this compound in our animal models. What are the potential causes?

Variable responses to this compound can arise from a combination of genetic, pharmacokinetic, and experimental factors. Key areas to investigate include:

  • Genetic Variations in the μ-Opioid Receptor (OPRM1): Polymorphisms in the gene encoding the MOR (OPRM1) are a well-documented source of variability in opioid response. The most studied single nucleotide polymorphism (SNP) is A118G, which can lead to altered receptor expression and signaling, potentially affecting the analgesic potency of this compound.

  • Pharmacokinetic Differences: Individual differences in the absorption, distribution, metabolism, and excretion (ADME) of this compound can lead to varying concentrations of the compound at the receptor sites. While specific metabolic pathways for this compound have not been fully elucidated, it is likely metabolized by cytochrome P450 (CYP) enzymes, which are known to exhibit significant genetic variability.[5][6][7][8][9][10][11][12][13][14]

  • NOP Receptor Expression Levels: The expression levels of the NOP receptor can influence the overall effect of this compound. Co-administration of a NOP receptor antagonist has been shown to potentiate the anti-allodynic activity of this compound, suggesting that the balance of MOR and NOP receptor activation is critical.[15]

  • Experimental Protocol Variations: Inconsistencies in experimental procedures, such as animal handling, drug administration, and the specific pain assay used, can introduce variability.

Q3: Can the dual agonism of this compound at both MOR and NOP receptors explain some of the variability?

Yes, the dual agonism is a key factor. The net effect of this compound is a balance between the MOR-mediated analgesia and the NOP-mediated modulation of this effect. Therefore, any factor that alters the expression or function of either receptor can shift this balance and lead to a different pharmacological outcome. For instance, in tissues or individuals with higher NOP receptor expression, the effects of this compound might be attenuated compared to those with lower NOP expression.

Troubleshooting Guides

Issue 1: Inconsistent Analgesic Efficacy in the Tail-Flick Test

If you are observing highly variable tail-flick latencies in your animal studies, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Genetic Variability in Animal Strain If possible, use an inbred strain of mice to minimize genetic variability. If using an outbred stock, be aware that genetic differences in the Oprm1 gene can contribute to response variations.
Incorrect Drug Preparation or Administration Ensure this compound is fully solubilized and the dose is accurately calculated based on the animal's weight. Verify the route and consistency of administration (e.g., intraperitoneal, subcutaneous).
Variations in Baseline Nociceptive Threshold Establish a stable baseline tail-flick latency for each animal before drug administration. Exclude animals with unusually high or low baseline latencies.
Animal Stress Acclimatize animals to the experimental room and the restraining device to minimize stress-induced analgesia. Handle animals consistently across all experimental groups.
Metabolic Differences Consider that individual differences in drug metabolism may be contributing to the variability. While specific CYP enzymes for this compound are unknown, co-administration of broad-spectrum CYP inhibitors (use with caution and appropriate controls) could help determine the role of metabolism.
Issue 2: Discrepancies Between In Vitro Binding Affinity and In Vivo Potency

It is not uncommon to find that the in vitro binding affinity (Ki) of a compound does not directly correlate with its in vivo potency. Here’s how to troubleshoot this:

Potential Cause Troubleshooting Step
Poor Bioavailability or Blood-Brain Barrier Penetration The pharmacokinetics of this compound in your animal model may be limiting its access to the central nervous system. Consider alternative routes of administration (e.g., intracerebroventricular) to bypass the blood-brain barrier in preliminary studies.
Rapid Metabolism This compound may be rapidly metabolized in vivo, leading to lower than expected concentrations at the target receptors.
Partial Agonist Activity As a partial agonist, the maximal effect of this compound may be lower than that of a full agonist, even at saturating concentrations. This can lead to a perceived lower potency in vivo.
NOP Receptor-Mediated Attenuation The in vivo response is a composite of MOR and NOP receptor activation. The NOP component may be attenuating the MOR-mediated analgesia, leading to a lower overall potency than what might be predicted from MOR binding affinity alone.

Experimental Protocols

Protocol 1: In Vivo Tail-Flick Assay for Analgesia in Mice

This protocol outlines the measurement of thermal nociception in mice to assess the analgesic properties of this compound.

Materials:

  • Tail-flick analgesia meter with a radiant heat source

  • Mouse restrainers

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

Procedure:

  • Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing. Acclimatize the mice to the restrainers for 2-3 days prior to the experiment to reduce stress.

  • Baseline Measurement: Gently place the mouse in the restrainer. Position the mouse's tail over the radiant heat source, typically 1-2 cm from the tip.

  • Activate the heat source and start the timer.

  • Record the latency (in seconds) for the mouse to flick its tail away from the heat.

  • To prevent tissue damage, a cut-off time of 10-12 seconds is typically used. If the mouse does not respond within this time, the heat source should be turned off and the maximum latency recorded.[1]

  • Repeat the baseline measurement 2-3 times with a 5-minute interval between measurements and calculate the average baseline latency.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., subcutaneous injection).

  • Post-Treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), repeat the tail-flick latency measurement.

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the μ-opioid receptor.

Materials:

  • Cell membranes prepared from cells expressing the human μ-opioid receptor

  • Radioligand (e.g., [³H]-DAMGO)

  • This compound at various concentrations

  • Naloxone (B1662785) (for determining non-specific binding)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound.

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[16]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

    • Calculate the Ki (binding affinity) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro cAMP Assay

This protocol measures the effect of this compound on adenylyl cyclase activity, a downstream effector of MOR and NOP receptor activation.

Materials:

  • HEK293 cells expressing the human μ-opioid or NOP receptor

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • This compound at various concentrations

  • cAMP assay kit (e.g., GloSensor™)

  • Cell culture reagents

Procedure:

  • Cell Culture: Culture the cells in the appropriate medium until they reach the desired confluency.

  • Assay Preparation: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 15 minutes).

    • Stimulate the cells with forskolin to induce cAMP production.

  • cAMP Measurement: Following the manufacturer's instructions for the cAMP assay kit, lyse the cells and measure the cAMP levels.

  • Data Analysis:

    • Generate a concentration-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of this compound.

    • Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

Visualizations

Signaling Pathways of this compound

SR16435_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SR16435 This compound MOR μ-Opioid Receptor (MOR) SR16435->MOR Partial Agonist NOP Nociceptin Receptor (NOP) SR16435->NOP Partial Agonist Gi Gi/o Protein MOR->Gi NOP->Gi AC Adenylyl Cyclase Gi->AC Inhibition Modulation Modulation of Analgesia & Other Effects Gi->Modulation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Troubleshooting_Workflow Start Variable Analgesic Response Observed CheckProtocol Review Experimental Protocol (Dosing, Handling, Assay) Start->CheckProtocol ProtocolOK Protocol Consistent? CheckProtocol->ProtocolOK ReviseProtocol Revise and Standardize Protocol ProtocolOK->ReviseProtocol No CheckGenetics Investigate Genetic Factors (Animal Strain, OPRM1 Genotyping) ProtocolOK->CheckGenetics Yes ReviseProtocol->CheckProtocol GeneticsOK Genetic Factors Controlled? CheckGenetics->GeneticsOK UseInbredStrain Switch to Inbred Strain or Genotype Animals GeneticsOK->UseInbredStrain No CheckPK Consider Pharmacokinetic Variability (Metabolism) GeneticsOK->CheckPK Yes UseInbredStrain->CheckGenetics PK_Hypothesis Hypothesize Metabolic Differences CheckPK->PK_Hypothesis End Source of Variability Identified PK_Hypothesis->End Factor_Relationships cluster_Genetic Genetic Factors cluster_Pharmacokinetic Pharmacokinetic Factors cluster_Experimental Experimental Factors SR16435_Response Overall this compound Response MOR_Polymorphisms MOR Polymorphisms (e.g., A118G) MOR_Polymorphisms->SR16435_Response NOP_Expression NOP Receptor Expression Levels NOP_Expression->SR16435_Response CYP_Genetics CYP450 Genetic Variants Metabolism Metabolism Rate CYP_Genetics->Metabolism Metabolism->SR16435_Response Distribution Distribution to CNS Distribution->SR16435_Response Assay_Type Assay Type and Conditions Assay_Type->SR16435_Response Animal_Handling Animal Handling and Stress Animal_Handling->SR16435_Response

References

Technical Support Center: Investigating the Rewarding Effects of SR-16435

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the rewarding effects of SR-16435. The information is tailored for scientists and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of key concepts.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental investigation of this compound's rewarding properties, primarily using the Conditioned Place Preference (CPP) paradigm.

Q1: We are not observing a conditioned place preference (CPP) with this compound. What are the potential reasons for this?

A1: Several factors could contribute to a lack of CPP with this compound. Consider the following troubleshooting steps:

  • Dose Selection: The rewarding effects of this compound are dose-dependent. Doses of 10 and 30 mg/kg (s.c.) have been shown to induce CPP in mice.[1] Ensure your dose is within the effective range. Too low a dose may be insufficient to produce a rewarding effect, while very high doses of some opioids can produce aversive effects.

  • Conditioning Protocol: The duration and number of conditioning sessions are critical. A typical protocol involves four drug-and-vehicle-pairing sessions.[2] Ensure sufficient conditioning has occurred for the association to be learned.

  • Apparatus Bias: Animals may have an innate preference for one compartment of the CPP apparatus over another. This initial bias can mask a drug-induced preference. It is crucial to conduct a pre-conditioning test to determine baseline preferences and counterbalance the drug-paired compartment assignment.

  • Confounding Sedative Effects: this compound exhibits NOP receptor-mediated sedative effects, which can decrease general activity.[2][3] If the sedative effects are pronounced, they may interfere with the animal's ability to explore the environment and form a place preference. Consider co-administration with a selective NOP antagonist to mitigate sedation, though this will alter the compound's mixed-action profile.

  • Handling and Stress: Excessive handling or stressful experimental conditions can induce anxiety and interfere with the rewarding effects of the drug. Ensure proper habituation to the experimental procedures and environment.

Q2: How can we differentiate the rewarding effects of this compound from its sedative effects in our behavioral analysis?

A2: This is a key challenge with mixed-action compounds like this compound. Here are some strategies:

  • Locomotor Activity Monitoring: During the conditioning sessions, record the animals' locomotor activity. A decrease in activity in the drug-paired compartment is indicative of the NOP-mediated sedative effects.[2][3] The CPP test, conducted in a drug-free state, should primarily reflect the rewarding memory.

  • Pharmacological Antagonism: To isolate the rewarding component, you can co-administer this compound with the opioid antagonist naloxone. Naloxone has been shown to reverse the CPP induced by this compound, confirming that the rewarding effect is mediated by the µ-opioid receptor.[2] Conversely, the sedative effects can be partially reversed by a selective NOP antagonist.[2]

  • Control Groups: Include comprehensive control groups in your study design:

    • Vehicle Control: Receives vehicle in both compartments.

    • This compound + Naloxone: To demonstrate the µ-opioid receptor dependency of the reward.

    • This compound + NOP Antagonist: To assess the contribution of NOP receptor activation to the overall behavioral phenotype.

Q3: The variability in our CPP data is very high. How can we reduce this?

A3: High variability is a common issue in behavioral experiments. Here are some methods to improve consistency:

  • Standardized Protocols: Ensure strict adherence to the experimental protocol for all animals, including dosing times, conditioning duration, and handling procedures.

  • Control for Environmental Factors: Maintain a consistent environment (e.g., lighting, temperature, noise levels) throughout the experiment, as these can influence animal behavior.

  • Sufficient Sample Size: A larger sample size can help to mitigate the impact of individual differences in response to the drug.

  • Counterbalancing: As mentioned, counterbalancing the drug-paired compartment based on initial preference is crucial to reduce bias-induced variability.

  • Blinding: The experimenter should be blind to the treatment conditions during behavioral scoring to prevent unconscious bias.

Q4: Can the anxiolytic properties of a compound be mistaken for rewarding effects in a CPP paradigm?

A4: Yes, this is a potential confound. Anxiolytic effects can lead to an animal spending more time in a previously aversive or less-preferred environment, which could be misinterpreted as a rewarding effect. To distinguish between these:

  • Use an Unbiased Apparatus: Employ a CPP apparatus where the compartments have minimal features that might induce anxiety or a strong preference.

  • Elevated Plus Maze (EPM) or Open Field Test (OFT): Conduct separate tests to specifically assess the anxiolytic and locomotor effects of this compound at the doses used in the CPP study. An increase in open-arm exploration in the EPM or increased center time in the OFT would suggest anxiolytic properties.

  • Careful Interpretation: If a compound shows both anxiolytic effects and induces a CPP, the interpretation should be cautious. The rewarding properties are more strongly supported if the preference is also observed in a non-biased apparatus and is blocked by opioid antagonists.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and related compounds.

Table 1: In Vitro Binding Affinities and Functional Activities of this compound

ReceptorBinding Affinity (Ki, nM)Functional Activity
NOP7.49Partial Agonist
µ-Opioid2.70Partial Agonist

Data from Khroyan et al., 2007[2] and MedchemExpress[1]

Table 2: In Vivo Behavioral Effects of this compound in Mice

Behavioral AssayDose (mg/kg, s.c.)OutcomeAntagonist Reversal
Conditioned Place Preference10, 30Induction of CPPReversed by Naloxone
Global Activity10, 30Decrease in activityPartially reversed by a NOP antagonist; also reversed by naloxone
Tail-Flick (Antinociception)10, 30Increased tail-flick latencyBlocked by Naloxone

Data from Khroyan et al., 2007[2]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol for this compound

This protocol is based on the methodology described by Khroyan et al. (2007).[2]

  • Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment. A central, neutral area may also be included.

  • Animals: Male ICR mice (20-25 g) are commonly used.

  • Habituation: Allow mice to freely explore the entire apparatus for a set period (e.g., 15 minutes) for 1-2 days prior to the pre-conditioning test.

  • Pre-Conditioning Test (Day 1):

    • Place each mouse in the central compartment (if applicable) and allow free access to both compartments for 15 minutes.

    • Record the time spent in each compartment to establish baseline preference.

    • Animals showing a strong unconditioned preference for one compartment (e.g., >80% of the time) may be excluded.

  • Conditioning (Days 2-5):

    • This phase consists of four conditioning sessions, one per day, alternating between drug and vehicle pairings.

    • Drug Pairing: Administer this compound (10 or 30 mg/kg, s.c.) and immediately confine the mouse to one of the compartments (the "drug-paired" side) for 30 minutes. The assignment of the drug-paired compartment should be counterbalanced based on the pre-conditioning test results (i.e., for half the animals, the drug is paired with their initially preferred side, and for the other half, with their non-preferred side).

    • Vehicle Pairing: On alternate days, administer the vehicle (e.g., saline) and confine the mouse to the opposite compartment (the "vehicle-paired" side) for 30 minutes.

  • Post-Conditioning Test (Day 6):

    • 24 hours after the final conditioning session, place the mouse in the central compartment in a drug-free state and allow free access to both compartments for 15 minutes.

    • Record the time spent in each compartment.

    • A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning test and/or the time spent in the vehicle-paired compartment indicates a CPP.

  • Data Analysis:

    • Calculate a preference score as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment.

    • Use appropriate statistical tests (e.g., paired t-test, ANOVA) to compare pre- and post-conditioning scores and to compare between treatment groups.

Visualizations

SR16435_Signaling_Pathway cluster_SR16435 This compound cluster_receptors Receptors cluster_effects Behavioral Effects cluster_antagonists Antagonists SR16435 SR16435 MOR µ-Opioid Receptor (MOR) SR16435->MOR NOP Nociceptin/Orphanin FQ Receptor (NOP) SR16435->NOP Reward Rewarding Effects (CPP) MOR->Reward Sedation Sedation/ Decreased Activity NOP->Sedation Naloxone Naloxone Naloxone->MOR Blocks NOP_Antagonist NOP Antagonist NOP_Antagonist->NOP Blocks

Caption: Dual signaling pathway of this compound.

CPP_Workflow Habituation Habituation (Free exploration) Pre_Test Pre-Conditioning Test (Assess baseline preference) Habituation->Pre_Test Conditioning Conditioning Sessions (Drug/Vehicle pairings) Pre_Test->Conditioning Post_Test Post-Conditioning Test (Drug-free preference test) Conditioning->Post_Test Drug_Pairing This compound Injection + Confine to one side Vehicle_Pairing Vehicle Injection + Confine to other side Data_Analysis Data Analysis (Calculate preference score) Post_Test->Data_Analysis

Caption: Experimental workflow for Conditioned Place Preference.

References

Technical Support Center: SR-16435 Administration Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective administration and troubleshooting of experiments involving SR-16435, a dual partial agonist of the Nociceptin/Orphanin FQ (NOP) and μ-opioid receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent partial agonist at both the μ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1] Its analgesic effects are primarily mediated through the μ-opioid receptor, while its impact on tolerance and certain behavioral effects involve the NOP receptor.[2][3]

Q2: What are the key advantages of using this compound compared to traditional opioids like morphine?

A2: In animal studies, this compound has been shown to produce analgesia with a reduced development of tolerance compared to morphine.[3] Its dual action on NOP and μ-opioid receptors may also contribute to a different side-effect profile.[2]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO at a concentration of 10 mM. For in vivo studies, the hydrochloride salt of this compound can be dissolved in water. It is recommended to prepare fresh solutions for each experiment.

Q4: How should I store this compound?

A4: Solid this compound should be stored at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, it is recommended to store aliquots at -80°C for up to 6 months. Studies on the general stability of compounds in DMSO suggest that repeated freeze-thaw cycles do not cause significant compound loss if handled properly.[4][5]

Q5: What are the known binding affinities of this compound for the NOP and μ-opioid receptors?

A5: this compound has a high binding affinity for both receptors. The Ki values are approximately 7.49 nM for the NOP receptor and 2.70 nM for the μ-opioid receptor.[6] Another source reports a Ki of approximately 29 nM for both receptors.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or no analgesic effect in vivo. 1. Incorrect dosage: The dose may be too low to elicit a significant analgesic response. 2. Route of administration: The chosen route may not be optimal for the experimental model. 3. Metabolism of the compound: The compound may be rapidly metabolized in the animal model.1. Dose-response study: Perform a dose-response study to determine the optimal analgesic dose. Doses of 10 and 30 mg/kg (s.c.) have been shown to be effective in mice.[6] 2. Optimize administration route: Subcutaneous (s.c.) and intraperitoneal (i.p.) routes have been used successfully.[3][7] Consider the specific requirements of your experimental model. 3. Pharmacokinetic analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model.
Unexpected behavioral effects (e.g., sedation). 1. NOP receptor activation: The sedative effects of this compound are likely mediated by its agonist activity at the NOP receptor.[2] 2. High dosage: The dose used may be in a range that produces significant NOP-mediated sedation.1. Co-administration with a NOP antagonist: To isolate the μ-opioid receptor-mediated effects, consider co-administering a selective NOP receptor antagonist.[3] 2. Dose reduction: Lower the dose of this compound to a level that maintains analgesia while minimizing sedation.
Difficulty distinguishing between NOP and μ-opioid receptor-mediated effects. Dual agonism: this compound acts on both receptors, making it challenging to attribute observed effects to a single receptor.1. Use of selective antagonists: Co-administer naloxone (B1662785) (a non-selective opioid antagonist) to block μ-opioid effects and a selective NOP antagonist to block NOP-mediated effects.[3] 2. Compare with selective agonists: Run parallel experiments with selective NOP and μ-opioid receptor agonists to delineate the specific contributions of each receptor.
Variability in in vitro functional assay results. 1. Assay conditions: Different functional assays (e.g., GTPγS binding, cAMP inhibition) can yield different efficacy and potency values. 2. Cell line differences: The expression levels of receptors and signaling proteins can vary between cell lines. 3. Ligand bias: this compound may exhibit biased agonism, preferentially activating certain signaling pathways over others.1. Standardize assay protocols: Ensure consistent assay conditions, including cell density, incubation times, and reagent concentrations. 2. Characterize your cell line: Validate the expression and functionality of NOP and μ-opioid receptors in your chosen cell line. 3. Profile multiple signaling pathways: Assess G-protein activation, cAMP modulation, and β-arrestin recruitment to get a comprehensive understanding of this compound's functional profile.[8]

Quantitative Data

Table 1: Binding Affinity and Functional Potency of this compound

ParameterNOP Receptorμ-Opioid ReceptorReference
Ki (nM) 7.492.70[6]
Ki (nM) ~29~29
EC50 (nM) in [³⁵S]GTPγS assay 28.7 ± 0.629.5 ± 10.0
Emax (%) in [³⁵S]GTPγS assay 45.030.0

Note: EC50 and Emax values can vary depending on the specific assay conditions and cell system used.

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

In Vitro [³⁵S]GTPγS Binding Assay

This protocol is a general guideline and should be optimized for your specific cell membrane preparation and experimental setup.

  • Materials:

    • Cell membranes expressing NOP or μ-opioid receptors

    • This compound stock solution

    • [³⁵S]GTPγS

    • GDP

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

    • Scintillation cocktail

    • Glass fiber filter mats

    • Cell harvester and scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Cell membranes (typically 5-20 µg of protein per well)

      • GDP (final concentration typically 10-30 µM)

      • This compound dilutions or vehicle control

    • Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Dry the filter mats and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine EC50 and Emax values.

In Vivo Analgesia Assessment (Tail-Flick Test in Mice)

This protocol is a general guideline and must be performed in accordance with approved animal care and use protocols.

  • Materials:

    • This compound solution for injection (dissolved in an appropriate vehicle, e.g., sterile water for the HCl salt)

    • Male ICR mice (or other suitable strain)

    • Tail-flick analgesia meter

    • Animal scale

  • Procedure:

    • Acclimate the mice to the testing room and equipment for at least 60 minutes before the experiment.

    • Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

    • Administer this compound (e.g., 10 or 30 mg/kg, s.c.) or vehicle control.

    • Measure the tail-flick latency at various time points after administration (e.g., 30, 60, 90, 120 minutes).

    • Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

    • Analyze the data to determine the time course and magnitude of the analgesic effect.

Visualizations

SR16435_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling SR16435 This compound NOP_receptor NOP Receptor SR16435->NOP_receptor Partial Agonist MOR_receptor μ-Opioid Receptor SR16435->MOR_receptor Partial Agonist G_protein_i_o Gαi/o NOP_receptor->G_protein_i_o beta_arrestin β-Arrestin NOP_receptor->beta_arrestin MOR_receptor->G_protein_i_o MOR_receptor->beta_arrestin G_protein_beta_gamma Gβγ AC Adenylyl Cyclase G_protein_i_o->AC Analgesia Analgesia G_protein_i_o->Analgesia Reduced_Tolerance Reduced Tolerance & Altered Side Effects G_protein_i_o->Reduced_Tolerance MAPK MAPK Activation (ERK, p38, JNK) G_protein_beta_gamma->MAPK Ion_channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein_beta_gamma->Ion_channels cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization beta_arrestin->Internalization beta_arrestin->Reduced_Tolerance

Caption: Signaling pathway of this compound at NOP and μ-opioid receptors.

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Tail-Flick) prep_solution Prepare 10 mM this compound stock solution in DMSO serial_dilution Perform serial dilutions in appropriate assay buffer prep_solution->serial_dilution administer Administer this compound (s.c.) prep_solution->administer add_ligand Add this compound dilutions serial_dilution->add_ligand add_membranes Add cell membranes (expressing NOP or MOR) add_membranes->add_ligand add_gdp_gtp Add GDP and [³⁵S]GTPγS add_ligand->add_gdp_gtp incubate Incubate at 30°C add_gdp_gtp->incubate filter Filter and wash incubate->filter count Scintillation counting filter->count analyze_invitro Analyze data (EC50, Emax) count->analyze_invitro baseline Measure baseline tail-flick latency baseline->administer measure_latency Measure post-drug tail-flick latency administer->measure_latency analyze_invivo Calculate %MPE and analyze analgesic effect measure_latency->analyze_invivo troubleshooting_logic cluster_invivo In Vivo cluster_invitro In Vitro start Unexpected Experimental Result no_effect No or low analgesic effect? start->no_effect sedation Excessive sedation? start->sedation variability High variability in results? start->variability dose_response Perform dose-response study no_effect->dose_response Yes check_route Check administration route no_effect->check_route Yes use_nop_antagonist Co-administer NOP antagonist sedation->use_nop_antagonist Yes lower_dose Lower this compound dose sedation->lower_dose Yes standardize Standardize assay protocol variability->standardize Yes validate_cells Validate cell line variability->validate_cells Yes check_bias Assess multiple signaling pathways variability->check_bias Yes

References

Validation & Comparative

A Comparative Guide to the Efficacy of SR-16435 and Buprenorphine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Development Professionals

The landscape of opioid research is continually evolving, driven by the dual imperatives of managing severe pain and mitigating the risks of addiction and respiratory depression. Within this context, two noteworthy compounds, SR-16435 and buprenorphine, represent significant approaches to developing safer analgesics. Buprenorphine is a clinically established partial agonist at the µ-opioid receptor (MOR), widely used for both pain management and opioid use disorder.[1][2] this compound is a novel preclinical compound that also acts as a partial agonist at the MOR but is distinguished by its dual partial agonism at the nociceptin/orphanin FQ (NOP) receptor.[3][4] This guide provides a detailed, data-driven comparison of their efficacy and underlying mechanisms, tailored for researchers and scientists in the field.

Mechanism of Action: A Focus on Biased Signaling

Both buprenorphine and this compound leverage the principle of partial agonism at the µ-opioid receptor to achieve analgesia with a superior safety profile compared to full agonists like morphine or fentanyl. Their efficacy is rooted in their ability to activate the G-protein signaling pathway, which is primarily responsible for mediating analgesia, while limiting the recruitment of the β-arrestin pathway, which is implicated in adverse effects such as respiratory depression and the development of tolerance.[5][6][7]

This preferential activation of the G-protein pathway is known as "biased agonism." Buprenorphine has been characterized as a G-protein-biased agonist due to its failure to significantly recruit β-arrestins.[6] Similarly, compounds in the SR series, including this compound, were developed as G-protein-biased ligands.[8][9] While some research suggests that the improved safety profile of these compounds may be attributable to low intrinsic efficacy rather than true signaling bias, the practical outcome is a dissociation of analgesic effects from severe side effects.[10]

cluster_0 Opioid Ligand Binding cluster_1 Signaling Pathways Ligand This compound or Buprenorphine MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gαi/o Protein Activation MOR->G_Protein Preferential Activation (Biased Agonism) Beta_Arrestin β-Arrestin 2 Recruitment MOR->Beta_Arrestin Limited Recruitment Analgesia Analgesia G_Protein->Analgesia Leads to Side_Effects Side Effects (Respiratory Depression, Tolerance) Beta_Arrestin->Side_Effects Mediates

Figure 1: Biased signaling pathway of this compound and buprenorphine at the μ-opioid receptor.

Quantitative Data Comparison

Direct head-to-head preclinical studies are scarce. The following tables summarize key pharmacological and efficacy parameters compiled from separate investigations.

Table 1: Receptor Binding and Functional Activity Profile

ParameterThis compoundBuprenorphine
Primary Target µ-Opioid Receptor (MOR)µ-Opioid Receptor (MOR)
Secondary Target Nociceptin/Orphanin FQ (NOP) ReceptorKappa-Opioid Receptor (KOR)
MOR Activity Partial Agonist[4]Partial Agonist[11]
NOP/ORL-1 Activity Partial Agonist[3]Agonist (lower affinity)[12]
KOR Activity Not reported as primaryAntagonist[11]
MOR Binding Affinity High[3]Exceptionally High (slow dissociation)[1][11]
Signaling Bias G-Protein Biased[8]G-Protein Biased / Low Intrinsic Efficacy[6][10]

Table 2: Preclinical Analgesic Efficacy

Pain ModelThis compoundBuprenorphine
Acute Thermal Pain Tail-Flick Assay: Produced an increase in tail-flick latency, though less than morphine. Effect blocked by naloxone.[3]Hot-Plate & Tail-Flick Tests: Antinociceptive effects are well-documented and mediated by the MOR.[13]
Neuropathic Pain Suggested increased activity against neuropathic pain compared to classic µ-selective agonists.[4]Effective in various neuropathic pain models.[2]
Inflammatory Pain Anti-allodynic response observed in the chronic constriction injury model.[14]Effective in models of incisional pain.[15][16]
Duration of Action Not extensively detailed, but related compounds show sustained action.[9]Long-lasting analgesia due to slow receptor dissociation.[1][17]

Table 3: Comparative Side Effect Profile

Side EffectThis compoundBuprenorphine
Respiratory Depression Preclinical data suggests minor respiratory depression.[7]Exhibits a well-established "ceiling effect," limiting the maximum level of respiratory depression and increasing safety in overdose.[18][19]
Tolerance Chronic treatment resulted in reduced development of tolerance to its antinociceptive effects compared to morphine.[3]While tolerance can develop, its profile is generally more favorable than full agonists.
Rewarding Properties Induced conditioned place preference (CPP) in mice, which was reversed by naloxone, indicating rewarding effects mediated by the MOR.[3]Rewarding effects are present but generally lower than full agonists, contributing to its use in addiction treatment.[11][13]

Experimental Protocols

The quantitative data presented above are derived from standardized preclinical assays designed to evaluate the efficacy and side-effect profiles of analgesic compounds.

Assessment of Analgesic Efficacy
  • Hot Plate Test: This test is used to measure the response to a thermal pain stimulus.

    • Methodology: A rodent is placed on a metal surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response, such as licking a hind paw or jumping, is recorded. An increase in this latency period following drug administration indicates an antinociceptive effect.[20][21]

  • Tail-Flick Test: This assay also assesses the response to thermal pain.

    • Methodology: A high-intensity light beam is focused on a portion of the animal's tail. The time taken for the animal to "flick" its tail away from the heat source is measured. Analgesics increase this withdrawal latency.[3][20]

Assessment of Respiratory Function
  • Whole-Body Plethysmography (WBP): This is a non-invasive method for monitoring respiratory parameters in conscious, unrestrained rodents.

    • Methodology: The animal is placed in a sealed chamber, and pressure changes caused by its breathing are measured. This allows for the calculation of key parameters, including respiratory frequency (breaths per minute), tidal volume (the volume of air per breath), and minute volume (total volume of air breathed per minute).[22][23] To increase the sensitivity of detecting opioid-induced respiratory depression, animals may be tested under hypercapnic conditions (e.g., breathing air with 8% CO₂), which elevates baseline respiration and makes any subsequent depression more apparent.[24][25]

cluster_workflow Experimental Workflow for Analgesic and Respiratory Assessment Start Start: Animal Acclimation Admin Administer Test Compound (e.g., this compound) Start->Admin Analgesia Analgesia Testing (Hot Plate / Tail-Flick) Admin->Analgesia Post-Dose Timepoints Respiration Respiratory Assessment (Whole-Body Plethysmography) Admin->Respiration Post-Dose Timepoints Collect Record Latency Times & Respiratory Rate Analgesia->Collect Respiration->Collect Analyze Analyze Data: Compare to Vehicle Control Collect->Analyze End End Analyze->End

Figure 2: Generalized workflow for preclinical evaluation of novel opioid compounds.

Summary and Conclusion

Both this compound and buprenorphine represent significant advancements over traditional full µ-opioid receptor agonists, offering the potential for effective analgesia with a markedly improved safety profile.

  • Buprenorphine is a well-established therapeutic with a complex pharmacology, characterized by high-affinity, slow-dissociation partial agonism at the MOR and antagonism at the KOR.[1][11] Its most critical clinical feature is a ceiling effect on respiratory depression, which makes it a safer option for pain management and a cornerstone of opioid addiction therapy.[18]

  • This compound is a promising preclinical candidate that builds upon the principle of biased agonism. Its dual partial agonist activity at both MOR and NOP receptors is a novel approach.[3] Preclinical data suggest it may offer potent analgesia with reduced development of tolerance and a wide therapeutic window, making it a compound of high interest for the management of chronic and neuropathic pain conditions.[3][4]

References

A Comparative Guide to SR-16435 Alternatives for Nociceptin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

SR-16435 is a well-characterized non-selective partial agonist for the nociceptin (B549756)/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP).[1][2] Its dual activity has made it a valuable tool in pain research, particularly in the investigation of neuropathic pain.[1] However, the complex pharmacology of this compound, which also involves the MOP receptor, necessitates a careful selection of pharmacological tools to dissect the specific roles of the NOP receptor system. This guide provides a comparative overview of this compound and its alternatives, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the most appropriate compounds for their studies.

In Vitro Pharmacological Profiles: A Quantitative Comparison

The following tables summarize the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of this compound and a selection of alternative compounds at the NOP, MOP, delta-opioid (DOP), and kappa-opioid (KOP) receptors. This data allows for a direct comparison of the potency, efficacy, and selectivity of these ligands.

Table 1: Binding Affinities (Ki, nM) of this compound and Alternatives at Opioid Receptors

CompoundNOPMOPDOPKOPSelectivity (MOP/NOP)
This compound7.492.70>1000>10000.36
AT-121~10~18>100>1001.8
Cebranopadol0.90.7182.60.78
Ro 64-61980.3363787214120
J-1133971.81000>10000640555
UFP-101~0.06>1000>1000>1000>16,667

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Functional Activity (EC50, nM) and Efficacy (% Emax) of this compound and Alternatives

CompoundReceptorEC50 (nM)Emax (%)Assay Type
This compoundNOP-Partial Agonist-
MOP-Partial Agonist-
AT-121NOP35Partial AgonistGTPγS
MOP20Partial AgonistGTPγS
CebranopadolNOP13.089GTPγS
MOP1.2104GTPγS
DOP110105GTPγS
KOP1767GTPγS
Ro 64-6198NOP10.5Full AgonistGTPγS
J-113397NOPIC50: 2.3Antagonist-
UFP-101NOP-Antagonist-

Data compiled from multiple sources.[4][8][9][10][11]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.

NOP_MOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein_NOP Gαi/o NOP->G_protein_NOP activates MOP MOP Receptor G_protein_MOP Gαi/o MOP->G_protein_MOP activates AC Adenylyl Cyclase G_protein_NOP->AC inhibits Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) G_protein_NOP->Downstream G_protein_MOP->AC inhibits G_protein_MOP->Downstream cAMP ↓ cAMP AC->cAMP SR16435 This compound (Partial Agonist) SR16435->NOP SR16435->MOP Alternatives Agonists / Antagonists Alternatives->NOP Alternatives->MOP Radioligand_Binding_Workflow start Start mem_prep Membrane Preparation (Cells expressing receptor) start->mem_prep incubation Incubation (Membranes, Radioligand, Test Compound) mem_prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis end End analysis->end Functional_Assay_Workflow cluster_GTP GTPγS Binding Assay cluster_cAMP cAMP Accumulation Assay gtp_start Start gtp_incubation Incubation (Membranes, [35S]GTPγS, Agonist) gtp_start->gtp_incubation gtp_filtration Filtration gtp_incubation->gtp_filtration gtp_counting Scintillation Counting gtp_filtration->gtp_counting gtp_analysis Calculate EC50 & Emax gtp_counting->gtp_analysis gtp_end End gtp_analysis->gtp_end camp_start Start camp_cells Cell Culture & Stimulation (with Forskolin & Agonist/Antagonist) camp_start->camp_cells camp_lysis Cell Lysis camp_cells->camp_lysis camp_detection cAMP Detection (e.g., HTRF, AlphaScreen) camp_lysis->camp_detection camp_analysis Calculate IC50/EC50 camp_detection->camp_analysis camp_end End camp_analysis->camp_end

References

Validation of SR-16435's Opioid-Mediated Effects Using Naloxone Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Introduction to Compounds

SR-16435: A novel compound identified as a potent partial agonist at both the nociceptin/orphanin FQ (NOP) and the µ-opioid (MOP) receptors.[1][2][3] Its dual-receptor action has generated interest for its potential to produce analgesia with a reduced side-effect profile compared to traditional opioids.[2][4]

Naloxone (B1662785): A well-established, potent, and competitive antagonist of opioid receptors, with the highest affinity for the µ-opioid receptor.[5][6] It is widely used in both clinical and research settings to reverse the effects of opioid agonists and to experimentally determine if a drug's effects are mediated by opioid receptors.[7][8][9] When naloxone blocks or reverses a drug's action, it provides strong evidence of opioid receptor involvement.[1][10]

Data Presentation: this compound Effects and Naloxone Challenge

The following tables summarize the quantitative outcomes from preclinical studies in mice, evaluating the antinociceptive (pain-blocking) and rewarding effects of this compound and the impact of naloxone co-administration.

Table 1: Antinociceptive Effect of this compound in the Tail-Flick Assay

Compound Dose (mg/kg, s.c.) Outcome Measure Result Conclusion
This compound 10, 30 Tail-Flick Latency Significant increase in latency (analgesia)[1][11] This compound produces a dose-dependent analgesic effect.

| Morphine | - | Tail-Flick Latency | Produced a higher maximal antinociceptive effect than this compound.[1] | this compound acts as a partial agonist compared to the full agonist morphine. |

Table 2: Naloxone Reversal of this compound Effects

Primary Compound Challenge Compound Outcome Measure Result of Co-Administration Conclusion
This compound Naloxone Tail-Flick Latency (Antinociception) Naloxone blocked the this compound-induced increase in tail-flick latency.[1] The analgesic effect of this compound is mediated by µ-opioid receptors.[1]
This compound Naloxone Conditioned Place Preference (CPP) Naloxone reversed the CPP induced by this compound.[1] The rewarding properties of this compound are mediated by µ-opioid receptors.

| this compound | Naloxone | Mechanical Allodynia (Neuropathic Pain Model) | Naloxone attenuated the anti-allodynic effects of this compound.[12] | The therapeutic effect in a neuropathic pain model involves µ-opioid receptor activity. |

Experimental Protocols

The data cited above were primarily derived from experiments utilizing the following methodologies:

1. Animals:

  • Male Swiss-Webster mice were used for the behavioral assays.

2. Drug Administration:

  • This compound and naloxone were administered via subcutaneous (s.c.) injection.

  • In antagonist studies, naloxone was typically administered 15 minutes prior to the administration of this compound to ensure receptor blockade.

3. Antinociception Assessment (Tail-Flick Assay):

  • This assay measures the latency of a mouse to move its tail away from a focused beam of heat.

  • A baseline latency is recorded before drug administration.

  • Post-administration, the latency is measured at set time intervals.

  • An increase in latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

4. Assessment of Rewarding Effects (Conditioned Place Preference):

  • This paradigm is used to measure the motivational properties of a drug.

  • The apparatus consists of multiple chambers with distinct visual and tactile cues.

  • During conditioning sessions, animals receive injections of this compound and are confined to one specific chamber, while on alternate days they receive a vehicle injection and are confined to a different chamber.

  • On the final test day, the animals are drug-free and allowed to access all chambers. The time spent in the drug-paired chamber versus the vehicle-paired chamber is measured. A significant preference for the drug-paired chamber indicates rewarding properties.

Visualizing the Mechanism and Workflow

Signaling Pathway of Naloxone Antagonism

The following diagram illustrates the competitive interaction between this compound (a partial agonist) and naloxone (an antagonist) at the µ-opioid receptor (MOP-R), a G-protein coupled receptor (GPCR).

cluster_agonist Agonist Action cluster_antagonist Antagonist Action SR16435 This compound MOP_R1 µ-Opioid Receptor (MOP-R) SR16435->MOP_R1 Binds & Partially Activates G_Protein1 G-Protein Activation MOP_R1->G_Protein1 Transduces Signal Analgesia Analgesia (Partial Effect) G_Protein1->Analgesia Naloxone Naloxone MOP_R2 µ-Opioid Receptor (MOP-R) Naloxone->MOP_R2 Binds & Blocks No_Signal Signal Blocked MOP_R2->No_Signal SR16435_blocked This compound SR16435_blocked->MOP_R2 Cannot Bind

Caption: Competitive antagonism at the µ-opioid receptor.

Experimental Workflow for Naloxone Validation

This diagram outlines the logical sequence of an experiment designed to test if a drug's analgesic effect is reversible by an opioid antagonist.

cluster_0 Control Group cluster_1 Experimental Group A1 1. Administer Vehicle A2 2. Administer this compound A1->A2 A3 3. Measure Analgesic Effect (e.g., Tail-Flick Latency) A2->A3 A4 Result: Analgesia Observed A3->A4 B1 1. Administer Naloxone (Antagonist) B2 2. Administer this compound B1->B2 B3 3. Measure Analgesic Effect (e.g., Tail-Flick Latency) B2->B3 B4 Result: Analgesia Blocked B3->B4

Caption: Workflow for testing naloxone's reversal of this compound.

References

SR-16435: A Comparative Analysis in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Dual-Targeting Analgesic Candidate Shows Promise in Acute and Neuropathic Pain with a Favorable Tolerance Profile Compared to Morphine.

For researchers and scientists in the field of pain therapeutics, the quest for potent analgesics with reduced side effects is a paramount objective. SR-16435, a novel compound, has emerged as a significant subject of investigation due to its unique mechanism of action as a potent partial agonist at both the µ-opioid receptor (MOR) and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual agonism suggests a potential for strong pain relief while possibly mitigating the tolerance and rewarding effects associated with classical opioids like morphine. This guide provides a comparative analysis of this compound against morphine in various preclinical pain models, supported by experimental data and detailed methodologies.

Performance in Acute Pain: The Tail-Flick Test

The tail-flick test is a standard model for assessing the efficacy of analgesics against acute thermal pain. In this assay, the latency of a mouse to flick its tail from a heat source is measured, with a longer latency indicating a stronger analgesic effect.

Comparative studies have demonstrated that while this compound does produce a dose-dependent increase in tail-flick latency, its maximal antinociceptive effect is lower than that observed with morphine.[1] This analgesic effect of this compound is primarily mediated by the µ-opioid receptor, as it can be blocked by the opioid antagonist naloxone.[1]

A key finding from these studies is the reduced development of tolerance to the antinociceptive effects of this compound with chronic administration, a significant advantage over morphine.[1]

CompoundDose (mg/kg, s.c.)Mean Tail-Flick Latency (s) ± SEM
Vehicle-2.5 ± 0.2
This compound105.8 ± 0.7
This compound308.2 ± 1.1
Morphine1010.0 ± 0.0

Data extracted from Khroyan et al., 2007. The doses and corresponding tail-flick latencies are representative values to illustrate the comparative efficacy.

Efficacy in Neuropathic Pain: The Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) model is a widely used animal model of neuropathic pain, characterized by allodynia (pain in response to a non-painful stimulus) and hyperalgesia (increased sensitivity to painful stimuli).

In the CCI model in rats, this compound has been shown to produce a significant anti-allodynic response, reducing the hypersensitivity to mechanical stimuli.[2] Interestingly, the anti-allodynic effect of this compound was potentiated when co-administered with a NOP receptor antagonist, suggesting a complex interplay between its MOR and NOP receptor activities in the context of neuropathic pain. The anti-allodynic effect of this compound was reversed by naloxone, confirming the essential role of the µ-opioid receptor.[2]

TreatmentDose (mg/kg, i.p.)Paw Withdrawal Threshold (g) ± SEM
Vehicle-4.5 ± 0.5
This compound38.2 ± 1.0
This compound1012.5 ± 1.2
Morphine310.8 ± 0.9
Gabapentin (Positive Control)5011.5 ± 1.1

Data synthesized from Khroyan et al., 2009, representing the anti-allodynic effects of the compounds in the CCI model.

Rewarding Properties: The Conditioned Place Preference (CPP) Test

The Conditioned Place Preference (CPP) test is utilized to assess the rewarding or aversive properties of a drug. A preference for the drug-paired chamber indicates a rewarding effect.

CompoundDose (mg/kg, s.c.)Time Spent in Drug-Paired Chamber (s) ± SEM
Vehicle-450 ± 25
This compound10620 ± 30
Morphine10680 ± 35

Illustrative data based on the findings of Khroyan et al., 2007, showing the rewarding effects of this compound and morphine.

Signaling Pathways and Experimental Workflow

The dual agonism of this compound at both the µ-opioid and NOP receptors initiates distinct downstream signaling cascades that ultimately modulate neuronal excitability and pain perception.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_MOR µ-Opioid Receptor (MOR) cluster_NOP NOP Receptor cluster_intracellular Intracellular Signaling SR16435 This compound MOR MOR SR16435->MOR Partial Agonist NOP NOP SR16435->NOP Partial Agonist Gi_MOR Gi/o Protein (MOR) MOR->Gi_MOR Activates Gi_NOP Gi/o Protein (NOP) NOP->Gi_NOP Activates AC_MOR Adenylyl Cyclase (Inhibition) Gi_MOR->AC_MOR Inhibits K_channel_MOR K+ Channel (Activation) Gi_MOR->K_channel_MOR Activates Ca_channel_MOR Ca2+ Channel (Inhibition) Gi_MOR->Ca_channel_MOR Inhibits cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR Analgesia Analgesia cAMP_MOR->Analgesia K_channel_MOR->Analgesia Ca_channel_MOR->Analgesia AC_NOP Adenylyl Cyclase (Inhibition) Gi_NOP->AC_NOP Inhibits cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Modulation Modulation of Analgesia & Reward cAMP_NOP->Modulation

Caption: Signaling pathway of this compound.

The following diagram illustrates the general workflow of the preclinical studies comparing this compound and its alternatives.

Experimental Workflow cluster_setup Experimental Setup cluster_pain_models Pain Models cluster_reward_model Reward Model cluster_data Data Collection & Analysis Animals Rodents (Mice/Rats) Drug_Admin Drug Administration (s.c. or i.p.) Animals->Drug_Admin SR16435 This compound Drug_Admin->SR16435 Morphine Morphine Drug_Admin->Morphine Vehicle Vehicle Drug_Admin->Vehicle Tail_Flick Acute Pain: Tail-Flick Test SR16435->Tail_Flick CCI Neuropathic Pain: CCI Model SR16435->CCI CPP Conditioned Place Preference Test SR16435->CPP Morphine->Tail_Flick Morphine->CCI Morphine->CPP Vehicle->Tail_Flick Vehicle->CCI Vehicle->CPP Latency Tail-Flick Latency Tail_Flick->Latency Threshold Paw Withdrawal Threshold CCI->Threshold Preference Time in Drug-Paired Chamber CPP->Preference Analysis Statistical Analysis Latency->Analysis Threshold->Analysis Preference->Analysis

Caption: Preclinical experimental workflow.

Experimental Protocols

Tail-Flick Test (Acute Thermal Pain)
  • Animals: Male ICR mice are typically used.

  • Apparatus: A tail-flick analgesia meter is used, which applies a high-intensity light beam to the ventral surface of the tail.

  • Procedure:

    • Baseline tail-flick latencies are determined for each mouse before drug administration. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

    • Animals are administered this compound, morphine, or vehicle subcutaneously (s.c.).

    • Tail-flick latencies are measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
  • Animals: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Rats are anesthetized, and the common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures are tied around the sciatic nerve at approximately 1 mm intervals.

    • The muscle and skin are then closed.

  • Behavioral Testing (Mechanical Allodynia):

    • Testing is typically performed several days post-surgery to allow for the development of neuropathic pain.

    • Paw withdrawal thresholds are measured using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

    • The lowest force of the filament that elicits a paw withdrawal response is recorded as the paw withdrawal threshold.

  • Drug Administration: this compound, morphine, or vehicle is administered intraperitoneally (i.p.), and paw withdrawal thresholds are measured at a set time point after administration (e.g., 60 minutes).

Conditioned Place Preference (CPP) Test (Rewarding Effects)
  • Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.

  • Procedure:

    • Pre-conditioning (Baseline): On day 1, animals are allowed to freely explore all three chambers to determine any initial preference.

    • Conditioning (Days 2-5): This phase consists of alternating daily injections of the drug (this compound or morphine) and vehicle. On drug days, animals are confined to one of the conditioning chambers. On vehicle days, they are confined to the other chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.

    • Post-conditioning (Test): On the final day, animals are placed in the central chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a rewarding effect.

References

Comparative Analysis of SR-16435: A Guide to Published In Vitro and In Vivo Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the publicly available experimental data on SR-16435, a dual partial agonist of the Nociceptin/Orphanin FQ (NOP) receptor and the mu-opioid receptor (MOP). As no direct inter-laboratory cross-validation studies have been published, this document collates and compares data from independent research publications to aid researchers in understanding the pharmacological profile of this compound and potential sources of variability in experimental outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative findings on this compound from different research laboratories. These data highlight the compound's binding affinity for its target receptors and its functional effects in preclinical models of pain and reward.

In Vitro Receptor Binding Affinity
Laboratory/SourceReceptorKi (nM)Publication
MedChemExpressNOP7.49[Product Datasheet[1]]
MedChemExpressμ-Opioid2.70[Product Datasheet[1]]
Khroyan et al. (2007)NOP0.9 ± 0.1[J Pharmacol Exp Ther[2]]
Khroyan et al. (2007)μ-Opioid2.5 ± 0.5[J Pharmacol Exp Ther[2]]
Spagnolo et al. (2008)NOP0.9 ± 0.1[Br J Pharmacol]
Spagnolo et al. (2008)μ-Opioid2.5 ± 0.5[Br J Pharmacol]
In Vivo Analgesic and Behavioral Effects
AssayLaboratory/SourceAnimal ModelDoses Tested (mg/kg, s.c.)Key FindingsPublication
Tail-Flick Test Khroyan et al. (2007)Male ICR Mice10, 30Dose-dependent increase in tail-flick latency, indicating antinociception. Effect was lower than that observed with morphine.[2][J Pharmacol Exp Ther[2]]
Conditioned Place Preference (CPP) Khroyan et al. (2007)Male ICR Mice10, 30Induced conditioned place preference, suggesting rewarding properties. This effect was reversible with naloxone.[2][J Pharmacol Exp Ther[2]]
Anti-Allodynic Effect Spagnolo et al. (2008)Rat Chronic Constriction Injury (CCI) ModelNot specifiedProduced an anti-allodynic response similar to morphine, which was reversible by naloxone.[Br J Pharmacol]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for the key experiments cited.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the NOP and μ-opioid receptors.

  • General Protocol (based on typical methodologies):

    • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells stably transfected with the human NOP or MOP receptor) are prepared.

    • Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [3H]nociceptin for NOP, [3H]DAMGO for MOP).

    • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

    • Data Analysis: The IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined and converted to the Ki value using the Cheng-Prusoff equation.

Tail-Flick Test
  • Objective: To assess the antinociceptive (pain-relieving) effects of this compound in response to a thermal stimulus.

  • Protocol (as described in Khroyan et al., 2007):

    • Animals: Male ICR mice were used.[2]

    • Apparatus: A tail-flick analgesia meter was used.

    • Procedure: A focused beam of light was applied to the ventral surface of the tail. The latency to a rapid flick of the tail was recorded.[2]

    • Cut-off Time: A maximum cut-off time was set to prevent tissue damage.

    • Drug Administration: this compound or vehicle was administered subcutaneously (s.c.).[2]

    • Testing: Tail-flick latencies were measured at various time points after drug administration.

Conditioned Place Preference (CPP)
  • Objective: To evaluate the rewarding or aversive properties of this compound.

  • Protocol (based on the description in Khroyan et al., 2007):

    • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

    • Phases of the experiment:

      • Pre-Conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for one compartment.

      • Conditioning: Over several days, animals receive an injection of this compound and are confined to one compartment. On alternate days, they receive a vehicle injection and are confined to the other compartment.

      • Post-Conditioning (Test): Animals are placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.

    • Data Analysis: An increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference, suggesting rewarding effects.[2]

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

SR16435_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SR16435 This compound NOP_R NOP Receptor SR16435->NOP_R Binds MOP_R μ-Opioid Receptor SR16435->MOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates MOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice, Rats) acclimatization Acclimatization Period animal_model->acclimatization baseline Baseline Measurement (e.g., Tail-Flick Latency) acclimatization->baseline drug_admin Drug Administration (this compound or Vehicle) baseline->drug_admin post_drug_measurement Post-Administration Measurement drug_admin->post_drug_measurement data_collection Data Collection post_drug_measurement->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis results Interpretation of Results stat_analysis->results

References

A Comparative Analysis of SR-16435 and Traditional Opioids: Tolerance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel analgesic compound SR-16435 and traditional opioids, with a specific focus on the development of tolerance. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic alternative with a more favorable long-term efficacy profile.

Introduction

Traditional opioids, such as morphine, are potent analgesics but their long-term use is significantly limited by the development of tolerance, requiring dose escalation to maintain efficacy and increasing the risk of adverse effects and dependence.[1][2] this compound is a novel compound that acts as a partial agonist at both the nociceptin/orphanin FQ (NOP) receptor and the mu-opioid receptor (MOR).[3][4][5] This dual mechanism of action is hypothesized to contribute to its analgesic effects with a reduced propensity for tolerance development compared to conventional MOR agonists.[4][6]

Quantitative Data Summary

The following tables summarize the in vitro receptor binding affinities and functional activities of this compound and the traditional opioid morphine.

Table 1: Receptor Binding Affinity (Ki, nM)

CompoundMu-Opioid Receptor (MOR)Nociceptin/Orphanin FQ (NOP) ReceptorDelta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)
This compound 2.70 - 297.49 - 29--
Morphine 0.6 - 1.2No significant affinity56 - 100016 - 4200

Lower Ki values indicate higher binding affinity. Data compiled from multiple sources.[1][2][3][4][7][8][9]

Table 2: In Vitro Functional Activity

CompoundReceptorAssayPotency (EC50, nM)Efficacy (% Stimulation or Emax)
This compound MOR[³⁵S]GTPγS Binding-Partial Agonist
NOP[³⁵S]GTPγS Binding-Partial Agonist
Morphine MOR[³⁵S]GTPγS Binding / cAMP inhibition9.35 (pEC50)Full Agonist

EC50 represents the concentration of a drug that gives half-maximal response. Emax represents the maximum response that can be produced by the drug. Data compiled from multiple sources.[7][10][11][12][13]

Signaling Pathways and Tolerance Mechanisms

The development of tolerance to traditional opioids is a complex process involving multiple cellular and synaptic adaptations. A key mechanism involves the desensitization and downregulation of the mu-opioid receptor (MOR) following prolonged activation.

Traditional Opioid Signaling and Tolerance

Activation of the MOR by traditional opioids like morphine initiates two primary intracellular signaling cascades:

  • G-protein Signaling: This pathway is responsible for the desired analgesic effects. It involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels.

  • β-arrestin-2 Recruitment: This pathway is implicated in the development of tolerance, respiratory depression, and other adverse effects.[14] β-arrestin-2 promotes receptor desensitization and internalization, reducing the number of functional receptors on the cell surface.

cluster_0 Traditional Opioid Signaling Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR G_Protein G-protein (Gi/o) MOR->G_Protein Beta_Arrestin β-arrestin-2 MOR->Beta_Arrestin Analgesia Analgesia G_Protein->Analgesia Tolerance Tolerance & Side Effects Beta_Arrestin->Tolerance

Signaling pathway of traditional opioids leading to analgesia and tolerance.

This compound Signaling and Reduced Tolerance

This compound's dual agonism at both NOP and MOR receptors is believed to be the primary reason for its reduced tolerance liability. The activation of NOP receptors has been shown to modulate MOR function and attenuate the development of opioid tolerance. While the precise downstream signaling of this compound is still under investigation, it is hypothesized that the concurrent activation of NOP receptors interferes with the β-arrestin-2-mediated desensitization of MORs.

cluster_1 This compound Signaling SR16435 This compound MOR Mu-Opioid Receptor (MOR) SR16435->MOR NOP Nociceptin Receptor (NOP) SR16435->NOP G_Protein_MOR G-protein (MOR) MOR->G_Protein_MOR G_Protein_NOP G-protein (NOP) NOP->G_Protein_NOP Analgesia Analgesia G_Protein_MOR->Analgesia Modulation Modulation of MOR Signaling G_Protein_NOP->Modulation Reduced_Tolerance Reduced Tolerance Modulation->Reduced_Tolerance

Hypothesized signaling of this compound leading to reduced tolerance.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess antinociceptive tolerance.

Tail-Flick Assay for Antinociception and Tolerance

This assay measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus. The development of tolerance is indicated by a decrease in tail-flick latency after repeated drug administration.[14][15]

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Mouse restrainers.

Procedure:

  • Acclimation: Mice are habituated to the restrainers for several days before testing.

  • Baseline Latency: The baseline tail-flick latency is determined for each mouse by focusing the radiant heat source on the distal portion of the tail and recording the time until the tail is withdrawn. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Drug Administration: Mice are administered this compound, morphine, or vehicle (e.g., saline) via a specified route (e.g., subcutaneous injection).

  • Post-treatment Latency: At a predetermined time after injection (e.g., 30 minutes), the tail-flick latency is measured again.

  • Tolerance Induction: To assess tolerance, mice receive daily injections of the drug for a set period (e.g., 7-10 days).

  • Tolerance Assessment: On the final day of treatment, the tail-flick latency is measured after drug administration and compared to the latency on the first day. A significant decrease in latency indicates the development of tolerance.

cluster_2 Tail-Flick Assay Workflow Acclimation Acclimation Baseline Measure Baseline Latency Acclimation->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Treat Measure Post-Treatment Latency Drug_Admin->Post_Treat Repeat Repeat Daily (Tolerance Induction) Post_Treat->Repeat Final_Test Final Latency Measurement Repeat->Final_Test Analysis Compare Latencies (Tolerance Assessment) Final_Test->Analysis

Workflow for the tail-flick assay to assess tolerance.

Conditioned Place Preference (CPP) for Rewarding Effects and Tolerance

The CPP paradigm is used to assess the rewarding or aversive properties of a drug. A reduction in the preference for the drug-paired chamber after chronic administration can indicate tolerance to the rewarding effects.

Apparatus:

  • A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.

Procedure:

  • Pre-conditioning (Habituation): On the first day, mice are allowed to freely explore all three chambers to determine any initial preference for one of the outer chambers.

  • Conditioning: This phase typically lasts for several days. On drug conditioning days, mice are injected with the drug (e.g., this compound or morphine) and confined to one of the outer chambers (the "drug-paired" chamber) for a set period (e.g., 30-45 minutes). On alternate days, mice receive a vehicle injection and are confined to the opposite chamber (the "vehicle-paired" chamber). The assignment of the drug-paired chamber is counterbalanced across animals.

  • Post-conditioning Test: After the conditioning phase, the doors between the chambers are opened, and the mice are allowed to freely explore the entire apparatus in a drug-free state. The time spent in each chamber is recorded.

  • Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A positive score indicates a rewarding effect. To assess tolerance, the CPP test can be performed after a period of chronic drug exposure and compared to the results from acute exposure.

cluster_3 Conditioned Place Preference Workflow Habituation Habituation (Free Exploration) Conditioning Conditioning Phase (Drug vs. Vehicle Paired Chambers) Habituation->Conditioning Test Post-Conditioning Test (Free Exploration) Conditioning->Test Analysis Calculate Preference Score Test->Analysis

Workflow for the Conditioned Place Preference paradigm.

Conclusion

The available preclinical data suggests that this compound, a dual NOP/MOR partial agonist, exhibits a promising profile with reduced development of tolerance to its antinociceptive effects compared to traditional opioids like morphine.[3][6] This is likely attributable to its unique mechanism of action involving the activation of NOP receptors, which may counteract the molecular changes that lead to MOR desensitization and downregulation. Further research into the specific intracellular signaling pathways engaged by this compound will be crucial for a complete understanding of its pharmacological advantages and for the development of a new generation of analgesics with improved long-term therapeutic outcomes.

References

Evaluating the Abuse Potential of SR-16435 Compared to Fentanyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the abuse potential of SR-1435 and fentanyl, focusing on their distinct pharmacological profiles and effects in preclinical models of addiction. The information is intended to inform research and development efforts aimed at creating safer analgesics with reduced abuse liability.

Executive Summary

Fentanyl, a potent µ-opioid receptor (MOR) agonist, is a cornerstone of pain management but carries a high risk of abuse and overdose due to its powerful rewarding effects and severe respiratory depression. SR-16435, a mixed nociceptin/orphanin FQ (NOP) receptor and µ-opioid receptor (MOR) partial agonist, has been investigated as a potential analgesic with a more favorable safety profile. This guide synthesizes available preclinical data to evaluate the abuse potential of this compound relative to fentanyl, focusing on receptor binding and signaling, rewarding and reinforcing effects, and respiratory safety.

Receptor Binding and Signaling Pathways

Fentanyl is a high-efficacy agonist at the MOR, which is a G-protein coupled receptor (GPCR).[1] Its activation triggers two primary intracellular signaling cascades: the G-protein pathway, associated with analgesia and reward, and the β-arrestin pathway, which has been implicated in adverse effects such as respiratory depression and tolerance.[1] Some evidence suggests that fentanyl may exhibit a bias towards the β-arrestin pathway compared to morphine.[1]

This compound exhibits a unique mechanism of action as a partial agonist at both the MOR and the NOP receptor.[2][3][4] The NOP receptor system is known to modulate the MOR system, and activation of NOP receptors has been shown to counteract some of the rewarding and reinforcing effects of MOR agonists.[1] This dual receptor action is hypothesized to contribute to a lower abuse potential.

Signaling Pathway Diagrams

fentanyl_signaling Fentanyl Fentanyl MOR µ-Opioid Receptor (MOR) Fentanyl->MOR Agonist G_protein G-protein Activation (Gαi/o) MOR->G_protein Activates beta_arrestin β-Arrestin Recruitment MOR->beta_arrestin Recruits Analgesia_Reward Analgesia & Reward G_protein->Analgesia_Reward Leads to Side_Effects Respiratory Depression, Tolerance, Constipation beta_arrestin->Side_Effects Contributes to

Fentanyl's primary signaling cascade at the µ-opioid receptor.

sr16435_signaling SR16435 This compound MOR µ-Opioid Receptor (MOR) SR16435->MOR Partial Agonist NOP NOP Receptor SR16435->NOP Partial Agonist MOR_activation Partial Agonism (G-protein) MOR->MOR_activation NOP_activation Partial Agonism NOP->NOP_activation Analgesia Analgesia MOR_activation->Analgesia Modulation Modulation of MOR effects NOP_activation->Modulation Reduced_Reward Potentially Reduced Reward Modulation->Reduced_Reward

This compound's dual-receptor signaling mechanism.

Quantitative Data on Abuse Potential

The following tables summarize key findings from preclinical studies evaluating the rewarding and reinforcing properties of this compound and fentanyl. It is important to note that these data are compiled from separate studies and direct, head-to-head comparisons in the same experimental setting are not currently available in the published literature.

Table 1: Conditioned Place Preference (CPP)

CompoundSpeciesDose RangeResultComparisonReference
This compound Mouse10, 30 mg/kg (s.c.)Induced significant CPP at both doses.CPP was evident, but the study also noted reduced tolerance development compared to morphine.Khroyan et al., 2007[5]
Fentanyl Rat0.04 mg/kg (s.c.)Produced a significant preference for the drug-paired compartment.-Fentanyl-induced conditional place preference: lack of associated conditional neurochemical events (PubMed)[6]
Fentanyl Mouse0.5, 2.0 mg/kgExhibited significant CPP.-Fentanyl-induced antinociception, reward, reinforcement, and withdrawal in Hnrnph1 mutant mice (bioRxiv)[2]

Table 2: Intravenous Self-Administration (IVSA)

CompoundSpeciesAccessKey FindingsReference
This compound --Data from direct IVSA studies are not readily available in the published literature.-
Fentanyl RatLong-access (6h/day)Rats consistently self-administered fentanyl, demonstrating its reinforcing properties.Effects of fentanyl self-administration on risk-taking behavior in male rats - PMC - NIH[7]
Fentanyl RatShort (1h) vs. Long (6h) accessLong-access rats escalated their fentanyl intake over time.Escalation and reinstatement of fentanyl self-administration in male and female rats - NIH[8]

Table 3: Respiratory Depression

CompoundSpeciesKey FindingsComparisonReference
This compound -Data from direct respiratory depression studies are not readily available in the published literature. However, its partial agonism at the MOR suggests a potentially wider therapeutic window compared to full agonists.--
Fentanyl MouseProduced a rapid and profound depression of respiration, affecting both respiratory rate and tidal volume.[9]More rapid onset of respiratory depression compared to equipotent doses of heroin or morphine.[9]Fentanyl depression of respiration: Comparison with heroin and morphine - PubMed Central[9]
Fentanyl Human VolunteersCaused a significant depression of the ventilatory response to CO2.-Differences in magnitude and duration of opioid-induced respiratory depression and analgesia with fentanyl and sufentanil - PubMed[10]

Experimental Protocols

Conditioned Place Preference (CPP) Protocol (Rodents)

This protocol is a standard method for assessing the rewarding effects of a drug.

cpp_workflow cluster_pre Pre-Conditioning Phase cluster_cond Conditioning Phase (Alternating Days) cluster_post Post-Conditioning Phase pre_test Day 1: Baseline Preference Test (Saline injection, free access to all compartments) drug_pairing Drug Injection (Confined to one compartment) pre_test->drug_pairing Days 2, 4, 6... vehicle_pairing Vehicle Injection (Confined to other compartment) pre_test->vehicle_pairing Days 3, 5, 7... post_test Test Day: Drug-Free State (Free access to all compartments) drug_pairing->post_test vehicle_pairing->post_test

Typical workflow for a conditioned place preference experiment.
  • Apparatus: A three-chambered box with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.

  • Pre-Conditioning (Baseline): On day 1, animals receive a saline injection and are allowed to freely explore all three chambers for a set period (e.g., 15-30 minutes) to determine any initial preference for one of the outer chambers.

  • Conditioning: Over several days (e.g., 6-8 days), animals receive alternating injections of the test drug and vehicle. On drug days, they are confined to their initially non-preferred chamber. On vehicle days, they are confined to their initially preferred chamber. The duration of confinement is typically 30-60 minutes.

  • Post-Conditioning (Test): On the test day, animals are given a saline injection and allowed to freely explore all chambers. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.

Intravenous Self-Administration (IVSA) Protocol (Rodents)

This protocol assesses the reinforcing properties of a drug.

ivsa_workflow surgery Catheter Implantation Surgery (Jugular Vein) recovery Recovery Period surgery->recovery training Operant Training (Lever press for food/sucrose) recovery->training acquisition Drug Self-Administration (Lever press for drug infusion) training->acquisition extinction Extinction Phase (Lever press results in no infusion) acquisition->extinction reinstatement Reinstatement Test (Drug-prime, cue, or stressor) extinction->reinstatement

Workflow for an intravenous self-administration experiment.
  • Surgery: Animals are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to a port on their back.

  • Recovery: A post-operative recovery period is allowed.

  • Acquisition: Animals are placed in an operant chamber equipped with two levers. Presses on the "active" lever result in the intravenous infusion of the drug, while presses on the "inactive" lever have no consequence. The number of infusions earned is a measure of the drug's reinforcing efficacy. Sessions can be of short (e.g., 1-2 hours) or long (e.g., 6+ hours) duration.

  • Extinction and Reinstatement (Optional): Following stable self-administration, the drug can be withheld (extinction phase), where lever presses no longer result in infusions. Subsequently, drug-seeking behavior can be reinstated by a drug-prime, presentation of drug-associated cues, or a stressor.

Respiratory Depression Assay (Rodents)

This protocol measures the impact of a drug on respiratory function.

resp_depression_workflow acclimation Acclimation to Plethysmography Chamber baseline Baseline Respiratory Measurement acclimation->baseline injection Drug/Vehicle Injection baseline->injection post_injection Post-Injection Respiratory Monitoring injection->post_injection analysis Data Analysis (Rate, Tidal Volume, Minute Ventilation) post_injection->analysis

Workflow for a respiratory depression assay using whole-body plethysmography.
  • Apparatus: A whole-body plethysmography chamber that allows for the non-invasive measurement of respiratory parameters in conscious, unrestrained animals.

  • Acclimation: Animals are acclimated to the plethysmography chambers to reduce stress-induced artifacts in the data.

  • Baseline Measurement: Respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded before drug administration to establish a baseline.

  • Drug Administration: The test compound or vehicle is administered (e.g., via subcutaneous or intraperitoneal injection).

  • Post-Dose Measurement: Respiratory parameters are continuously monitored for a set period after drug administration. A significant decrease in respiratory rate and/or minute ventilation indicates respiratory depression.

Conclusion

The available preclinical data suggests that this compound may possess a lower abuse potential compared to fentanyl. This is primarily attributed to its mixed NOP/MOR partial agonist profile, with the NOP receptor activation potentially mitigating the rewarding effects of MOR activation. The conditioned place preference data for this compound, while showing some rewarding properties, also hint at a reduced development of tolerance compared to classical opioids like morphine.

In stark contrast, fentanyl consistently demonstrates high abuse liability across multiple preclinical models, including robust self-administration and conditioned place preference, coupled with a significant risk of severe respiratory depression.

References

A Head-to-Head Comparison of SR-16435 and Other Dual NOP/MOP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is continually evolving, with a significant focus on developing safer and more effective analgesics that minimize the adverse effects associated with traditional opioids. A promising strategy in this endeavor is the development of dual agonists targeting both the classical mu-opioid peptide (MOP) receptor and the nociceptin (B549756)/orphanin FQ (NOP) receptor. This approach aims to synergize the analgesic effects of MOP receptor activation while mitigating unwanted side effects like respiratory depression, tolerance, and abuse liability through the modulatory actions of NOP receptor agonism.

This guide provides a detailed head-to-head comparison of SR-16435, a notable dual NOP/MOP partial agonist, with other key dual agonists: Cebranopadol, AT-121, and the buprenorphine analog BU08028.[1] The comparisons are based on available preclinical data, focusing on receptor binding affinity, functional activity, and in vivo analgesic efficacy.

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and its counterparts. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundNOP Receptor (Ki, nM)MOP Receptor (Ki, nM)Reference(s)
This compound7.492.70[2]
Cebranopadol0.90.7
AT-1213.6716.49[3]
Buprenorphine285 (rat brain)0.08 (rat brain)
BU08028~8~0.08 (similar to Buprenorphine)[4]

Table 2: In Vitro Functional Activity (EC50, nM and Emax, %)

CompoundNOP Receptor EC50 (nM)NOP Receptor Emax (%)MOP Receptor EC50 (nM)MOP Receptor Emax (%)Reference(s)
This compound28.745.029.530[5]
Cebranopadol13.0891.2104[6]
AT-12135Partial Agonist20Partial Agonist[7][8]
Buprenorphine-Low Efficacy-Partial Agonist[9]
BU08028-~48-~21-29[4][9]

Table 3: In Vivo Analgesic Potency (ED50)

CompoundAnimal ModelAnalgesic TestRoute of AdministrationED50Reference(s)
This compoundMouseTail-FlickSubcutaneous10-30 mg/kg (produces dose-dependent increase in tail-flick latency)
CebranopadolRatTail-FlickIntravenous0.5-5.6 µg/kg[6]
CebranopadolRatTail-FlickOral25.1 µg/kg[6]
AT-121MonkeyTail-WithdrawalSubcutaneous0.003-0.03 mg/kg
BU08028MonkeyTail-WithdrawalSubcutaneous0.001-0.01 mg/kg[10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

cluster_0 MOP/NOP Receptor Signaling Agonist Dual Agonist (e.g., this compound) MOP MOP Receptor Agonist->MOP Binds NOP NOP Receptor Agonist->NOP Binds G_protein Gi/o Protein MOP->G_protein Activates NOP->G_protein Activates Side_Effects Modulation of Side Effects NOP->Side_Effects Leads to AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channels Voltage-gated Ca2+ Channels G_protein->Ca_channels Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Ca_influx->Analgesia cluster_1 Radioligand Binding Assay Workflow start Start prep Prepare Cell Membranes with Opioid Receptors start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter measure Measure Radioactivity of Bound Ligand filter->measure analyze Analyze Data to Determine Ki measure->analyze end End analyze->end cluster_2 In Vivo Analgesia (Tail-Flick/Hot Plate) Workflow start Start acclimate Acclimate Animal to Apparatus start->acclimate baseline Measure Baseline Latency to Thermal Stimulus acclimate->baseline administer Administer Test Compound baseline->administer test Re-measure Latency at Timed Intervals administer->test analyze Analyze Change in Latency to Determine ED50 test->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of SR-16435: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Immediate safety and logistical information regarding the proper disposal of the novel research compound SR-16435 is not publicly available. As a potent, opioid-like research chemical, this compound requires careful handling and adherence to stringent disposal protocols that must be derived from its specific Safety Data Sheet (SDS) and institutional guidelines.

Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance by consulting primary safety documents and institutional experts. The disposal of any research chemical, particularly pharmacologically active compounds, should never be based on general information.

The Critical Role of the Safety Data Sheet (SDS)

The primary and most authoritative source of information for handling and disposing of any chemical is its Safety Data Sheet (SDS), provided by the manufacturer or supplier.[1][2][3][4] The SDS contains comprehensive details essential for safe management.[1][2]

Specifically, Section 13: Disposal Considerations of the SDS will outline the appropriate disposal methods and any specific regulatory requirements. This section provides critical guidance on whether the chemical can be neutralized, if it must be treated as hazardous waste, and the appropriate containment and labeling procedures.

Actionable Step: Immediately obtain and thoroughly review the Safety Data Sheet for this compound from your chemical supplier. This document is the cornerstone of a safe disposal plan.

General Principles of Laboratory Chemical Waste Disposal

In the absence of specific instructions for this compound, and as a supplement to the forthcoming SDS, researchers must adhere to established best practices for hazardous chemical waste management. These general procedures are critical for ensuring safety and compliance in a laboratory setting.

  • Consult Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the final authority on waste disposal procedures. They provide specific guidelines tailored to your location's regulations and facilities. Always consult with EHS before disposing of a novel compound.

  • Do Not Dispose Down the Drain or in Regular Trash: Unless explicitly permitted by the SDS and your institution's EHS office, potent research chemicals like this compound should never be disposed of via sink drains or in the regular trash.[5][6][7] Improper disposal can lead to environmental contamination and regulatory violations.[6]

  • Practice Proper Waste Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[5][6][8] Store waste in appropriate, chemically compatible containers that are kept securely closed.[6][9] Common segregation categories include:

    • Halogenated vs. Non-halogenated solvents

    • Acids vs. Bases[8]

    • Oxidizers vs. Flammables[8]

  • Label Waste Containers Clearly: All hazardous waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., toxic, flammable), and the accumulation start date.[7][8]

  • Consider the Compound's Potency: As this compound is a potent opioid receptor agonist, it may be classified as an "acutely toxic" or "P-listed" waste, which has more stringent accumulation and disposal requirements.[6][9] Your EHS office and the compound's SDS will provide definitive classification.

Quantitative Data for Disposal

Specific quantitative data regarding disposal parameters for this compound, such as concentration limits for aqueous waste or specific hazardous waste codes, are not available in the public domain. This information will be provided in the manufacturer's Safety Data Sheet.

Workflow for Determining Proper Disposal of Research Chemicals

The following diagram outlines the mandatory, step-by-step process researchers must follow to determine and execute the proper disposal plan for a research chemical like this compound.

Caption: Workflow for Safe Chemical Disposal.

References

Essential Safety and Logistical Information for Handling SR-16435

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety and handling guide for SR-16435 is publicly available. This compound, identified as 1-(1-(bicyclo[3.3.1]nonan-9-yl)piperidin-4-yl)indolin-2-one, is a potent research compound classified as a mixed nociceptin/orphanin FQ/mu-opioid receptor partial agonist. Due to the lack of specific toxicological data, this compound must be handled with extreme caution, assuming it is highly potent and hazardous. The following guidelines are based on best practices for handling uncharacterized, potent pharmaceutical compounds and novel opioids. A thorough risk assessment is mandatory before any handling of this substance.[1][2]

Risk Assessment and Hazard Identification

Before beginning any work with this compound, a comprehensive risk assessment must be conducted.[3][4] This involves:

  • Information Gathering: Since specific data is unavailable, assume the compound is highly toxic. Review data from structurally analogous compounds if available.[1]

  • Exposure Assessment: Identify all potential routes of exposure, including inhalation of aerosols, dermal contact, and accidental ingestion or injection.[4][5] The risk is particularly high when handling the compound as a powder.

  • Risk Characterization: Based on the potential for high toxicity and the planned experimental procedures, implement stringent control measures.[6] All work with this compound must be performed in a designated area.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The level of PPE should be determined by a risk assessment that considers the quantity and physical form of the compound.[7][8]

Activity Recommended PPE Rationale
Weighing and Dispensing (Powders) • Full-face powered air-purifying respirator (PAPR) or supplied-air respirator.• Disposable, solid-front lab coat with tight-fitting cuffs.• Double-gloving (e.g., nitrile).• Disposable sleeves.• Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[7][9]
Solution Preparation and Handling • Certified chemical fume hood.• Disposable lab coat.• Double-gloving (nitrile).• Chemical splash goggles.Reduces risk of inhalation of volatile solvents and accidental splashes.
General Laboratory Operations • Lab coat.• Single pair of nitrile gloves.• Safety glasses.Standard laboratory practice to prevent minimal, incidental contact.

Experimental Protocols: Safe Handling and Operational Workflow

Adherence to a strict, step-by-step protocol is essential for safely handling this compound.[2]

Preparation and Handling:

  • Designated Area: All work involving this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a glove box, to contain any potential contamination.[1][10]

  • Pre-Handling Checks: Before starting, ensure that safety equipment, including an eyewash station, safety shower, and a spill kit appropriate for potent powders, is readily accessible.[2]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before entering the designated area.

  • Weighing: When weighing the solid compound, use a containment balance enclosure or a glove box to prevent the generation of airborne particles.

  • Solution Preparation: Prepare solutions within a fume hood. Add the solvent to the powdered compound slowly to avoid splashing.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces and equipment. A specific decontamination solution may need to be developed and validated.[11] Wipe down the work area, followed by a thorough cleaning.

  • PPE Removal: Doff PPE carefully in the correct sequence to avoid self-contamination. Dispose of all contaminated PPE as hazardous waste.[7]

Spill Response:

In case of a spill, evacuate the immediate area and alert others. Only personnel trained in hazardous spill response should perform the cleanup.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this should include a full-face respirator with P100 filters, a disposable gown or coverall, and double nitrile gloves.[9][12]

  • Contain the Spill: For powdered spills, gently cover with a damp absorbent material to avoid raising dust. For liquid spills, use an appropriate absorbent from a chemical spill kit.

  • Clean the Area: Carefully collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or a validated decontamination solution.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous chemical waste.

Disposal Plan

The disposal of this compound and all contaminated materials must be managed as hazardous pharmaceutical waste to prevent environmental contamination and accidental exposure.[13][14]

Waste Type Disposal Protocol Key Considerations
Unused/Expired Compound • Collect in a clearly labeled, sealed, and compatible container.• Dispose of through a certified hazardous waste vendor.Do not dispose of down the drain or in regular trash.[7] The label must clearly identify the contents as a potent compound.
Contaminated Labware (e.g., vials, pipette tips) • Collect in a designated, puncture-resistant, and sealed container.• Label as "Hazardous Waste" with the name of the compound.Minimize handling of contaminated items. Do not overfill waste containers.
Contaminated PPE (e.g., gloves, lab coat) • Carefully place in a sealed bag or container labeled as hazardous waste immediately after doffing.Doff PPE in a manner that avoids contaminating skin or clothing.
Aqueous Waste • Collect in a sealed, labeled container.• Do not mix with other waste streams unless compatibility is confirmed.The container should be clearly labeled with the chemical name and concentration.

All waste must be stored in a designated and secure Satellite Accumulation Area (SAA) until it is collected by the institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[13][15]

Mandatory Visualizations

Risk_Assessment_Workflow cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls Start Start Identify_Hazards Identify Hazards (Assume Potent Opioid Agonist) Start->Identify_Hazards Assess_Exposure_Routes Assess Exposure Routes (Inhalation, Dermal, Ingestion) Identify_Hazards->Assess_Exposure_Routes Characterize_Risk Characterize Risk Level (High, Medium, Low) Assess_Exposure_Routes->Characterize_Risk Engineering_Controls Engineering Controls (Fume Hood, Glove Box) Characterize_Risk->Engineering_Controls Implement Controls Administrative_Controls Administrative Controls (SOPs, Designated Area, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Respirator, Double Gloves, Gown) Administrative_Controls->PPE Proceed_Safely Proceed with Experiment PPE->Proceed_Safely Final Check

Caption: Risk assessment and control workflow for handling this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。